Product packaging for Fmoc-Thr(Ac)-OH(Cat. No.:)

Fmoc-Thr(Ac)-OH

Cat. No.: B15197114
M. Wt: 383.4 g/mol
InChI Key: ZITLPPLNBYOLDJ-UHFFFAOYSA-N
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Description

Fmoc-Thr(Ac)-OH is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO6 B15197114 Fmoc-Thr(Ac)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-12(28-13(2)23)19(20(24)25)22-21(26)27-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12,18-19H,11H2,1-2H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITLPPLNBYOLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Thr(Ac)-OH: Core Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and applications of N-α-Fmoc-O-acetyl-L-threonine (Fmoc-Thr(Ac)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in peptide chemistry and drug development.

Core Chemical Properties

This compound is a derivative of the amino acid threonine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by an acetyl (Ac) group. This dual protection strategy is crucial for its application in the stepwise synthesis of peptides. The acetyl group on the side chain prevents unwanted side reactions during peptide synthesis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₁H₂₁NO₆[1][2]
Molecular Weight 383.39 g/mol [1][2]
Melting Point 183 - 185 °C[1]
Appearance White to off-white powder[1]
Purity (HPLC) ≥ 98%[1]
Optical Rotation [α]²⁰/D = +15 ± 2° (c=1 in MeOH)[1]

Chemical Structure

The structure of this compound consists of a central threonine core. The α-amino group is linked to the Fmoc protecting group, which is known for its base-lability, allowing for its removal under mild conditions during SPPS. The side-chain hydroxyl group is acetylated, providing a stable protecting group that can be removed under specific conditions, if necessary, though it is often retained in the final peptide.

Synonyms:

  • N-α-(9-Fluorenylmethoxycarbonyl)-O-acetyl-L-threonine[2]

  • Fmoc-L-Thr(Ac)-OH[1]

Experimental Protocols

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The following protocols describe the general steps for the incorporation of an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.

Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality of the peptide (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[3]

  • Swelling: Place the desired amount of resin in a reaction vessel. Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes at room temperature to ensure proper reaction kinetics.[3][4]

Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the growing peptide chain attached to the resin, preparing it for the coupling of the next amino acid.

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.[3][5]

  • Deprotection Reaction:

    • Drain the swelling solvent from the resin.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture for a specified time, typically in two steps: a short treatment of 1-3 minutes followed by a longer treatment of 10-20 minutes.[5]

  • Washing: After the deprotection is complete, thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. This washing step is critical to prevent side reactions in the subsequent coupling step.[5]

Amino Acid Coupling

This step involves the activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent reaction with the free N-terminal amine of the peptide-resin.

  • Activation Solution Preparation:

    • Dissolve the Fmoc-amino acid (e.g., this compound) (typically 1.5-5 equivalents relative to the resin loading) in DMF.[5][6]

    • Add a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.5-5 equivalents), and an activator base like N,N-diisopropylethylamine (DIEA) (2-10 equivalents).[5][6]

    • Allow the mixture to pre-activate for a few minutes.

  • Coupling Reaction:

    • Add the activation solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for a period ranging from 30 minutes to several hours, depending on the specific amino acids being coupled.[5][6]

  • Washing: After the coupling reaction, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[6]

Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail for Fmoc-SPPS is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).[7]

  • Cleavage Reaction:

    • Wash the peptide-resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and incubate at room temperature for 1-3 hours with occasional agitation.[7]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, highlighting the key steps of deprotection and coupling.

SPPS_Workflow Start Start: Resin with C-terminal Amino Acid (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: This compound + Activating Agents Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Continue Synthesis Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection End Purified Peptide Cleavage->End

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

The Role of the Acetyl Group in Fmoc-Thr(Ac)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is fundamental to achieving high-purity, full-length peptides. For trifunctional amino acids like threonine, which possesses a reactive hydroxyl group on its side chain, protection is crucial to prevent undesirable side reactions during peptide elongation. While the tert-butyl (tBu) group is the most commonly employed protecting group for the threonine side chain in fluorenylmethoxycarbonyl (Fmoc) chemistry, the acetyl (Ac) group offers a valuable alternative in specific synthetic contexts. This technical guide provides an in-depth analysis of the purpose, application, and procedural considerations for using Fmoc-Thr(Ac)-OH in peptide synthesis.

The Core Purpose of the Acetyl Group in this compound

The primary function of the acetyl group in this compound is to act as an orthogonal protecting group for the hydroxyl moiety of the threonine side chain.[1] Orthogonality in this context means that the protecting group can be removed under conditions that do not affect other protecting groups or the linkage of the peptide to the solid support.[1][2]

The key characteristics of the acetyl group in this role are:

  • Prevention of Side Reactions: The hydroxyl group of an unprotected threonine side chain is nucleophilic and can engage in several side reactions during peptide synthesis. These include O-acylation by the activated carboxyl group of the incoming amino acid, which would lead to the formation of branched peptides and deletion sequences. The acetyl group effectively blocks this reactivity.

  • Stability to Fmoc Deprotection: The acetyl group is stable to the basic conditions required for the removal of the Nα-Fmoc group, which is typically accomplished using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This stability is essential for the stepwise elongation of the peptide chain.

  • Compatibility with Acid-Labile Resins: The acetyl group's stability to mild base allows for the use of a wide range of acid-labile resins commonly employed in Fmoc-SPPS, such as Wang and Rink Amide resins.

Applications and Strategic Advantages

The use of this compound is particularly advantageous in the synthesis of glycopeptides . O-linked glycosylation, where a carbohydrate is attached to the hydroxyl group of serine or threonine, is a critical post-translational modification. In the chemical synthesis of O-linked glycopeptides, the hydroxyl groups of the sugar moieties are often protected with acetyl groups to prevent side reactions during the synthesis.[3] Using this compound, where the threonine hydroxyl is also acetylated, provides a consistent protection strategy throughout the glycosylated amino acid building block.

The electron-withdrawing nature of the O-acetyl groups on the sugar can help to stabilize the glycosidic linkage and prevent β-elimination of the glycan, a common side reaction under basic conditions.[3]

Comparison with Fmoc-Thr(tBu)-OH

The tert-butyl (tBu) group is the most prevalent protecting group for the threonine side chain in routine peptide synthesis.[4][5] A comparison between the acetyl and tert-butyl protecting groups is summarized in the table below.

FeatureThis compoundFmoc-Thr(tBu)-OH
Protecting Group Acetyl (Ac)tert-Butyl (tBu)
Chemical Formula -COCH₃-C(CH₃)₃
Stability to Base Stable to piperidineStable to piperidine
Deprotection Condition Strong acid (e.g., TFA)Strong acid (e.g., TFA)
Primary Application Glycopeptide synthesis, specialized applicationsGeneral solid-phase peptide synthesis
Potential Side Reactions Less prone to β-elimination in glycopeptidesCan be prone to β-elimination under certain conditions

While both protecting groups are removed during the final acidolytic cleavage step, the choice between them is dictated by the specific synthetic target. For the synthesis of standard, non-glycosylated peptides, Fmoc-Thr(tBu)-OH is the default choice due to its extensive documentation and proven reliability. This compound is a more specialized reagent, primarily used when acetyl protection is already employed elsewhere in the molecule, such as in glycopeptides.

Experimental Protocols

The following sections provide a generalized experimental protocol for the use of this compound in solid-phase peptide synthesis.

Coupling of this compound

The coupling of this compound to the N-terminus of the growing peptide chain on the solid support follows standard Fmoc-SPPS protocols.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, 2,4,6-collidine)

  • Solvent (e.g., DMF, NMP)

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.

  • Activation and Coupling:

    • Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a recoupling step may be necessary.

Deprotection of the Acetyl Group and Final Cleavage

The acetyl group on the threonine side chain is stable throughout the synthesis and is removed simultaneously with other acid-labile side-chain protecting groups (like tBu, Trt, Boc) and the cleavage of the peptide from the resin.

Materials:

  • Fully assembled peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Diethylether (cold)

Protocol:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the key steps in the utilization of this compound in SPPS.

SPPS_Workflow_with_Fmoc_Thr_Ac_OH cluster_synthesis Peptide Elongation Cycle cluster_cleavage Final Cleavage and Deprotection Resin Peptide-Resin (N-terminus deprotected) Coupling Coupling: This compound + Coupling Reagents Resin->Coupling Add Protected_Thr Peptide-Resin with N-terminal Fmoc-Thr(Ac) Coupling->Protected_Thr Forms Peptide Bond Fmoc_Deprotection Fmoc Deprotection: 20% Piperidine/DMF Protected_Thr->Fmoc_Deprotection Treat with Next_Cycle Ready for Next Coupling Cycle Fmoc_Deprotection->Next_Cycle Yields Final_Peptide_Resin Fully Assembled Peptide-Resin Next_Cycle->Final_Peptide_Resin ...repeats until full sequence is assembled Cleavage Cleavage Cocktail: TFA/H₂O/TIS Final_Peptide_Resin->Cleavage Treat with Crude_Peptide Crude Peptide (All protecting groups removed) Cleavage->Crude_Peptide Yields

Caption: Workflow for incorporating this compound in SPPS.

Orthogonal_Protection_Scheme Fmoc_Thr_Ac This compound Nα-Fmoc Side-Chain Acetyl Deprotection_Conditions Deprotection Conditions Mild Base (Piperidine) Strong Acid (TFA) Fmoc_Thr_Ac:f0->Deprotection_Conditions:f0 Sensitive to Fmoc_Thr_Ac:f1->Deprotection_Conditions:f1 Sensitive to Fmoc_Thr_Ac:f1->Deprotection_Conditions:f0 Stable to Fmoc_Thr_Ac:f0->Deprotection_Conditions:f1 Stable to Fmoc_Removal Nα-Amino Group Deprotected Deprotection_Conditions:f0->Fmoc_Removal Acetyl_Removal Side-Chain Hydroxyl Deprotected Deprotection_Conditions:f1->Acetyl_Removal

Caption: Orthogonality of Fmoc and Acetyl protecting groups.

Conclusion

The acetyl group in this compound serves as a robust and orthogonal protecting group for the threonine side chain, finding its primary utility in specialized applications such as the synthesis of O-linked glycopeptides. Its stability to the basic conditions of Fmoc deprotection and lability to the final acidolytic cleavage make it a valuable tool in the peptide chemist's arsenal. While Fmoc-Thr(tBu)-OH remains the standard for routine peptide synthesis, a thorough understanding of the properties and applications of this compound is essential for researchers and drug development professionals engaged in the synthesis of complex and modified peptides.

References

understanding the role of Fmoc protecting group in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of the Fmoc Protecting Group in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides for research, diagnostics, and therapeutic applications. Its widespread adoption is due to the mild, base-labile deprotection conditions it affords, which are orthogonal to the acid-labile side-chain protecting groups and resin linkers typically employed. This orthogonality prevents premature cleavage of side-chain protection or the growing peptide from its solid support during the iterative synthesis cycles. This guide provides a detailed examination of the Fmoc group's chemical principles, its mechanistic role in the SPPS workflow, quantitative data on reaction parameters, and comprehensive experimental protocols for key stages of peptide synthesis.

Introduction to Fmoc-SPPS

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble polymer resin.[1] This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[2][3]

The synthesis proceeds from the C-terminus to the N-terminus.[4] To ensure the correct sequence and prevent unwanted side reactions, such as the polymerization of the amino acid being added, temporary protection of the α-amino group is essential.[5] The two dominant strategies in SPPS are defined by the choice of this temporary Nα-protecting group: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[4] The Fmoc/tBu strategy has become the most widely used approach, largely due to its milder overall conditions and compatibility with a broader range of sensitive or modified amino acids.[2][6]

The Fmoc Protecting Group: Core Principles

An Fmoc-amino acid is a standard amino acid where the α-amino group is temporarily blocked by the Fmoc group.[7] This protection is stable under the acidic conditions used to cleave the final peptide from most resins, but it is readily removed by a weak base.[8]

Key chemical properties of the Fmoc group include:

  • Base Lability: The Fmoc group is rapidly cleaved under mild basic conditions, typically using a solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][4] This is the defining feature of the Fmoc strategy.

  • Acid Stability: It is highly resistant to the strong acids (e.g., trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and the removal of permanent side-chain protecting groups.[7] This stability ensures the N-terminus remains protected until intentionally removed.

  • Orthogonality: The differential stability of the Fmoc group (base-labile) and the typical side-chain protecting groups (acid-labile, e.g., tBu, Trt, Pbf) is known as an orthogonal protection scheme.[3][7] This allows for the selective deprotection of the α-amino group at each cycle without disturbing the side chains.[7]

  • UV Absorbance: The fluorenyl ring system possesses a strong chromophore that absorbs UV light (around 300 nm).[7] The cleavage byproduct, dibenzofulvene, also has a strong absorbance, allowing for the quantitative, real-time monitoring of deprotection steps via UV-Vis spectroscopy to ensure the reaction has gone to completion.[5][7][9]

Caption: Structure of an N-terminal Fmoc-protected amino acid linked to a solid support.

Mechanism of Action in SPPS

The Fmoc-SPPS process relies on two critical, repeated chemical transformations: the deprotection of the Nα-Fmoc group and the coupling of the next amino acid.

Fmoc Deprotection Mechanism

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[10]

  • A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene ring.[3]

  • This abstraction leads to the formation of a stabilized carbanion intermediate.

  • The intermediate undergoes a rapid β-elimination, releasing carbon dioxide and the highly reactive electrophile, dibenzofulvene (DBF).

  • The newly liberated α-amino group of the peptide is now free to participate in the next coupling step.

  • To prevent the DBF from undergoing side reactions with the deprotected amine, the excess secondary amine in the deprotection solution acts as a scavenger, trapping the DBF to form a stable adduct that is washed away.[3][10]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate 1. Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate Adduct Piperidine-DBF Adduct Piperidine->Adduct Deprotected_Peptide H₂N-Peptide-Resin (Free Amine) Intermediate->Deprotected_Peptide 2. β-Elimination DBF Dibenzofulvene (DBF) Intermediate->DBF DBF->Adduct 3. Scavenging caption Mechanism of Fmoc deprotection by piperidine.

Caption: Mechanism of Fmoc deprotection by piperidine.

Peptide Bond Formation (Coupling)

After Fmoc removal and thorough washing, the newly exposed N-terminal amine of the resin-bound peptide is coupled with the carboxyl group of the next incoming Fmoc-protected amino acid. To facilitate this amide bond formation, the carboxylic acid must be activated.[11] This is typically achieved by converting it into a more reactive species using a coupling reagent. Common classes of activating agents include carbodiimides (e.g., DIC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU, HCTU).[12][13] These reagents are often used in combination with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to improve reaction rates and suppress racemization.[4][14]

The Fmoc-SPPS Workflow

A complete Fmoc-SPPS is a cyclical process. Each cycle adds one amino acid to the growing peptide chain.

The cycle consists of four main stages:

  • Deprotection: The resin-bound peptide is treated with a 20-40% solution of piperidine in DMF to remove the Nα-Fmoc group.[15][16] This step is often performed twice for short durations (e.g., 2 and 6 minutes) to ensure complete removal.[16]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine-DBF adduct and excess reagents.[15] This step is critical to prevent interference in the subsequent coupling reaction.

  • Coupling: The next Fmoc-protected amino acid, pre-activated with a coupling reagent, is added to the resin. The reaction is allowed to proceed for a set time (e.g., 20-60 minutes) to form the new peptide bond.[4][15] The reaction's completion can be monitored using a qualitative colorimetric test like the Kaiser test, which detects free primary amines.[9]

  • Washing: The resin is again washed extensively with DMF and other solvents like dichloromethane (DCM) to remove unreacted amino acid and coupling byproducts, preparing the resin for the next cycle.[7]

This four-stage cycle is repeated until the desired peptide sequence is fully assembled. The final steps involve the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups, typically achieved by treating the resin with a strong acid cocktail, such as 95% TFA with scavengers like water and triisopropylsilane (TIS).[17]

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Check Peptide Complete? Wash2->Check Check->Deprotection No Cleavage Final Cleavage (TFA Cocktail) Check->Cleavage Yes caption The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Quantitative Analysis of Fmoc-SPPS

The efficiency of each step in the SPPS cycle directly impacts the purity and overall yield of the final peptide. A 99% coupling efficiency per step results in a theoretical maximum yield of ~78% for a 25-mer peptide, whereas a 99.8% efficiency increases this to ~95%.

Deprotection Efficiency

While 20% piperidine in DMF is the standard, other bases can be used, particularly for "difficult sequences" where aggregation may slow deprotection.[1] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can significantly accelerate Fmoc removal.[1][18] However, since it cannot scavenge the DBF byproduct, a nucleophile like piperidine is often included in the mixture.[18]

Table 1: Comparison of Fmoc Deprotection Reagents

Reagent/Cocktail Concentration Typical Half-Life (t½) Notes
Piperidine 20% in DMF ~7 seconds The industry standard; efficient and acts as its own scavenger.[5]
Piperidine 10% in DMF ~21 seconds Slower but still effective.[19]
Piperazine 5% in DMF ~50 seconds Slower than piperidine; sometimes used to minimize aspartimide formation.[5][10]
DBU 2% in DMF Not specified, but very rapid Very fast; requires a scavenger. Not recommended for Asp-containing sequences due to risk of aspartimide formation.[18][19]

| Piperazine + DBU | 5% + 2% in DMF | ~4 seconds | Faster than 20% piperidine; presented as a safer and effective alternative.[5] |

Coupling Efficiency

Coupling efficiency is highly dependent on the specific amino acids being coupled, the presence of aggregating sequences, and the choice of activator. Modern uronium/aminium salt activators generally provide high efficiency in short reaction times.

Table 2: Crude Purity of Model Peptides with Various Activators and Coupling Times

Peptide Sequence Activator Coupling Time Crude Purity (%)
65-74 ACP (Difficult Sequence) HATU Short (5 min) 83.63%
65-74 ACP (Difficult Sequence) HCTU Long (15 min) 82.51%
G-LHRH COMU Short (5 min) 90.84%
G-LHRH HCTU Long (15 min) 90.41%
Angiotensin II COMU Short (5 min) 94.02%
Angiotensin II HCTU Long (15 min) 93.66%
Oxytocin (linear) COMU Short (5 min) 77.68%
Oxytocin (linear) COMU Long (15 min) 76.51%

Data adapted from a comparative study of activators in automated synthesis.[13] "Short" and "Long" refer to the coupling times used in that specific study. Purity was determined by HPLC.

Comparison with Boc-SPPS Strategy

The choice between Fmoc and Boc chemistry depends on the nature of the target peptide and the available laboratory equipment.[4]

Table 3: Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies

Feature Fmoc/tBu Strategy Boc/Bzl Strategy
Nα-Deprotection 20-40% Piperidine in DMF (mild base)[12] 50% TFA in DCM (strong acid)[12]
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Pbf) Very strong acid-labile (e.g., Bzl, cHex)
Final Cleavage TFA-based cocktails (e.g., 95% TFA)[4] Anhydrous HF or TFMSA (highly corrosive/toxic)[4]
Orthogonality Yes (Base vs. Acid)[3] No (Graduated acid lability)[3]
Advantages Milder conditions, no special apparatus, good for modified/sensitive peptides.[4][6] Better for long, hydrophobic, or aggregation-prone sequences due to protonation of the peptide backbone.[4]

| Disadvantages | Base-catalyzed side reactions (e.g., aspartimide formation); aggregation can be an issue.[6][14] | Harsh acidic conditions can degrade sensitive peptides; requires specialized, hazardous HF apparatus.[3] |

Fmoc_vs_Boc cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc_Deprotect Nα-Deprotection: Mild Base (Piperidine) Fmoc_Cleave Final Cleavage: Strong Acid (TFA) Boc_Deprotect Nα-Deprotection: Strong Acid (TFA) Boc_Cleave Final Cleavage: Very Strong Acid (HF) caption Key chemical differences between Fmoc and Boc SPPS strategies.

Caption: Key chemical differences between Fmoc and Boc SPPS strategies.

Key Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS. Quantities are typically based on a 0.1 to 0.25 mmol synthesis scale. Automated synthesizers follow the same chemical principles.[8][15]

Resin Preparation and Swelling
  • Weigh the appropriate amount of resin (e.g., Rink Amide or Wang resin) into a reaction vessel.[15]

  • Add DMF (approx. 10 mL per gram of resin) to the vessel.

  • Agitate the resin slurry using a shaker or nitrogen bubbling for at least 30-60 minutes to allow the resin beads to swell completely.[7][20]

  • Drain the solvent by filtration.

Loading the First Amino Acid (Wang Resin)
  • Swell the Wang resin in DCM or DMF.[17][21]

  • In a separate vial, dissolve 2-4 equivalents (relative to resin substitution) of the first Fmoc-amino acid and an equal number of equivalents of HOBt in a minimal amount of DMF.[17][21]

  • Add the amino acid/HOBt solution to the resin.

  • Add 1 equivalent (relative to the amino acid) of DIC and 0.1 equivalents of DMAP.[17][21]

  • Agitate the mixture for 2-12 hours at room temperature.[17][21]

  • After the reaction, cap any unreacted hydroxyl groups on the resin by adding acetic anhydride and a non-nucleophilic base like DIPEA and agitating for 30 minutes.[17][21]

  • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.[21]

Standard Synthesis Cycle
  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5-7 minutes. Drain. Repeat with a second treatment of 20% piperidine for 10-15 minutes.[7][22]

  • Washing: Wash the resin 5-6 times with DMF.[7][15]

  • Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of the next Fmoc-amino acid and a nearly equal equivalent of an activator (e.g., HCTU, HATU) in DMF. Add 6-10 equivalents of a base like DIPEA or 2,4,6-collidine. Allow to pre-activate for 1-2 minutes.[7]

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 30-60 minutes.[15]

  • Monitoring (Optional): Remove a few resin beads and perform a Kaiser test. A negative result (beads remain yellow/colorless) indicates complete coupling. A positive result (blue beads) indicates free amines are still present, and a second coupling may be required.[9]

  • Washing: Wash the resin 3-5 times with DMF, followed by 3 washes with DCM. The resin is now ready for the next deprotection cycle.[7]

Final Cleavage and Peptide Precipitation
  • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry under vacuum.[9]

  • Prepare a cleavage cocktail. A common general-purpose cocktail is TFA/Water/TIS (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) in a sealed vessel.[9]

  • Agitate gently at room temperature for 2-3 hours.[15]

  • Filter the resin to collect the TFA solution containing the cleaved peptide.

  • Concentrate the TFA solution (e.g., using a rotary evaporator or nitrogen stream).

  • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.[17]

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by HPLC.

Advantages and Limitations of the Fmoc Strategy

Advantages:

  • Mild Conditions: The repetitive deprotection steps use a mild base, avoiding the harsh acidolysis required in every Boc-SPPS cycle. This is highly advantageous for synthesizing peptides with acid-sensitive modifications like phosphorylation or glycosylation.

  • Simplified Cleavage: The final cleavage from the resin does not require highly toxic and corrosive HF, making the procedure safer and accessible without specialized equipment.[3][4]

  • Real-Time Monitoring: The UV-active Fmoc group allows for straightforward monitoring of reaction completion, facilitating optimization and automation.[5]

  • Wide Availability of Reagents: A vast library of non-canonical amino acids and derivatives are commercially available with Fmoc protection.[3]

Limitations:

  • Aggregation: Since the peptide backbone remains neutral throughout the synthesis, aggregation of the growing chain can occur, especially in long or hydrophobic sequences. This can lead to incomplete deprotection and coupling, resulting in deletion sequences.[4]

  • Base-Catalyzed Side Reactions: Certain amino acid sequences are susceptible to side reactions under basic conditions. The most prominent is the formation of aspartimide from aspartic acid residues, which can lead to chain termination or the formation of β-aspartyl peptide impurities.[6]

  • Cost: While the cost of standard Fmoc-amino acids has decreased, specialized derivatives and coupling reagents can be more expensive than those used in Boc chemistry.[5]

Conclusion

The Fmoc protecting group is a vital tool in peptide chemistry, enabling the efficient and reliable synthesis of a wide array of peptides under mild conditions. Its base lability, orthogonality to common side-chain protecting groups, and the ability to monitor its removal in real-time have made Fmoc-SPPS the method of choice for both academic research and industrial production. While challenges such as peptide aggregation and base-mediated side reactions exist, a thorough understanding of the underlying chemical principles and the availability of optimized reagents and protocols allow researchers to successfully synthesize even complex peptide targets.

References

physical and chemical characteristics of Fmoc-Thr(Ac)-OH

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Fmoc-Thr(Ac)-OH: Characteristics and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound, or N-α-Fmoc-O-acetyl-L-threonine, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS). The strategic placement of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and an acetyl group on the side-chain hydroxyl function of threonine allows for its controlled incorporation into peptide chains. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its use, and a visual representation of its role in the peptide synthesis workflow.

Core Physical and Chemical Characteristics

This compound is a white to off-white crystalline powder. Its key physical and chemical properties are summarized below, providing essential data for its handling, storage, and application in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₁NO₆[1][2]
Molecular Weight 383.39 g/mol [1][2]
Appearance White to off-white powder[1]
Melting Point 183 - 185 °C[1]
Optical Rotation [α]²⁰/D = +15 ± 2° (c=1 in Methanol)[1]
Purity (by HPLC) ≥98%[1]
Storage Conditions 2 - 8 °C[1]

Solubility:

Spectroscopic Data

Detailed spectroscopic data for this compound is not consistently published. However, the expected spectral characteristics can be inferred from the known functional groups present in the molecule.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the Fmoc group, the protons of the threonine backbone, and the methyl protons of the acetyl group. Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl carbons of the carboxylic acid, the acetyl group, and the urethane of the Fmoc group, as well as the aromatic carbons of the fluorenyl ring and the aliphatic carbons of the threonine residue.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. Key expected peaks include:

  • O-H stretch (of the carboxylic acid): Broad band around 3300-2500 cm⁻¹

  • N-H stretch (of the urethane): Around 3300 cm⁻¹

  • C-H stretches (aromatic and aliphatic): Around 3100-2850 cm⁻¹

  • C=O stretches (carboxylic acid, urethane, and ester): In the region of 1760-1680 cm⁻¹

  • C=C stretches (aromatic): Around 1600-1450 cm⁻¹

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (383.39 g/mol ) and characteristic fragmentation patterns, including the loss of the Fmoc group.

Experimental Protocols

This compound is a key building block in Fmoc-based solid-phase peptide synthesis. Below are detailed protocols for its application in the synthesis of a peptide.

General Workflow for Solid-Phase Peptide Synthesis

The synthesis of a peptide on a solid support using Fmoc-amino acids follows a cyclical process of deprotection and coupling.

sps_workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Prepare resin Washing1 Washing Fmoc_Deprotection->Washing1 Expose N-terminal amine Coupling Amino Acid Coupling Washing1->Coupling Remove piperidine Washing2 Washing Coupling->Washing2 Form peptide bond Washing2->Fmoc_Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage and Deprotection Washing2->Final_Cleavage After final residue coupling_workflow cluster_activation Activation of this compound cluster_coupling Coupling to Resin Fmoc_Thr This compound Activated_AA Activated this compound Activator Activating Agent (e.g., HBTU/HOBt) Base Base (e.g., DIPEA) DMF DMF Coupled_Resin Resin with Elongated Peptide Chain Activated_AA->Coupled_Resin Resin_NH2 Resin-Bound Peptide with Free N-terminus Resin_NH2->Coupled_Resin Washing2 Washing Coupled_Resin->Washing2 Remove excess reagents Fmoc_Deprotection Fmoc Deprotection of Resin-Phe Washing1 Washing Fmoc_Deprotection->Washing1 20% Piperidine in DMF Washing1->Resin_NH2

References

Fmoc-Thr(Ac)-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nα-9-fluorenylmethoxycarbonyl-O-acetyl-L-threonine (Fmoc-Thr(Ac)-OH) is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of post-translationally modified threonine residues. However, the presence of the O-acetyl group introduces specific stability considerations that are critical for ensuring the integrity of the amino acid derivative and the successful synthesis of the target peptide. This technical guide provides an in-depth analysis of the stability of this compound, recommended storage conditions, and methodologies for its analysis.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by the lability of both the Fmoc protecting group and the O-acetyl group on the threonine side chain. While the Fmoc group is notoriously base-labile, the O-acetyl group is susceptible to both acidic and basic hydrolysis, as well as intramolecular reactions.

A significant concern for O-acetylated amino acids, including threonine derivatives, is the potential for an O- to N-acyl transfer . This intramolecular rearrangement can occur under certain conditions, leading to the migration of the acetyl group from the side-chain hydroxyl to the α-amino group. This migration would result in the formation of an undesired N-acetylated impurity, which could terminate peptide chain elongation or be incorporated into the peptide sequence, leading to a heterogeneous final product. One study has highlighted the chemical instability of O-acetylation on threonine-containing peptides, suggesting that this modification can be challenging to maintain throughout a standard proteomic workflow[1].

The primary degradation pathways for this compound are visualized in the diagram below.

Potential Degradation Pathways of this compound This compound This compound Fmoc-Thr-OH Fmoc-Thr-OH + Acetic Acid This compound->Fmoc-Thr-OH Hydrolysis (Acid/Base) Thr(Ac)-OH Thr(Ac)-OH + Dibenzofulvene This compound->Thr(Ac)-OH Base-catalyzed Fmoc cleavage N-Acetyl-Thr-OH_impurity N-Acetyl-Thr-OH Impurity This compound->N-Acetyl-Thr-OH_impurity O- to N-Acyl Transfer (Intramolecular) Fmoc-NH-CH(CH(OAc)CH3)-COOH This compound

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Long-term: -20°C or below. Short-term: 2-8°C.Cold temperatures slow down the rate of all chemical degradation reactions, including hydrolysis and potential intramolecular rearrangements.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation, although the primary concerns for this molecule are hydrolysis and acyl migration.
Moisture Store in a tightly sealed container in a desiccator. Allow the container to warm to room temperature before opening.Moisture can lead to the hydrolysis of the O-acetyl group and potentially the Fmoc group. Allowing the container to equilibrate to room temperature prevents condensation of atmospheric moisture onto the cold powder.
Light Store protected from light.While not the primary concern, prolonged exposure to UV light can potentially affect the fluorenyl moiety of the Fmoc group.
pH Avoid exposure to acidic or basic conditions in solution until use.Both acidic and basic conditions can catalyze the hydrolysis of the O-acetyl group. Basic conditions will also lead to the cleavage of the Fmoc group.

Experimental Protocol: Purity Assessment by HPLC

Regular assessment of the purity of this compound, especially before its use in peptide synthesis, is crucial. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Fmoc-amino acids.

Objective

To determine the purity of this compound and identify the presence of potential degradation products, such as Fmoc-Thr-OH.

Materials and Reagents
  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

Sample Preparation
  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

HPLC Method
ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C (Room Temperature)
Detection Wavelength 265 nm and 301 nm (for Fmoc group)
Injection Volume 10 µL
Data Analysis
  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

  • Identify potential impurities by comparing their retention times to those of known standards (e.g., Fmoc-Thr-OH). The loss of the acetyl group will result in a more polar compound (Fmoc-Thr-OH) which will typically have a shorter retention time on a reverse-phase column.

The following diagram illustrates the general workflow for the HPLC analysis.

HPLC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample This compound Powder Dissolve Dissolve in ACN Sample->Dissolve Dilute Dilute with Mobile Phase A/B Dissolve->Dilute Inject Inject onto C18 Column Dilute->Inject Elute Gradient Elution Inject->Elute Detect UV Detection (265/301 nm) Elute->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: General workflow for HPLC purity analysis.

Conclusion

The stability of this compound is a critical factor for its successful application in peptide synthesis. The potential for hydrolysis of the O-acetyl group and the possibility of an O- to N-acyl transfer necessitate stringent storage and handling procedures. Researchers, scientists, and drug development professionals should adhere to recommended cold storage conditions and protect the compound from moisture. Regular purity assessment via HPLC is strongly advised to ensure the integrity of the material before its incorporation into a synthetic peptide, thereby preventing the introduction of undesirable impurities and ensuring the quality of the final product.

References

An In-Depth Technical Guide to Acetyl-Protected Threonine in Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Nα-Fmoc-O-acetyl-L-threonine (Fmoc-Thr(Ac)-OH) in solid-phase peptide synthesis (SPPS). While the tert-butyl (tBu) ether is the most common protecting group for the threonine side chain in Fmoc chemistry, the acetyl group offers an alternative with specific properties that may be advantageous in certain synthetic contexts.[1] This document will delve into the synthesis, applications, potential advantages, and experimental considerations when incorporating acetyl-protected threonine into peptide sequences.

Introduction to Side-Chain Protection in Fmoc SPPS

In Fmoc-based solid-phase peptide synthesis, the α-amino group of amino acids is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[2][3][4] Reactive side chains of amino acids must also be protected with groups that are stable to the basic conditions used for Fmoc removal (typically piperidine in DMF) but can be cleaved during the final acidolytic cleavage from the resin.[1] This orthogonality is a cornerstone of the Fmoc strategy.[2][4]

For threonine, the hydroxyl side chain is typically protected as a tert-butyl ether (Fmoc-Thr(tBu)-OH).[1] This protecting group is highly stable to the basic conditions of Fmoc deprotection and is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. However, the use of alternative protecting groups, such as the acetyl group, can be explored for specific applications.

The Role and Properties of the Acetyl Protecting Group for Threonine

Fmoc-O-acetyl-L-threonine is a commercially available derivative used in peptide synthesis.[5] The acetyl group, being an ester, exhibits different chemical properties compared to the more common ether-based tBu group.

Potential Advantages:

  • Enhanced Solubility: The acetyl group may enhance the solubility of the amino acid derivative.[5]

  • Alternative Cleavage Conditions: While typically removed during final TFA cleavage, the lability of the ester bond can potentially be exploited for selective deprotection under milder basic or specific enzymatic conditions, although this is not a standard application in routine SPPS.

  • Compatibility with Glycosylation: Acetyl groups are commonly used to protect the hydroxyl groups of sugar moieties in the synthesis of glycopeptides.[6] Their stability to piperidine allows for the incorporation of acetylated glycosylated amino acids into peptide chains.

Considerations and Potential Disadvantages:

  • Base Lability: Although generally stable to the piperidine solutions used for Fmoc deprotection, the ester linkage of the acetyl group is more susceptible to basic conditions than the ether linkage of the tBu group. Prolonged exposure or stronger basic conditions could lead to premature deprotection.

  • Side Reactions: The presence of an acetyl group could potentially lead to side reactions, such as O- to N-acyl transfer, although this is less common with the threonine side chain compared to serine.

Experimental Protocols

The following are generalized protocols for the use of this compound in manual solid-phase peptide synthesis. These should be optimized for specific sequences and scales.

Synthesis of this compound

While commercially available, this compound can be synthesized from Fmoc-Thr-OH through acetylation of the side-chain hydroxyl group.

Protocol:

  • Dissolve Fmoc-Thr-OH in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, pyridine or diisopropylethylamine (DIEA).

  • Add acetic anhydride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography or recrystallization.

Incorporation of this compound into a Peptide Chain

This protocol outlines a standard coupling cycle in Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acid (e.g., this compound)

  • Peptide synthesis resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Additive (e.g., HOBt or Oxyma, often already part of the coupling reagent formulation)

  • Base (e.g., DIEA or 2,4,6-collidine)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Fmoc deprotection solution: 20% piperidine in DMF (v/v)

  • Washing solvents: DMF, DCM

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the this compound (3-5 equivalents relative to resin loading) and the coupling reagent/additive (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIEA, 6-10 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a qualitative test (e.g., ninhydrin test) to ensure complete coupling. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Cleavage and Deprotection

This final step cleaves the peptide from the resin and removes the side-chain protecting groups, including the acetyl group from threonine.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Protocol:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin.

  • Incubate the mixture at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide with cold diethyl ether.

  • Dry the peptide under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Quantitative data for the performance of this compound in comparison to the standard Fmoc-Thr(tBu)-OH is not extensively reported in the literature. The following tables provide a generalized comparison based on the chemical nature of the protecting groups and typical outcomes in Fmoc-SPPS.

Table 1: Comparison of Threonine Protecting Groups in Fmoc SPPS

PropertyThis compoundFmoc-Thr(tBu)-OH
Protecting Group Acetyl (Ester)tert-Butyl (Ether)
Molecular Weight 397.42 g/mol 397.47 g/mol
Stability to Piperidine Generally stable, but potential for slow hydrolysisHighly stable
Cleavage Condition Strong acid (e.g., TFA)Strong acid (e.g., TFA)
Common Applications General peptide synthesis, potential for enhanced solubilityStandard for all types of Fmoc-SPPS
Potential Side Reactions Premature deprotection, O- to N-acyl transfer (low risk)Stable, low risk of side reactions

Table 2: Generalized Coupling Efficiencies and Racemization

Amino Acid DerivativeCoupling ReagentTypical Coupling TimeEstimated Coupling Efficiency*Estimated Racemization**
This compoundHBTU/DIEA1-2 hours>99%<1-2%
Fmoc-Thr(tBu)-OHHBTU/DIEA1-2 hours>99%<1-2%
This compoundDIC/HOBt2-4 hours>99%<0.5%
Fmoc-Thr(tBu)-OHDIC/HOBt2-4 hours>99%<0.5%

*Based on standard coupling protocols for non-hindered amino acids. **Dependent on coupling conditions; use of additives like HOBt or Oxyma significantly reduces racemization.

Visualizations

The following diagrams illustrate the structure of this compound and the general workflow of its incorporation in Fmoc-SPPS.

Fmoc_Thr_Ac_OH_Structure cluster_threonine Threonine Backbone cluster_fmoc Fmoc Group cluster_acetyl Acetyl Group alpha_C NH2 H₂N alpha_C->NH2 COOH COOH alpha_C->COOH beta_C alpha_C->beta_C gamma_C CγH₃ beta_C->gamma_C Fmoc Fmoc Fmoc->NH2 N-terminus Protection O_Ac O-Acetyl (CH₃CO) O_Ac->beta_C Side Chain Protection

Caption: Structure of Fmoc-O-acetyl-L-threonine.

Fmoc_SPPS_Workflow start Resin with free amine coupling Couple this compound (HBTU/DIEA in DMF) start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1->deprotection wash2 Wash (DMF) deprotection->wash2 repeat Repeat cycle wash2->repeat next_coupling Couple next Fmoc-AA-OH next_coupling->wash1 repeat->next_coupling Yes final_cleavage Final Cleavage (TFA/TIS/H₂O) repeat->final_cleavage No end Purified Peptide final_cleavage->end

Caption: Workflow for incorporating this compound in SPPS.

Conclusion

Fmoc-O-acetyl-L-threonine serves as a viable, albeit less common, alternative to the standard Fmoc-Thr(tBu)-OH for solid-phase peptide synthesis. Its potential to enhance solubility may be beneficial for certain sequences. The acetyl group is generally stable to standard Fmoc deprotection conditions and is removed during final acidolytic cleavage. Researchers and drug development professionals should consider its use when encountering solubility issues with threonine-containing peptides or when exploring alternative protection strategies. However, for most routine applications, Fmoc-Thr(tBu)-OH remains the protecting group of choice due to its high stability and extensive documentation in the literature. Further studies are needed to fully quantify the benefits and potential drawbacks of using acetyl-protected threonine in a wider range of peptide synthesis applications.

References

An In-Depth Technical Guide to Fmoc-Thr(Ac)-OH for Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the tools and building blocks used in peptide synthesis is paramount. This guide provides a detailed overview of Nα-Fmoc-O-acetyl-L-threonine (Fmoc-Thr(Ac)-OH), a key derivative for incorporating threonine into synthetic peptides.

Introduction to this compound

This compound is a derivative of the amino acid L-threonine used in solid-phase peptide synthesis (SPPS). In this compound, the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by an acetyl (Ac) group. The Fmoc group is a base-labile protecting group, meaning it can be removed under basic conditions, typically with piperidine in dimethylformamide (DMF). This orthogonality allows for the selective deprotection of the N-terminus without affecting the acid-labile side-chain protecting groups of other amino acids in the peptide chain.

The acetyl group on the threonine side chain serves to prevent unwanted side reactions at the hydroxyl group during peptide synthesis. It is a relatively simple and small protecting group that can enhance the solubility and stability of the protected amino acid.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 181817-14-1
Molecular Formula C21H21NO6
Molecular Weight 383.39 g/mol
Appearance White to off-white powder
Melting Point 183 - 185 °C
Purity (by HPLC) >98%
Storage Temperature 2 - 8 °C

Role and Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. The acetyl protection of the threonine side chain offers an alternative to the more commonly used tert-butyl (tBu) protecting group.

Comparison with Fmoc-Thr(tBu)-OH

The choice between this compound and Fmoc-Thr(tBu)-OH depends on the specific requirements of the peptide being synthesized.

FeatureThis compoundFmoc-Thr(tBu)-OH
Side-Chain Protection Acetyl (Ac)tert-Butyl (tBu)
Deprotection Condition Mildly basic or specific enzymatic conditionsStrong acid (e.g., TFA)
Advantages Can potentially be removed under milder conditions than tBu, which may be beneficial for sensitive peptides.Highly stable to the basic conditions of Fmoc deprotection; compatible with standard TFA cleavage cocktails.
Considerations The acetyl group may not be as stable as the tBu group to repeated piperidine treatments during long syntheses.The strong acidic conditions required for tBu removal can be harsh on sensitive peptide sequences.
Experimental Workflow for SPPS using this compound

The following diagram illustrates the general workflow for incorporating an this compound residue into a peptide chain during solid-phase peptide synthesis.

SPPS_Workflow Resin Resin with N-terminal amine Coupling Coupling: This compound + Coupling Reagents Resin->Coupling Add Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection: Piperidine in DMF Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Next_Cycle Ready for next Fmoc-amino acid Wash2->Next_Cycle

Caption: General workflow for a single coupling cycle in SPPS.

Experimental Protocols

Below are detailed, generalized protocols for the key steps involving this compound in solid-phase peptide synthesis. These protocols may require optimization based on the specific peptide sequence and the solid support used.

Coupling of this compound

Objective: To couple this compound to the free N-terminal amine of the growing peptide chain on the solid support.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HBTU, HCTU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the deprotection byproducts.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

    • Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated this compound solution to the washed resin.

  • Reaction Monitoring: Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Deprotection of the Acetyl (Ac) Group

The removal of the acetyl group from the threonine side chain is typically performed after the full peptide sequence has been assembled and cleaved from the resin, although on-resin deprotection is also possible under specific conditions.

Objective: To remove the acetyl protecting group from the threonine side chain.

Method 1: Mild Basic Hydrolysis (Post-Cleavage)

Materials:

  • Crude, purified peptide containing Thr(Ac)

  • Mildly basic solution (e.g., dilute ammonium hydroxide or a buffered solution at pH 8-9)

Procedure:

  • Dissolve the peptide in an appropriate aqueous buffer.

  • Adjust the pH to a mildly basic condition (pH 8-9) using a suitable base.

  • Stir the solution at room temperature and monitor the reaction by HPLC or mass spectrometry until the deprotection is complete.

  • Neutralize the solution and purify the deprotected peptide by HPLC.

Method 2: Global Deprotection during Cleavage

In some cases, the acetyl group may be labile to the final cleavage cocktail used to remove the peptide from the resin and other side-chain protecting groups, although it is generally more stable than tBu groups to acidic conditions. The efficiency of this will depend on the exact cleavage cocktail and the duration of the cleavage reaction.

Logical Relationships in Fmoc SPPS

The following diagram illustrates the orthogonal protection strategy that is central to Fmoc-based solid-phase peptide synthesis.

Orthogonal_Protection cluster_Peptide Protected Peptide on Resin Peptide Resin-Linker-[AA_n(P)...Thr(Ac)...AA_1]-NH-Fmoc Fmoc_Deprotection N-terminal Deprotection (Piperidine/DMF) Peptide->Fmoc_Deprotection Base Labile SideChain_Cleavage Side-Chain Deprotection & Cleavage (e.g., TFA Cocktail) Peptide->SideChain_Cleavage Acid Labile Fmoc_Deprotection->Peptide Allows Chain Elongation Final_Peptide Final Deprotected Peptide SideChain_Cleavage->Final_Peptide

Caption: Orthogonality of Fmoc and side-chain protecting groups.

Conclusion

This compound is a valuable building block in the arsenal of peptide chemists. Its unique side-chain protection offers an alternative to the more common tBu group, which can be advantageous in the synthesis of peptides sensitive to strong acids. A thorough understanding of its properties and the appropriate experimental conditions for its use is crucial for the successful synthesis of complex threonine-containing peptides. This guide provides a foundational understanding for researchers and professionals to effectively utilize this compound in their peptide synthesis endeavors.

Methodological & Application

Application Notes and Protocols for Fmoc-Thr(Ac)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis. This methodology allows for the efficient construction of complex peptide sequences. The use of amino acid derivatives with protected side chains is crucial to prevent unwanted side reactions. Fmoc-Thr(Ac)-OH, with its acetyl-protected hydroxyl group, is a valuable building block for introducing threonine residues where temporary side-chain protection is desired. The acetyl group is stable under the basic conditions required for Fmoc deprotection but can be removed during the final acidic cleavage step.

This document provides a detailed protocol for the use of this compound in manual or automated Fmoc-SPPS. It covers resin preparation, coupling and deprotection cycles, and the final cleavage and deprotection of the synthesized peptide.

Data Presentation

The selection of an appropriate coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids like threonine. The following tables summarize the expected performance of common coupling reagents for the incorporation of this compound.

Table 1: Comparison of Common Coupling Reagents for this compound

Coupling ReagentDescriptionActivation TimeRelative Cost
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Known for rapid and efficient couplings with low racemization.Fast (minutes)High
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. A widely used and effective coupling reagent.Fast (minutes)Medium
DIC/HOBt N,N'-Diisopropylcarbodiimide/Hydroxybenzotriazole. A classical and cost-effective carbodiimide-based activation method.Slower (pre-activation recommended)Low

Table 2: Quantitative Data on Coupling Conditions and Expected Purity

ParameterHATUHBTUDIC/HOBt
Equivalents of this compound 3 - 53 - 53 - 5
Equivalents of Coupling Reagent 2.9 - 4.92.9 - 4.93 - 5
Equivalents of Base (e.g., DIPEA) 6 - 106 - 10N/A (for DIC)
Typical Coupling Time 30 - 60 min45 - 90 min60 - 120 min
Expected Coupling Efficiency >99%>98%~97-98%
Expected Crude Peptide Purity HighHighGood

*Note: The expected coupling efficiencies and crude peptide purities are estimates based on the general performance of these reagents. Actual results may vary depending on the specific peptide sequence, resin, and other synthesis conditions. Empirical optimization is always recommended.

Experimental Protocols

Resin Selection and Preparation
  • Resin Choice : The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is a common choice. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are suitable.

  • Resin Swelling : Before the first amino acid is coupled, the resin must be swelled in an appropriate solvent.

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) or dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

Standard Fmoc-SPPS Cycle

The synthesis of the peptide chain involves a series of repeating steps of Fmoc deprotection and amino acid coupling.

  • After the initial resin swelling (or after a coupling step), drain the solvent.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 10-20 minutes.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

The following protocol is for a standard coupling using HATU, a highly efficient coupling reagent. The quantities are based on a 0.1 mmol synthesis scale.

  • In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in DMF (approximately 2 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the amino acid/HATU solution.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times). A Kaiser test should be negative, indicating the absence of free primary amines.

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the acetyl group from threonine.

  • After the final Fmoc deprotection and subsequent washing of the N-terminal amino acid, wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K :

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Concentrate the combined TFA filtrates under a gentle stream of nitrogen or by rotary evaporation to about 10% of the original volume.

  • Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_cleavage Cleavage & Deprotection Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF/DCM Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Coupled DCM_Wash DCM Wash & Dry Final_Deprotection->DCM_Wash Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) DCM_Wash->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Coupling_Mechanism AminoAcid This compound Carboxylic Acid ActivatedEster Activated OAt/OBt Ester Highly Reactive Intermediate AminoAcid->ActivatedEster Activation CouplingReagent HATU/HBTU Activator CouplingReagent->ActivatedEster Base DIPEA Base Base->ActivatedEster PeptideBond Fmoc-Thr(Ac)-NH-Peptide-Resin New Peptide Bond ActivatedEster->PeptideBond Coupling PeptideResin H₂N-Peptide-Resin Free N-terminus PeptideResin->PeptideBond Byproducts HOBt/HOAt + Urea byproduct

Application Notes and Protocols for Fmoc-Thr(Ac)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of post-translationally modified or non-canonical amino acids is a critical step in the synthesis of complex peptides and proteins for research and therapeutic development. Fmoc-Thr(Ac)-OH, an acetylated threonine building block, is frequently utilized to introduce a stable mimic of O-glycosylation or to study the impact of acetylation on peptide structure and function. Successful incorporation of this modified amino acid via Solid-Phase Peptide Synthesis (SPPS) requires careful optimization of coupling conditions to maximize yield and minimize side reactions. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the efficient use of this compound.

Data Presentation: Recommended Coupling Conditions

The choice of coupling reagents, base, and solvent significantly impacts the efficiency of this compound incorporation and the prevalence of side reactions. The following table summarizes recommended conditions based on literature precedents and general best practices in SPPS. While direct quantitative comparisons for this compound are not extensively published in a single study, the following recommendations are derived from successful syntheses of peptides containing acetylated or sterically hindered amino acids.

ParameterRecommended Reagents/ConditionsRationale & Considerations
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)High coupling efficiency, especially for hindered amino acids. Often the reagent of choice for difficult couplings.
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)A reliable and widely used coupling reagent combination that has been successfully employed for coupling acetylated threonine derivatives in glycopeptide synthesis.[1]
DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure®Carbodiimide-based activation can reduce the risk of racemization.[2] OxymaPure is a superior additive to HOBt in suppressing racemization.
Base DIPEA (N,N-Diisopropylethylamine)The most commonly used base in Fmoc-SPPS. Use a minimal excess to avoid base-catalyzed side reactions.
2,4,6-Collidine A weaker, more sterically hindered base that can be used to minimize racemization, particularly with sensitive amino acids.[2]
Solvent DMF (N,N-Dimethylformamide)The standard solvent for SPPS, providing good solvation for both the resin and reagents.
DCM (Dichloromethane)Can be used in combination with DMF, particularly for the dissolution of reagents.
Equivalents (Amino Acid : Coupling Reagent : Base) 3-5 : 2.9-4.9 : 6-10An excess of reagents is used to drive the reaction to completion. The exact equivalents should be optimized for the specific sequence.
Reaction Time 1 - 4 hoursReaction time should be monitored for completion using a qualitative test (e.g., Kaiser test). Double coupling may be necessary for difficult sequences.
Temperature Room TemperatureElevated temperatures can increase the rate of side reactions such as racemization and β-elimination.

Experimental Protocols

General Protocol for Manual Fmoc-SPPS Coupling of this compound

This protocol outlines a standard procedure for the manual coupling of this compound onto a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • Coupling Reagent (e.g., HATU, HBTU/HOBt, or DIC/OxymaPure)

  • Base (e.g., DIPEA or 2,4,6-Collidine)

  • DMF (Peptide synthesis grade)

  • DCM (Peptide synthesis grade)

  • 20% (v/v) Piperidine in DMF (for Fmoc deprotection)

  • Kaiser test kit

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue color) indicates successful Fmoc deprotection.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.

    • Perform a Kaiser test. A negative test (colorless or yellow beads) indicates that the coupling reaction is complete.

    • If the Kaiser test is positive, continue the coupling for an additional 1-2 hours or perform a second coupling (double coupling) by repeating steps 3 and 4.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Capping (Optional):

    • To block any unreacted amino groups, a capping step can be performed using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF.

  • Proceed to the next cycle of deprotection and coupling for the subsequent amino acid in the peptide sequence.

Mandatory Visualization

SPPS Coupling Workflow

The following diagram illustrates the key steps in a single coupling cycle during Fmoc-based Solid-Phase Peptide Synthesis.

SPPS_Coupling_Workflow SPPS Coupling Workflow for this compound Start Start with Fmoc-protected peptide-resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Kaiser_Test1 Kaiser Test (Positive) Wash1->Kaiser_Test1 Activation Activate this compound (Coupling Reagent + Base) Kaiser_Test1->Activation Free Amine Confirmed Coupling Couple to Resin Activation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser_Test2 Kaiser Test (Negative) Wash2->Kaiser_Test2 End Proceed to Next Cycle Kaiser_Test2->End Coupling Complete Double_Couple Double Couple or Cap Kaiser_Test2->Double_Couple Incomplete Coupling Double_Couple->Coupling Beta_Elimination β-Elimination of O-Acetylated Threonine Thr_Resin Fmoc-NH-CH(CH(CH3)OAc)-CO-Resin O-Acetylated Threonine Residue Proton_Abstraction Proton Abstraction at α-carbon Thr_Resin->Proton_Abstraction Base Treatment Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Elimination β-Elimination Proton_Abstraction->Elimination Formation of Carbanion Dehydroalanine Fmoc-NH-C(=C(CH3))-CO-Resin Dehydroamino Acid Intermediate Elimination->Dehydroalanine Loss of Acetate Mitigation {Mitigation Strategies | - Use weaker base (e.g., DBU) - Shorter deprotection times - Lower temperature} Elimination->Mitigation Piperidine_Adduct Fmoc-NH-CH(CH(CH3)(Piperidinyl))-CO-Resin Piperidine Adduct Dehydroalanine->Piperidine_Adduct Michael Addition of Piperidine

References

Application Notes and Protocols for Fmoc-Thr(Ac)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In automated solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry, the selection of appropriate side-chain protecting groups is critical for a successful outcome. For the amino acid threonine, the standard and most widely used derivative is Fmoc-Thr(tBu)-OH, where the tert-butyl (tBu) group protects the hydroxyl side chain. This protecting group is favored for its stability under the basic conditions required for Fmoc-group removal (typically 20% piperidine in DMF) and its facile cleavage with trifluoroacetic acid (TFA) during the final deprotection and resin cleavage step.

However, specific applications, particularly in the synthesis of peptides with post-translational modifications (PTMs) like O-glycosylation, necessitate the use of alternative protecting groups. Fmoc-Thr(Ac)-OH, with an acetyl (Ac) group protecting the side-chain hydroxyl, serves as a specialized building block in such cases. The acetyl group offers an orthogonal protection strategy, as it is stable to the acidic conditions used to cleave tBu groups and can be removed under specific basic conditions, allowing for selective deprotection and modification.

This document provides detailed application notes and protocols for the use of this compound in automated peptide synthesizers, highlighting its specialized applications, and providing a framework for its integration into standard SPPS workflows.

Key Applications of this compound

The primary application of this compound is in the synthesis of O-acetylated peptides and, more commonly, as a component of larger protecting group strategies for complex molecules like glycopeptides.

  • Synthesis of O-acetylated Peptides: The acetyl group can be retained on the final peptide to study the effects of O-acetylation on peptide structure and function.

  • Orthogonal Protection in Glycopeptide Synthesis: In the synthesis of O-linked glycopeptides, the sugar moieties are often protected with acetyl groups. Using this compound is part of a broader strategy where the acetyl groups on the sugar are stable during the entire peptide assembly and can be removed post-synthesis.[1]

  • Segment Condensation: The acetyl group's stability to mild acid allows for the synthesis of protected peptide fragments that can be used in segment condensation strategies.

Comparison of Side-Chain Protecting Groups for Threonine

FeatureThis compoundFmoc-Thr(tBu)-OH
Primary Application Synthesis of O-acetylated peptides, Glycopeptide synthesis (as part of a larger protecting group scheme)Routine and standard peptide synthesis
Protection Strategy OrthogonalStandard
Stability to Piperidine (Fmoc Deprotection) StableStable
Stability to TFA (Final Cleavage) Stable to mild TFA, labile to strong TFA cocktails over extended periodsLabile
Deprotection Conditions Mildly basic conditions (e.g., methanolic ammonia, hydrazine)Acidic conditions (e.g., 95% TFA)
Compatibility with Automated Synthesizers Compatible with standard protocols, but deprotection is typically a post-synthesis, manual step.Fully compatible with standard automated cleavage protocols.

Experimental Protocols

General Protocol for Automated Peptide Synthesis using this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence and synthesizer model.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids (including this compound)

  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma

  • Activator Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Fmoc Deprotection Solution: 20% Piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

Automated Synthesizer Cycle for this compound Incorporation:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the preceding amino acid. This is typically a two-step process (e.g., 2 minutes followed by 8 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

  • Coupling of this compound:

    • Pre-activate a solution of this compound (3-5 equivalents), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. Coupling times may need to be extended for difficult sequences.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • (Optional) Capping: To block any unreacted amino groups, a capping step with acetic anhydride and DIPEA in DMF can be performed.

  • Repeat Cycle: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Protocol for Side-Chain Acetyl Group Deprotection

The removal of the acetyl group from the threonine side chain is performed after the peptide has been fully assembled on the resin and before the final TFA cleavage if other acid-labile protecting groups are present and need to be retained.

Materials:

  • Peptidyl-resin

  • Methanolic Ammonia (saturated solution of ammonia in methanol) or Hydrazine monohydrate solution (e.g., 5% in DMF)

  • DMF

  • Methanol

Procedure:

  • Resin Preparation: After the final Fmoc deprotection and washing, swell the peptidyl-resin in DMF.

  • Acetyl Deprotection:

    • Treat the resin with a solution of methanolic ammonia. Gently agitate the mixture at room temperature.

    • The reaction time can vary from 2 to 12 hours. Monitor the reaction for completeness by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.

    • Alternatively, treat the resin with a 5% solution of hydrazine monohydrate in DMF for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF, followed by methanol, and then DCM.

  • Drying: Dry the resin under vacuum.

Final Cleavage and Peptide Precipitation

Materials:

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water. (The exact composition may vary based on the peptide sequence).

  • Cold Diethyl Ether

Procedure:

  • Cleavage: Treat the dried peptidyl-resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and then purify by reverse-phase HPLC.

Visualizations

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage end Crude Peptide cleavage->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Fmoc_Thr_Ac_OH_Incorporation resin Peptidyl-Resin (-NH2) couple Couple to Resin resin->couple activate Activate this compound with HBTU/DIPEA activate->couple result Fmoc-Thr(Ac)-Peptidyl-Resin couple->result

Caption: Incorporation of this compound in an automated peptide synthesizer.

Orthogonal_Deprotection_Strategy cluster_synthesis Peptide Synthesis cluster_deprotection Orthogonal Deprotection start Protected Peptide on Resin Fmoc-AA...Thr(Ac)...AA(tBu)-Resin fmoc_deprotection Fmoc Deprotection (Piperidine) ac_deprotection Acetyl Deprotection (Methanolic Ammonia) fmoc_deprotection->ac_deprotection Selective Side-Chain Deprotection tfa_cleavage TFA Cleavage (Removes tBu and cleaves from resin) ac_deprotection->tfa_cleavage Final Cleavage final_peptide Final Peptide -AA...Thr(OH)...AA(OH)- tfa_cleavage->final_peptide

References

Application Notes & Protocols: Synthesis of Glycopeptides Using Fmoc-Thr(Ac)-OH Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of glycopeptides, molecules combining a peptide backbone with one or more glycan moieties, is crucial for studying their diverse biological roles and for the development of novel therapeutics. A common and effective method for their chemical synthesis is the building block approach within solid-phase peptide synthesis (SPPS). This document provides detailed protocols for the synthesis of O-linked glycopeptides using Fmoc-Thr(Ac)-OH building blocks, where the threonine residue is pre-glycosylated and the sugar hydroxyls are protected with acetyl groups.

The use of acetyl (Ac) protecting groups on the glycan is advantageous as they are stable to the mildly basic conditions used for Fmoc-group removal and the acidic conditions of the final cleavage from the solid support.[1][2][3] These acetyl groups can then be selectively removed under mild basic conditions post-cleavage to yield the native glycopeptide.[2][3][4]

Data Summary

The following table summarizes typical quantitative data associated with the synthesis of glycopeptides using this compound building blocks. Actual results may vary depending on the specific peptide sequence and the efficiency of the coupling and deprotection steps.

ParameterTypical Value/RangeNotes
Coupling Efficiency >99%Monitored by Kaiser test or other colorimetric tests.
Overall Yield (crude) Sequence-dependentGenerally lower than standard peptide synthesis due to the complexity of the building blocks.
Purity (crude) 40-70%Highly dependent on the length and sequence of the glycopeptide.[5]
Final Purity (after HPLC) >95%Achievable with standard purification protocols.

Experimental Protocols

Protocol 1: Solid-Phase Glycopeptide Synthesis (Fmoc-SPPS)

This protocol outlines the step-by-step procedure for the solid-phase synthesis of a glycopeptide on a Rink Amide resin, incorporating an this compound building block.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids

  • This compound building block

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 3, using the this compound building block. The acetyl protecting groups on the sugar are stable to these coupling conditions.[1]

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.

Protocol 2: Cleavage and Global Deprotection

This protocol describes the cleavage of the glycopeptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. The acetyl groups on the glycan remain intact.

Materials:

  • Dried glycopeptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Place the dried glycopeptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin.

  • Agitate at room temperature for 2-3 hours. The use of electron-withdrawing O-acetyl protecting groups helps to stabilize the glycosidic linkage during TFA cleavage.[1]

  • Filter the resin and collect the filtrate containing the cleaved glycopeptide.

  • Precipitate the crude glycopeptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude glycopeptide.

  • Wash the pellet with cold diethyl ether and centrifuge again.

  • Dry the crude glycopeptide pellet under vacuum.

Protocol 3: Deacetylation of the Glycan Moiety

This protocol outlines the removal of the acetyl protecting groups from the sugar moiety of the glycopeptide.

Materials:

  • Crude acetylated glycopeptide

  • Sodium methoxide (NaOMe) in methanol (e.g., 0.05 M solution) or hydrazine hydrate

  • Methanol

  • Acetic acid (for neutralization)

Procedure:

  • Dissolve the crude acetylated glycopeptide in methanol.

  • Add a dilute solution of sodium methoxide in methanol.[2]

  • Stir the reaction at room temperature and monitor by HPLC or mass spectrometry. The reaction is typically complete within a few hours.

  • Neutralize the reaction with a small amount of acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the final glycopeptide by reverse-phase HPLC.

Visualizations

Glycopeptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_FinalSteps Final Processing Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Fmoc_Deprotection->Coupling Elongation Repeat for all AAs Coupling->Elongation n cycles Glyco_Coupling Glyco-AA Coupling (this compound) Glyco_Coupling->Fmoc_Deprotection Elongation->Glyco_Coupling Cleavage Cleavage from Resin (TFA/TIS/H2O) Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Deacetylation Deacetylation (NaOMe/MeOH) Precipitation->Deacetylation Purification RP-HPLC Purification Deacetylation->Purification Final_Product Pure Glycopeptide Purification->Final_Product

Caption: Workflow for glycopeptide synthesis using this compound.

Logical_Relationships cluster_BuildingBlock This compound Building Block cluster_SPPS_Conditions SPPS Reaction Conditions Fmoc Fmoc Group (Base Labile) Thr Threonine Fmoc->Thr Protects N-terminus Glycan O-Linked Glycan Thr->Glycan Glycosylated at side chain Acetyl Acetyl Groups (Mild Base Labile) Glycan->Acetyl Protects OH groups Piperidine Piperidine (Base) Piperidine->Fmoc Cleaves Piperidine->Acetyl Stable to TFA TFA (Acid) TFA->Glycan Stable to (Glycosidic Bond) TFA->Acetyl Stable to NaOMe NaOMe (Mild Base) NaOMe->Acetyl Cleaves

Caption: Orthogonality of protecting groups in glycopeptide synthesis.

References

Application Notes and Protocols for Phosphopeptide Synthesis Using Fmoc-Thr(Ac)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation of threonine residues is a critical post-translational modification that governs a multitude of cellular signaling pathways. The synthesis of phosphopeptides is an indispensable tool for studying these pathways, enabling the investigation of kinase-substrate interactions, the development of kinase inhibitors, and the production of antibodies specific to phosphorylated epitopes.

This document provides detailed application notes and protocols for the incorporation of Fmoc-Thr(Ac)-OH into phosphopeptide synthesis. This method utilizes a "global" phosphorylation strategy, where the acetyl-protected threonine is incorporated into the peptide sequence during solid-phase peptide synthesis (SPPS), followed by on-resin deprotection and subsequent phosphorylation. This approach offers an alternative to the "building block" strategy, which uses pre-phosphorylated amino acids.

Principle of the Method

The synthesis of phosphopeptides using this compound follows a multi-step process on a solid support:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid-phase resin using standard Fmoc chemistry. This compound is incorporated at the desired position in the sequence. The acetyl group protects the hydroxyl function of the threonine side chain during peptide elongation.

  • Selective Deprotection: After peptide assembly, the acetyl group is selectively removed from the threonine residue while the peptide remains attached to the resin and other side-chain protecting groups are intact.

  • On-Resin Phosphorylation: The newly exposed hydroxyl group of the threonine residue is then phosphorylated using a suitable phosphitylating agent, followed by an oxidation step.

  • Cleavage and Global Deprotection: The phosphorylated peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.

  • Purification and Analysis: The crude phosphopeptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry (MS).

Advantages of the Global Phosphorylation Strategy

The use of this compound in a global phosphorylation strategy presents several advantages:

  • Cost-Effectiveness: this compound is generally less expensive than pre-phosphorylated Fmoc-threonine derivatives.

  • Flexibility: A single peptide synthesis can yield both the phosphorylated and non-phosphorylated versions of the peptide by splitting the resin batch before the phosphorylation step. This is highly beneficial for comparative studies.

  • Improved Coupling Efficiency: The acetylated threonine derivative is less sterically hindered than a pre-phosphorylated amino acid, which can lead to higher coupling efficiencies, especially in difficult sequences.

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Hydrazine hydrate or other suitable deacetylation reagent

  • Phosphitylating reagent: Dibenzyl N,N-diisopropylphosphoramidite

  • Activator: 1H-Tetrazole

  • Oxidizing agent: tert-Butyl hydroperoxide (t-BHP)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

  • Diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Water for HPLC

Detailed Experimental Workflow

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_modification On-Resin Modification cluster_final Final Steps resin Resin Swelling fmoc_deprot Fmoc Deprotection (20% Piperidine/DMF) resin->fmoc_deprot coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) fmoc_deprot->coupling capping Capping (Optional) (Acetic Anhydride) coupling->capping wash1 Washing coupling->wash1 capping->wash1 wash1->fmoc_deprot Repeat for each amino acid deacetylation Selective Deacetylation of Thr(Ac) (e.g., Hydrazine hydrate) wash1->deacetylation phosphorylation On-Resin Phosphorylation deacetylation->phosphorylation wash2 Washing phosphorylation->wash2 cleavage Cleavage & Global Deprotection (TFA/TIS/H2O) wash2->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spectrometry) purification->analysis mapk_pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P on Thr & Tyr TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors P CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K P PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P on Thr308 mTORC2 mTORC2 mTORC2->Akt P on Ser473 Downstream Downstream Targets (e.g., GSK3β, mTORC1) Akt->Downstream P CellularResponse Cellular Response (Survival, Growth, Proliferation) Downstream->CellularResponse

Application Notes and Protocols for Fmoc-Thr(Ac)-OH in Manual Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Thr(Ac)-OH is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a threonine residue with a protected hydroxyl group. The acetyl (Ac) protecting group offers the advantage of being stable to the basic conditions required for Fmoc-deprotection and the acidic conditions of final cleavage, thus providing an orthogonal protection strategy. This allows for the selective deprotection of the acetyl group on the resin to enable site-specific modifications, such as glycosylation or phosphorylation, or its removal during the final global deprotection.

These application notes provide a detailed protocol for the manual solid-phase synthesis of peptides containing a Thr(Ac) residue, including coupling strategies, on-resin deacetylation, and final cleavage.

Data Presentation

Relative Efficiency of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids. While specific quantitative data for this compound is not extensively published in a comparative format, the following table summarizes the generally accepted relative efficiencies of common coupling reagents in Fmoc-SPPS.

Coupling ReagentRelative EfficiencyRacemization RiskNotes
HATU Very HighLowHighly recommended for hindered couplings.[1]
HBTU HighLowA reliable and widely used coupling reagent.[1][2]
DIC/HOBt Medium-HighLowA cost-effective and efficient coupling method.[2]
PyBOP HighLowEffective for hindered amino acids and cyclization.
COMU Very HighLowA newer generation uronium salt with high efficiency.[3]

Note: The actual coupling efficiency can be sequence-dependent and influenced by factors such as resin swelling, solvent quality, and reaction time. It is always recommended to monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.[4]

Experimental Protocols

General Manual Fmoc-SPPS Protocol

This protocol outlines the steps for the incorporation of this compound into a peptide chain on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt) (if using DIC)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

  • Manual SPPS reaction vessel

  • Nitrogen line for agitation

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the reaction vessel.[5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate with nitrogen for 20 minutes.

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (Example with HATU):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate with nitrogen for 1-2 hours.

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For incorporating this compound, follow the same coupling procedure as for other amino acids.

On-Resin Deacetylation of Thr(Ac) (Zemplén Deacetylation)

This protocol is performed after the full peptide sequence has been assembled and before the final cleavage from the resin.

Materials:

  • Peptidyl-resin with Thr(Ac)

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe) solution (e.g., 0.5 M in MeOH)

  • Acetic Acid (AcOH)

  • DMF

Procedure:

  • Resin Washing: Wash the peptidyl-resin with DMF (3 x 1 min) and then with anhydrous MeOH (3 x 1 min) to remove any residual water.

  • Deacetylation Reaction:

    • Add a solution of catalytic sodium methoxide in anhydrous methanol (e.g., 0.1 M final concentration) to the resin.

    • Agitate the mixture gently with nitrogen for 1-2 hours at room temperature.

  • Neutralization:

    • Drain the sodium methoxide solution.

    • Wash the resin with MeOH (3 x 1 min).

    • Add a solution of 5% acetic acid in DMF to neutralize any remaining base and agitate for 5 minutes.

  • Final Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) and dry the resin under vacuum.

Final Cleavage and Peptide Precipitation

Materials:

  • Dry peptidyl-resin

  • TFA cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Cleavage:

    • Add the cold TFA cleavage cocktail to the dry resin in a fume hood.

    • Gently agitate for 2-3 hours at room temperature.[4]

  • Peptide Precipitation:

    • Filter the TFA solution to separate the resin beads.

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Collection:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

Application Notes

  • Stability of the Acetyl Group: The acetyl protecting group on the threonine side chain is stable to the standard 20% piperidine in DMF used for Fmoc deprotection and to the final TFA cleavage cocktail. This orthogonality is a key advantage for its use in SPPS.

  • Coupling of this compound: While this compound is not considered a particularly "difficult" amino acid to couple, the use of a high-efficiency coupling reagent such as HATU or HBTU is recommended to ensure complete incorporation, especially in long or complex peptide sequences.[1] Pre-activation of the amino acid is also a good practice to maximize coupling speed and efficiency.

  • Potential Side Reactions:

    • Incomplete Coupling: As with any SPPS, incomplete coupling can lead to deletion sequences. Monitoring each coupling step with a Kaiser test is crucial.

    • Racemization: The risk of racemization during the activation of urethane-protected amino acids like this compound is generally low, especially with modern coupling reagents.[3]

    • O-Acylation: There is a potential for O-acylation of other free hydroxyl groups (e.g., on Ser or Tyr) if they are not properly protected during the synthesis. It is standard practice to use acid-labile protecting groups like tert-butyl (tBu) for these residues.

  • On-Resin Deacetylation: The Zemplén deacetylation is an efficient method for removing the acetyl group on the solid support. It is important to use anhydrous methanol and a catalytic amount of sodium methoxide to avoid potential side reactions. Neutralization with a weak acid like acetic acid after the reaction is critical to prevent any base-catalyzed degradation of the peptide.

Mandatory Visualizations

Manual_Fmoc_SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, DIEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat Repeat for next Amino Acid Kaiser_Test->Repeat Incomplete On_Resin_Deacetylation On-Resin Deacetylation (Zemplén Method) Kaiser_Test->On_Resin_Deacetylation Complete & Last AA Repeat->Fmoc_Deprotection Next Cycle Final_Cleavage Final Cleavage (TFA Cocktail) On_Resin_Deacetylation->Final_Cleavage Precipitation Precipitation (Cold Ether) Final_Cleavage->Precipitation Peptide End: Purified Peptide Precipitation->Peptide

Caption: Workflow for manual Fmoc-SPPS of a peptide containing Thr(Ac).

Zemplen_Deacetylation start Peptidyl-Resin-Thr(Ac) product Peptidyl-Resin-Thr(OH) + MeOAc start->product Zemplén Deacetylation reagents NaOMe (cat.) Anhydrous MeOH reagents->product

Caption: On-resin Zemplén deacetylation of the Thr(Ac) side chain.

References

Application Notes and Protocols: Activation of Fmoc-Thr(Ac)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the activation and coupling of N-α-Fmoc-O-acetyl-L-threonine (Fmoc-Thr(Ac)-OH) in solid-phase peptide synthesis (SPPS). The focus is on two common activation methods: one utilizing O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and the other employing N,N'-diisopropylcarbodiimide (DIC). This document outlines the principles, provides detailed experimental protocols, and discusses potential side reactions and mitigation strategies.

Introduction

The incorporation of post-translationally modified amino acids, such as acetylated threonine, is crucial for the synthesis of peptides and proteins involved in various biological processes, including signal transduction and gene regulation. The acetyl group on the threonine side chain can, however, present challenges during peptide synthesis, including steric hindrance and potential side reactions. The choice of coupling reagent and activation method is therefore critical to ensure high coupling efficiency and minimize undesirable outcomes.

HBTU is an aminium-based coupling reagent that rapidly forms a highly reactive HOBt ester, leading to efficient amide bond formation, often in as little as 10-30 minutes.[1] It is particularly effective for coupling sterically hindered amino acids.[1] In contrast, DIC is a carbodiimide-based reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate. While cost-effective, DIC-mediated couplings can sometimes be slower and may require additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[2][3]

Comparative Overview of Activation Methods

While direct quantitative comparative studies for this compound are not extensively available in the reviewed literature, the following table summarizes the general characteristics of HBTU and DIC activation methods based on established principles of solid-phase peptide synthesis.

ParameterHBTU ActivationDIC Activation
Reagent Type Aminium SaltCarbodiimide
Mechanism Forms a highly reactive HOBt active ester.Forms an O-acylisourea intermediate.
Coupling Speed Generally rapid (10-60 minutes).[1][4]Can be slower, potentially requiring longer reaction times.[2]
Efficiency High, especially for hindered amino acids.[1]Generally good, but may be lower for sterically demanding couplings.
Side Reactions Low racemization. Potential for guanidinylation of the N-terminus if used in excess.[2]Potential for racemization (suppressed by HOBt/Oxyma).[2][3] Formation of insoluble N,N'-diisopropylurea (DIU) byproduct.[2]
Base Requirement Requires a non-nucleophilic base (e.g., DIPEA).[4]Does not inherently require a base for activation, but one is often used for in situ neutralization.
Cost Generally more expensive than DIC.More cost-effective.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis coupling of this compound using HBTU and DIC activation. These protocols assume a standard Fmoc/tBu synthesis strategy on a pre-swollen resin with a free N-terminal amine.

HBTU Activation Protocol

This protocol is recommended for achieving high coupling efficiency, particularly when dealing with a sterically hindered residue like this compound.

Materials:

  • This compound

  • HBTU (0.5 M in DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with free N-terminal amine (e.g., Rink Amide resin)

  • Standard SPPS washing solvents (e.g., DMF, DCM, IPA)

  • Kaiser test kit or other method for monitoring coupling completion

Procedure:

  • Resin Preparation: Ensure the resin is swelled and the N-terminal Fmoc group has been removed (typically with 20% piperidine in DMF) and the resin has been thoroughly washed.

  • Amino Acid Solution Preparation: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) in DMF (approximately 5 mL/g of resin).

  • Activation: To the amino acid solution, add HBTU solution (2.0 equivalents) and DIPEA (4.0 equivalents).[4]

  • Pre-activation: Gently agitate the activation mixture for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 10-60 minutes.[4] The optimal time may vary depending on the sequence.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.

DIC/HOBt Activation Protocol

This protocol provides a cost-effective alternative to HBTU, with the inclusion of HOBt to minimize the risk of racemization.

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Resin with free N-terminal amine

  • Standard SPPS washing solvents

  • Kaiser test kit

Procedure:

  • Resin Preparation: As described in the HBTU protocol.

  • Amino Acid and Additive Solution: In a reaction vessel, dissolve this compound (5 equivalents relative to resin loading) and HOBt (5.5 equivalents) in a minimal amount of DMF.[4]

  • Suspension: Add the dissolved amino acid and HOBt to the resin, which is suspended in DCM (approximately 10 mL/g of resin).[4]

  • Activation and Coupling: Add DIC (5.5 equivalents) to the resin suspension.[4]

  • Reaction: Agitate the mixture at room temperature. Monitor the reaction using the Kaiser test. The reaction may take longer than with HBTU, potentially up to 4 hours.[4]

  • Monitoring: If the Kaiser test is not negative after 4 hours, a recoupling step may be necessary.[4]

  • Washing: Upon completion, filter and wash the resin as described in the HBTU protocol.

Potential Side Reactions and Mitigation

The coupling of O-acetylated threonine residues can be prone to specific side reactions.

  • O-Acyl Shift (N-O Shift): Although less common with the acetyl protecting group compared to direct acylation of an unprotected hydroxyl group, there is a theoretical possibility of an N-O acyl shift, especially under basic conditions. This can be minimized by ensuring efficient and rapid coupling.

  • Racemization: The risk of racemization is inherent in all amino acid couplings but is generally low for Fmoc-protected amino acids. The use of additives like HOBt or Oxyma with DIC significantly suppresses this side reaction.[2][3] HBTU activation also generally results in low levels of racemization.[3]

  • Aggregation: Peptide sequences containing bulky or hydrophobic residues are prone to aggregation, which can hinder coupling efficiency. The use of pseudoproline dipeptides or backbone-protecting groups can help disrupt aggregation.[5] While not directly related to the acetyl group, it is a general consideration in SPPS.

Visualizing the Workflow and Chemical Pathways

Experimental Workflow for this compound Coupling

The following diagram illustrates the general workflow for a single coupling cycle in solid-phase peptide synthesis.

G Resin Resin with free amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM, IPA) Deprotection->Washing1 Activation Activation of This compound Washing1->Activation HBTU HBTU/DIPEA Activation->HBTU DIC DIC/HOBt Activation->DIC Coupling Coupling to Resin HBTU->Coupling DIC->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive Test (Recouple) Washing2 Washing (DMF, DCM, IPA) Monitoring->Washing2 Negative Test Next_Cycle Proceed to Next Cycle Washing2->Next_Cycle

Caption: General workflow for a single coupling cycle in SPPS.

Activation Pathway of this compound with HBTU

This diagram shows the chemical transformation during the activation of this compound with HBTU.

G cluster_0 Activation with HBTU AA This compound Carboxylic Acid Active_Ester Fmoc-Thr(Ac)-OBt Active HOBt Ester AA->Active_Ester + HBTU + DIPEA HBTU HBTU Aminium Salt Base DIPEA Base Peptide_Bond Fmoc-Thr(Ac)-NH-Peptide-Resin Peptide Bond Formed Active_Ester->Peptide_Bond + H2N-Peptide-Resin Resin_Amine H2N-Peptide-Resin Free Amine

Caption: Activation of this compound via an active HOBt ester using HBTU.

Activation Pathway of this compound with DIC

This diagram illustrates the activation of this compound using DIC, leading to the formation of an O-acylisourea intermediate.

G cluster_1 Activation with DIC AA This compound Carboxylic Acid Intermediate O-Acylisourea Intermediate AA->Intermediate + DIC DIC DIC Carbodiimide Peptide_Bond Fmoc-Thr(Ac)-NH-Peptide-Resin Peptide Bond Formed Intermediate->Peptide_Bond + H2N-Peptide-Resin DIU DIU Byproduct Intermediate->DIU hydrolysis Resin_Amine H2N-Peptide-Resin Free Amine

Caption: Activation of this compound via an O-acylisourea intermediate using DIC.

Conclusion

The successful incorporation of this compound into a peptide sequence relies on the appropriate choice of activation method. HBTU offers a rapid and highly efficient coupling, making it a strong candidate for this sterically demanding amino acid. DIC, in combination with HOBt, presents a viable and more economical alternative, although it may require longer reaction times and careful monitoring to ensure complete coupling. The protocols and information provided herein serve as a comprehensive guide for researchers to optimize the synthesis of peptides containing acetylated threonine residues. Careful consideration of potential side reactions and adherence to best practices in SPPS will ultimately lead to higher purity and yield of the target peptide.

References

Application Notes and Protocols for Fmoc-Thr(Ac)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Thr(Ac)-OH is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the introduction of an O-acetylated threonine residue into a peptide sequence. The acetyl group serves as a stable protecting group for the hydroxyl function of the threonine side chain under the standard basic conditions used for Fmoc group removal (e.g., piperidine in DMF). Its application is particularly relevant in the synthesis of peptides where side-chain acetylation is a desired post-translational modification (PTM) mimic, which is crucial for studying protein function, regulation, and signaling.

The acetyl group is orthogonal to the acid-labile tert-butyl (tBu) group, which is a more common protecting group for threonine in Fmoc-SPPS. This orthogonality allows for selective deprotection strategies. While the tBu group is removed during the final trifluoroacetic acid (TFA) cleavage from the resin, the acetyl group is stable to TFA and requires a separate deprotection step, typically under mild basic conditions, if the native threonine is desired. Alternatively, if the final peptide is intended to be O-acetylated, this compound is the building block of choice.

These application notes provide a comprehensive guide to the use of this compound in peptide synthesis, including detailed protocols for coupling and deprotection, a comparison with the commonly used Fmoc-Thr(tBu)-OH, and a general workflow for the application of the synthesized acetylated peptide.

Comparative Data of Threonine Protecting Groups

For researchers choosing the appropriate protected threonine derivative, the following table summarizes the key characteristics of this compound and the more conventional Fmoc-Thr(tBu)-OH.

FeatureThis compoundFmoc-Thr(tBu)-OH
Side-Chain Protecting Group Acetyl (Ac)tert-Butyl (tBu)
Molecular Weight 397.42 g/mol 397.47 g/mol
Protecting Group Lability Stable to standard TFA cleavage. Removable with mild basic conditions (e.g., dilute hydrazine or sodium hydroxide).Labile to strong acids (e.g., TFA). Removed during standard final cleavage.
Orthogonality to Fmoc Yes, stable to piperidine.Yes, stable to piperidine.
Primary Application Synthesis of O-acetylated peptides; Synthesis of peptides requiring selective side-chain deprotection.General synthesis of peptides containing threonine.
Potential Side Reactions Incomplete deacetylation; potential for base-catalyzed side reactions during deacetylation.Stable under standard coupling and Fmoc deprotection conditions.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a standard protocol for manual Fmoc-SPPS. Automated synthesizers will follow a similar sequence of steps.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Base for coupling (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Acetic anhydride (for capping)

  • Trifluoroacetic acid (TFA)

  • Scavengers for cleavage (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Diethyl ether (cold)

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) Wash2->Capping Wash3 DMF Wash Capping->Wash3 Repeat Repeat Cycle Wash3->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection After last amino acid Repeat->Fmoc_Deprotection Wash4 DMF/DCM Wash Final_Deprotection->Wash4 Cleavage Cleavage & Side-Chain Deprotection Wash4->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Analysis Analysis (MS) Purification->Analysis

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the Fmoc adduct.

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours.

    • Monitoring: Perform a ninhydrin test to ensure complete coupling. If the test is positive (blue beads), extend the coupling time or recouple.

  • Washing: Wash the resin with DMF (3-5 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) and dry the resin under vacuum.

On-Resin Deprotection of the Acetyl Group (Optional)

This protocol is for the selective removal of the acetyl group from the threonine side chain while the peptide is still attached to the resin. This is useful if subsequent side-chain modifications are planned at this position.

Materials:

  • Peptide-resin containing Thr(Ac)

  • Hydrazine monohydrate

  • DMF

Protocol:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a solution of 5% hydrazine monohydrate in DMF for 30-60 minutes at room temperature.

  • Monitor the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.

  • Once deprotection is complete, wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.

  • Proceed with the next synthetic step or final cleavage.

Note: Hydrazine can also cleave the Fmoc group and may potentially cleave some peptide bonds, especially at Gly-Xaa, Xaa-Gly, and Asn-Xaa sequences.[1] Therefore, this step should be performed after the final Fmoc deprotection and requires careful optimization and monitoring for the specific peptide sequence.

Final Cleavage and Deprotection

If the final peptide is intended to be O-acetylated, the acetyl group on the threonine side chain will remain intact during standard TFA cleavage.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Protocol:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Global Deprotection of the Acetyl Group (Post-Cleavage)

If the native threonine is desired in the final peptide, the acetyl group can be removed after cleavage from the resin.

Materials:

  • Crude O-acetylated peptide

  • Aqueous solution of a mild base (e.g., 0.1 M sodium hydroxide or dilute ammonium hydroxide)

  • HPLC for purification

Protocol:

  • Dissolve the crude O-acetylated peptide in an appropriate aqueous buffer.

  • Adjust the pH to a mildly basic level (pH 8-9) with a dilute solution of sodium hydroxide or ammonium hydroxide.

  • Stir the solution at room temperature and monitor the deacetylation by HPLC and mass spectrometry.

  • Once the reaction is complete, neutralize the solution with a dilute acid (e.g., acetic acid).

  • Purify the deprotected peptide by preparative HPLC.

Application Workflow: Kinase Assay

Peptides containing acetylated threonine can be used as substrates or inhibitors in kinase assays to study the effect of this modification on enzyme activity.

Workflow Diagram:

Kinase_Assay_Workflow Peptide_Synthesis Synthesize Thr(Ac) Peptide (Fmoc-SPPS) Purification Purify Peptide (HPLC) Peptide_Synthesis->Purification Characterization Characterize Peptide (Mass Spectrometry) Purification->Characterization Assay_Setup Set up Kinase Assay: - Kinase - Peptide Substrate - ATP - Buffer Characterization->Assay_Setup Incubation Incubate at Optimal Temperature Assay_Setup->Incubation Detection Detect Kinase Activity (e.g., Phosphorylation) Incubation->Detection Data_Analysis Analyze and Compare Data (Thr(Ac) vs. Thr peptide) Detection->Data_Analysis

Caption: Workflow for using a synthesized Thr(Ac) peptide in a kinase assay.

This workflow illustrates how a custom-synthesized peptide containing acetylated threonine can be used to investigate its role in biological processes such as enzyme kinetics. The same peptide can be compared to its non-acetylated counterpart to elucidate the specific effects of this post-translational modification.

References

Application Notes and Protocols: Synthesis of MUC1 Glycopeptides Using Fmoc-Thr(Ac)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mucin 1 (MUC1) is a transmembrane glycoprotein that is overexpressed and aberrantly glycosylated in various epithelial cancers, including breast, ovarian, and pancreatic cancer.[1][2] This aberrant glycosylation leads to the presentation of tumor-associated carbohydrate antigens (TACAs), such as the Thomsen-nouveau (Tn) antigen (α-GalNAc-O-Ser/Thr). These structures are attractive targets for the development of cancer immunotherapies. The chemical synthesis of MUC1 glycopeptides is crucial for developing targeted cancer vaccines and for studying the biological functions of MUC1 in cancer progression.[2][3]

This document provides detailed application notes and protocols for the synthesis of MUC1 glycopeptides using the key building block, Fmoc-Thr(Ac)-OH (Nα-Fmoc-O-(2-acetamido-3,4,6-tri-O-acetyl-α-D-galactosaminyl)-L-threonine). The use of pre-glycosylated amino acid building blocks in Fmoc-based solid-phase peptide synthesis (SPPS) is a well-established and effective strategy for obtaining homogeneous glycopeptides.[4]

1. Synthesis of the Glycosylated Threonine Building Block: Fmoc-Thr(αAc3GalNAc)-OH

The synthesis of the core building block, Fmoc-Thr(αAc3GalNAc)-OH, is a critical first step. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of Fmoc-Thr(αAc3GalNAc)-OH [5]

  • Preparation of N-(9H-Fluoren-9-yl)-methoxycarbonyl-L-threonine-tert-butylester: This initial step protects the carboxylic acid of threonine to prevent side reactions.

  • Glycosylation: The protected threonine is glycosylated with an appropriate galactose donor, such as acetylated galactosyl bromide, to introduce the sugar moiety.

  • Azide Reduction and Acetylation: If an azido-sugar donor is used, the azide group is reduced and then acetylated to form the N-acetylgalactosamine (GalNAc) structure.

  • Deprotection of the tert-butyl ester: The final step is the removal of the tert-butyl protecting group from the carboxylic acid using trifluoroacetic acid (TFA) to yield the desired Fmoc-Thr(αAc3GalNAc)-OH building block.[5] The crude product is then purified by silica gel column chromatography.[5]

2. Solid-Phase Peptide Synthesis (SPPS) of MUC1 Glycopeptides

The Fmoc-SPPS strategy allows for the stepwise assembly of the peptide chain on a solid support. The glycosylated threonine building block is incorporated at the desired position in the MUC1 peptide sequence.

Experimental Protocol: Fmoc-SPPS of a MUC1 Glycopeptide [6][7][8]

  • Resin Preparation: A suitable resin, such as Wang resin or Tentagel-trityl resin, is preloaded with the C-terminal amino acid of the desired MUC1 sequence.[6]

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF).[7][8]

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent and coupled to the deprotected N-terminus of the resin-bound peptide. This cycle is repeated for each amino acid in the sequence.

    • Standard Amino Acid Coupling: For non-glycosylated amino acids, a 2.5-fold excess of the Fmoc-amino acid can be used with a coupling reagent like PyClock and N-methylmorpholine (NMM) in DMF.[7] Alternatively, HBTU/HOBt and DIPEA can be employed.[9]

    • Glycosylated Amino Acid Coupling (this compound): Due to potential steric hindrance from the sugar moiety, the coupling of the glycosylated threonine building block requires special attention.[6] A reduced excess (e.g., 1.2-fold) of the glycosylamino acid with a more potent coupling reagent like O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) is often used.[7] The coupling time may also be extended or the coupling step repeated to ensure complete incorporation.[6]

  • Final Fmoc Deprotection: After the entire peptide sequence is assembled, the final Fmoc group is removed from the N-terminus.

  • Cleavage and Global Deprotection: The synthesized glycopeptide is cleaved from the resin, and all side-chain protecting groups (including the acetyl groups on the sugar) are removed simultaneously. A common cleavage cocktail is a mixture of TFA, thioanisole, 1,2-ethanedithiol (EDT), and anisole (e.g., 90:5:3:2 v/v/v/v).[7]

  • Purification: The crude glycopeptide is precipitated in cold diethyl ether and then purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8]

Experimental Workflow for MUC1 Glycopeptide Synthesis

G cluster_0 Building Block Synthesis cluster_1 Solid-Phase Peptide Synthesis cluster_2 Cleavage and Purification A Fmoc-Thr-OtBu B Glycosylation A->B C Fmoc-Thr(Ac)-OtBu B->C D TFA Deprotection C->D E This compound D->E F Resin Loading G Fmoc Deprotection (20% Piperidine/DMF) F->G H Amino Acid Coupling (Standard AA) G->H Non-glycosylated position I Glycosyl-AA Coupling (this compound) G->I Glycosylated position J Repeat Cycles H->J I->J J->G Next AA K Final Deprotection J->K End of sequence L Cleavage from Resin (TFA Cocktail) K->L M Precipitation L->M N RP-HPLC Purification M->N O Lyophilization N->O P Pure MUC1 Glycopeptide O->P

Caption: Workflow for the synthesis of MUC1 glycopeptides using this compound.

3. Quantitative Data

The efficiency of glycopeptide synthesis can vary depending on the specific sequence and coupling conditions. The following table summarizes representative quantitative data from the literature.

StepReagents/ConditionsYield/ResultReference
Building Block Synthesis
β-Tf building block synthesisGlycosylation of Fmoc protected threonine with disaccharide donor18% yield[9]
Glycosylated AA Coupling
Fmoc-Thr(Ac3GalNAc)-OH Coupling1.2-fold excess, HATU, NMMSufficient for synthesis[7]
Fmoc-Ser(α-Ac3GlcNAc)-OH Coupling2 equivalents, HATU/HOAt, DIPEASuccessful incorporation[6]
Overall Glycopeptide Synthesis
MUC1 glycopeptides (13 µmol scale)Fmoc-SPPS on tentagel-trityl resinSufficient for subsequent analysis[6]

4. Biological Application: MUC1 Glycopeptides in Cancer Immunology

Aberrantly glycosylated MUC1 on cancer cells can be recognized by the immune system. Synthetic MUC1 glycopeptides are valuable tools for developing cancer vaccines and for studying the interactions between MUC1 and immune cells.

MUC1 Glycopeptide Recognition by Dendritic Cells:

MUC1 glycopeptides can be recognized by lectins on the surface of dendritic cells (DCs), such as the Macrophage Galactose-type Lectin (MGL).[10] This recognition can lead to the uptake and processing of the glycopeptide, followed by antigen presentation to T cells, ultimately initiating an anti-tumor immune response.[10] The engagement of MGL by MUC1 glycans has been shown to activate downstream signaling pathways, including the ERK1/2 and NF-κB pathways, which are involved in DC maturation.[10]

Signaling Pathway for MUC1 Glycopeptide-Induced DC Maturation

G MUC1 MUC1 Glycopeptide MGL Macrophage Galactose-type Lectin (MGL) on DC MUC1->MGL Binding ERK ERK1/2 Pathway MGL->ERK NFkB NF-κB Pathway MGL->NFkB Maturation DC Maturation ERK->Maturation NFkB->Maturation Antigen Antigen Presentation (MHC Class I & II) Maturation->Antigen TCell T Cell Activation Antigen->TCell Immune Anti-tumor Immune Response TCell->Immune

Caption: MUC1 glycopeptide recognition by MGL on dendritic cells leading to an anti-tumor immune response.

The use of this compound in solid-phase peptide synthesis is a robust method for the production of well-defined MUC1 glycopeptides. These synthetic molecules are indispensable for advancing our understanding of MUC1's role in cancer and for the development of novel immunotherapies. The protocols and data presented here provide a comprehensive guide for researchers in this field.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-Thr(Ac)-OH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-Thr(Ac)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: this compound presents challenges due to steric hindrance. The bulkiness of the Fmoc protecting group, combined with the acetyl group on the threonine side chain, can physically obstruct the approach of the activated amino acid to the free amine on the growing peptide chain, leading to incomplete or slow coupling reactions.

Q2: Can the acetyl protecting group on the threonine side chain be prematurely removed during SPPS?

A2: The O-acetyl group on the threonine side chain is generally stable under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF). Studies have shown that O-acetyl groups can remain stable for at least 40 minutes under these conditions.[1] However, prolonged exposure or harsher basic conditions could potentially lead to some loss of the acetyl group.

Q3: Are there any specific side reactions associated with the use of this compound?

A3: While the acetyl group itself is relatively stable, peptides containing serine or threonine residues can be susceptible to an acid-catalyzed acyl N-O shift during the final cleavage from the resin (e.g., with TFA).[2] This can be reversed by treatment with a mild base like aqueous ammonia.[2] Additionally, in the context of glycosylated threonine, β-elimination of the glycan moiety can be a side reaction, though this is less of a concern for the simple acetyl group.[3]

Troubleshooting Low Coupling Efficiency

Problem: I am observing a weak or negative Kaiser test result after coupling with this compound, indicating incomplete reaction.

Below are potential causes and recommended solutions to improve coupling efficiency.

Inadequate Activation or Coupling Reagent

The choice of coupling reagent is critical when dealing with sterically hindered amino acids. Standard carbodiimide reagents like DIC alone may not be sufficient to achieve high coupling yields.

Solutions:

  • Utilize a more potent coupling reagent: Uronium/aminium or phosphonium-based reagents are highly recommended for sterically hindered amino acids.

  • Consider additives: The addition of HOBt or Oxyma Pure can enhance coupling efficiency and suppress racemization.[4]

Coupling ReagentClassRecommendations for this compound
HATU Uronium/AminiumHighly recommended for sterically hindered amino acids.[4][5][6] Reacts faster with less epimerization compared to HBTU.[6]
HCTU Uronium/AminiumA good, cost-effective alternative to HATU with high coupling efficiency.[7]
PyBOP PhosphoniumEffective for hindered couplings.[8]
DIC/HOBt CarbodiimideCan be effective, but may require longer reaction times or double coupling. The combination is crucial to minimize racemization.[4][6]
COMU Uronium/AminiumA newer generation reagent with coupling efficiencies comparable to HATU and improved safety profile.[4][9]
Insufficient Reaction Time or Single Coupling Protocol

Due to steric hindrance, a standard single coupling cycle may not be sufficient for complete reaction.

Solution:

  • Implement a double coupling protocol: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound. This provides a second opportunity for the reaction to go to completion.

Peptide Aggregation

As the peptide chain elongates, it can fold back on itself and aggregate, making the N-terminal amine inaccessible for coupling. This is a common issue in SPPS, particularly with hydrophobic sequences.

Solutions:

  • Incorporate pseudoproline dipeptides: The use of pseudoproline dipeptides, which introduce a kink in the peptide backbone, is a highly effective method to disrupt aggregation.[7]

  • Chaotropic salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help to break up secondary structures.

  • Solvent choice: Using a solvent mixture such as DCM/DMF/NMP may improve solvation and reduce aggregation.

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU
  • Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for the standard deprotection time.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • First Coupling:

    • Prepare a solution of this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and allow it to react for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF.

  • Second Coupling:

    • Repeat step 3 to perform a second coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.

Protocol 2: Monitoring Coupling Efficiency with the Kaiser Test
  • Sample Collection: After the coupling and washing steps, remove a small sample of resin beads (a few beads are sufficient).

  • Washing: Wash the resin sample with ethanol and then with pyridine.

  • Reagent Addition: Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the resin sample.

  • Heating: Heat the sample at 100-120°C for 3-5 minutes.

  • Observation:

    • Blue/Purple beads: Indicates the presence of free primary amines and an incomplete coupling reaction.

    • Yellow/Colorless beads: Indicates the absence of free primary amines and a complete coupling reaction.

Visual Troubleshooting Guides

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency with This compound cause1 Inadequate Activation/ Coupling Reagent start->cause1 cause2 Insufficient Reaction Time start->cause2 cause3 Peptide Aggregation start->cause3 solution1a Use Potent Reagents (HATU, HCTU, PyBOP) cause1->solution1a solution1b Add Coupling Additives (HOBt, Oxyma) cause1->solution1b solution2 Perform Double Coupling cause2->solution2 solution3a Incorporate Pseudoproline Dipeptides cause3->solution3a solution3b Use Chaotropic Salts cause3->solution3b

Troubleshooting flowchart for low coupling efficiency.

Double_Coupling_Workflow cluster_workflow Double Coupling Protocol start Start: Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash with DMF deprotection->wash1 first_coupling 1st Coupling: This compound + Activator (e.g., HATU/DIPEA) wash1->first_coupling wash2 Wash with DMF first_coupling->wash2 second_coupling 2nd Coupling: Fresh this compound + Activator wash2->second_coupling wash3 Final Wash (DMF & DCM) second_coupling->wash3 monitoring Monitor with Kaiser Test wash3->monitoring complete Coupling Complete monitoring->complete Negative incomplete Incomplete Coupling: Troubleshoot Further monitoring->incomplete Positive

Workflow for a double coupling protocol.

References

Technical Support Center: Troubleshooting Fmoc-Thr(Ac)-OH in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Solid-Phase Peptide Synthesis (SPPS), the incorporation of modified amino acids like Fmoc-Thr(Ac)-OH presents unique challenges. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential side reactions and ensure the successful synthesis of peptides containing O-acetylated threonine residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when using this compound in SPPS?

The main concern is the stability of the O-acetyl protecting group on the threonine side chain during the repetitive basic conditions of the Fmoc deprotection step. The use of piperidine in dimethylformamide (DMF) to remove the Fmoc group can potentially lead to side reactions, primarily the premature cleavage of the acetyl group or its migration.

Q2: Can the acetyl group on the threonine side chain migrate during Fmoc deprotection?

Yes, there is a potential for an O- to N-acyl migration of the acetyl group from the threonine side-chain hydroxyl group to the newly deprotected α-amino group. This intramolecular rearrangement is catalyzed by the basic conditions of Fmoc removal. This side reaction results in the formation of a peptide with a free threonine hydroxyl group and an N-terminally acetylated threonine, which is an undesired byproduct. While N- to O-acyl migration is more commonly reported under acidic conditions (e.g., during TFA cleavage), the reverse O- to N- migration can occur under neutral to basic conditions.

Q3: How stable is the O-acetyl group to standard Fmoc deprotection conditions?

Studies on related structures, such as O-acetylated sugar amino acids, have shown that O-acetyl groups can be stable to standard Fmoc deprotection reagents like 20% piperidine in DMF for typical exposure times (e.g., up to 40 minutes). However, the specific stability of the acetyl group on the threonine side chain can be sequence-dependent and influenced by factors such as steric hindrance and the local microenvironment on the solid support.

Q4: What are other potential side reactions associated with this compound?

Besides acetyl migration, other potential side reactions include:

  • Premature deacetylation: Complete loss of the acetyl group from the threonine side chain, exposing the free hydroxyl group which could lead to subsequent undesired reactions.

  • Diketopiperazine formation: This is a general side reaction at the dipeptide stage, especially when proline is the second amino acid.[1] The presence of the acetyl group is unlikely to significantly alter this tendency.

  • Aspartimide formation: If an aspartic acid residue is present in the sequence, the basic conditions of Fmoc deprotection can promote the formation of a cyclic aspartimide, a common side reaction in Fmoc-SPPS.[1][2]

Troubleshooting Guide

Problem 1: Loss of Acetyl Group or Suspected O- to N-Acyl Migration

Symptoms:

  • Mass spectrometry (MS) analysis of the crude peptide shows a peak corresponding to the mass of the peptide without the acetyl group (mass decrease of 42.04 Da).

  • MS analysis shows a peak with the correct mass, but HPLC analysis reveals a new, unexpected peak, potentially corresponding to the N-acetylated isomer.

  • Tandem MS (MS/MS) sequencing reveals a modification of +42.04 Da on the N-terminal amino group of threonine instead of the side chain.

Root Causes:

  • Prolonged exposure to piperidine during Fmoc deprotection.

  • Elevated temperatures during the deprotection step.

  • Sequence-specific effects that make the acetyl group more labile or promote migration.

Solutions:

Mitigation StrategyExperimental ProtocolExpected Outcome
Optimize Deprotection Time Reduce the piperidine treatment time to the minimum required for complete Fmoc removal. Monitor Fmoc deprotection using a colorimetric test (e.g., Kaiser test) to avoid unnecessarily long exposure. A typical starting point is 2 x 5-minute treatments with 20% piperidine in DMF.Minimized contact time with the base reduces the likelihood of both deacetylation and acetyl migration.
Use Milder Deprotection Reagents Replace piperidine with a less nucleophilic base or a different deprotection cocktail. For example, 2% DBU/2% piperidine in DMF can be effective for Fmoc removal with potentially reduced side reactions. Alternatively, piperazine has been shown to cause fewer base-induced side reactions in some cases.Reduced basicity or altered nucleophilicity of the deprotection solution can decrease the rate of acetyl migration and cleavage.
Incorporate Additives Add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution (0.1 M concentration).HOBt can help to suppress some base-mediated side reactions, although its effectiveness for preventing acetyl migration on threonine needs to be empirically determined for each sequence.
Control Temperature Ensure that all SPPS steps, particularly Fmoc deprotection, are performed at a consistent and controlled room temperature. Avoid any unintentional heating of the reaction vessel.Lower temperatures slow down the rate of chemical reactions, including the undesired side reactions of deacetylation and acyl migration.

Experimental Protocols

Protocol 1: Monitoring Fmoc Deprotection
  • After the desired deprotection time, take a small sample of the resin (a few beads).

  • Wash the resin beads thoroughly with DMF and then with a solvent suitable for the chosen test (e.g., ethanol for the Kaiser test).

  • Perform a qualitative test to check for the presence of a free primary amine.

    • Kaiser Test: Add Kaiser test solutions A, B, and C to the resin beads and heat. A blue color indicates the presence of a free primary amine and thus complete Fmoc deprotection. A yellow or colorless result indicates incomplete deprotection.

    • Chloranil Test: This test can be used for secondary amines like proline and gives a blue or green color in the presence of a free amine.

Protocol 2: Analysis of Acetyl Group Migration by HPLC-MS
  • Sample Preparation: Cleave a small amount of the peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • HPLC Analysis:

    • Use a C18 reversed-phase column.

    • Employ a water/acetonitrile gradient containing 0.1% TFA.

    • The N-acetylated isomer may have a slightly different retention time compared to the desired O-acetylated peptide. The exact change will depend on the overall peptide sequence.

  • Mass Spectrometry Analysis:

    • Both the desired product and the O- to N-acyl migrated product will have the same molecular weight.

    • To differentiate between the two isomers, tandem MS (MS/MS) is required.

    • Fragmentation of the desired O-acetylated peptide will show the acetyl group on the threonine side chain (modification on the immonium ion or specific b/y fragment ions containing the threonine residue).

    • Fragmentation of the N-acetylated peptide will show the modification at the N-terminus of the threonine residue.

Visualizing the O- to N-Acyl Migration Pathway

The following diagram illustrates the proposed mechanism for the base-catalyzed O- to N-acyl migration of the acetyl group on a threonine residue following Fmoc deprotection.

O_to_N_Acyl_Migration cluster_0 Fmoc Deprotection cluster_1 O- to N-Acyl Migration Fmoc_Thr_Ac Peptide-NH-CH(CH(CH3)OAc)-CO-Resin | Fmoc Deprotected_Thr_Ac Peptide-NH-CH(CH(CH3)OAc)-CO-Resin | NH2 Fmoc_Thr_Ac->Deprotected_Thr_Ac Piperidine/DMF Intermediate Cyclic Intermediate (Oxazoline) Deprotected_Thr_Ac->Intermediate Base-catalyzed intramolecular attack Migrated_Product Peptide-NH-CH(CH(CH3)OH)-CO-Resin | NH-Ac Intermediate->Migrated_Product Rearrangement

Caption: Proposed pathway for O- to N-acyl migration of the acetyl group on threonine during SPPS.

This guide provides a starting point for troubleshooting issues related to the use of this compound in SPPS. Successful peptide synthesis often requires careful optimization of reaction conditions for each specific sequence.

References

Technical Support Center: Optimizing Fmoc-Thr(Ac)-OH Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the deprotection of Fmoc-Thr(Ac)-OH in solid-phase peptide synthesis (SPPS). The focus is on minimizing potential side products to ensure the integrity and purity of the final peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern during the deprotection of this compound?

The primary theoretical concern during the piperidine-mediated deprotection of the Fmoc group from a peptide containing Thr(Ac) is the potential for base-catalyzed O-to-N intramolecular acetyl migration. This side reaction would result in the transfer of the acetyl group from the threonine side-chain hydroxyl to the newly liberated N-terminal amine, leading to a capped peptide and termination of chain elongation. However, it is important to note that while chemically plausible, extensive documentation of this as a major side reaction under standard Fmoc-SPPS conditions is limited in the literature. One study has shown that O-acetyl groups on a threonine-linked trisaccharide remain stable during iterative piperidine treatments, suggesting that the acetyl group on the threonine side chain may be reasonably stable under standard deprotection protocols.[1]

Q2: What are other potential side reactions associated with threonine in Fmoc-SPPS?

Besides the potential for acetyl migration, other side reactions to be aware of when working with threonine residues include:

  • Aggregation: Peptides containing threonine can sometimes be prone to aggregation, which can lead to incomplete deprotection and coupling reactions.

  • O-Sulfonation: During the final trifluoroacetic acid (TFA) cleavage step, O-sulfonation of serine and threonine residues has been reported, particularly when using sulfonyl-based protecting groups for arginine.

  • N→O Acyl Shift (under acidic conditions): While the focus of this guide is on base-catalyzed side reactions during deprotection, it is worth noting that the reverse reaction, an N-to-O acyl shift, can occur at serine and threonine residues under the acidic conditions of final cleavage.

Q3: How can I detect the O-to-N acetyl migration side product?

The primary method for detecting the O-to-N acetyl migration side product is through mass spectrometry (MS) of the crude peptide. The side product will have the same mass as the desired peptide that has been N-terminally acetylated. This can be confirmed by comparing the mass of the potential side product with a deliberately N-terminally acetylated standard of the same peptide sequence. High-performance liquid chromatography (HPLC) can also be used to separate the side product from the desired peptide, as the acetylated and non-acetylated peptides will have different retention times.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Presence of a peptide with a mass corresponding to N-terminal acetylation. O-to-N acetyl migration from the Thr(Ac) side chain.1. Optimize Deprotection Time: Reduce the piperidine deprotection time to the minimum required for complete Fmoc removal. Monitor Fmoc deprotection using a UV detector to determine the optimal time.2. Lower Deprotection Temperature: Perform the deprotection step at a reduced temperature (e.g., room temperature instead of elevated temperatures sometimes used for difficult sequences) to decrease the rate of the potential migration.3. Use a Milder Base: Consider using a less basic deprotection solution, such as 20% piperazine in DMF, which has been shown to reduce other base-induced side reactions like aspartimide formation.[2]4. Alternative Protecting Group: If the problem persists, consider using an alternative side-chain protecting group for threonine, such as the tert-butyl (tBu) group, which is stable to piperidine.
Incomplete Deprotection Peptide aggregation.1. Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic agent like LiCl to the deprotection solution to disrupt secondary structures.2. Incorporate Pseudoproline Dipeptides: If the sequence allows, the introduction of a pseudoproline dipeptide can help to disrupt aggregation.
Presence of unexpected side products after final cleavage. O-sulfonation of the threonine side chain.Ensure that appropriate scavengers are used in the final TFA cleavage cocktail, especially when Arg(Pbf) or Arg(Pmc) are present in the sequence. A common and effective cleavage cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol).[3]

Comparison of Threonine Side-Chain Protecting Groups

The choice of protecting group for the threonine side chain can significantly impact the success of peptide synthesis. The acetyl group is less commonly used in routine Fmoc-SPPS compared to the tert-butyl group.

Protecting Group Deprotection Conditions Advantages Potential Disadvantages
Acetyl (Ac) Hydrazine or dilute sodium methoxideOrthogonal to the acid-labile tBu group.Potential for base-catalyzed O-to-N migration during Fmoc deprotection.
tert-Butyl (tBu) Strong acid (e.g., TFA)Stable to the basic conditions of Fmoc deprotection, thus avoiding O-to-N acyl migration.[4]Requires strong acid for removal, which can lead to other side reactions if not properly scavenged.
Trityl (Trt) Mild acid (e.g., 1% TFA in DCM)Can be selectively removed on-resin.More acid-labile than tBu, which may lead to premature deprotection in some cases.

Experimental Protocols

Standard Fmoc Deprotection Protocol
  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes prior to deprotection.

  • Deprotection: Drain the DMF from the reaction vessel and add the 20% piperidine/DMF solution.

  • Reaction Time: Allow the reaction to proceed for 5-10 minutes at room temperature. The completion of the deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine and the adduct.

  • Confirmation: A qualitative Kaiser test can be performed on a small sample of the resin to confirm the presence of a free primary amine.

Protocol for Minimizing Potential O-to-N Acetyl Migration
  • Reagent Preparation: Prepare a fresh solution of 20% piperidine in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Perform the deprotection at room temperature.

  • Reaction Time: Use a minimal deprotection time. For a standard synthesis, this is often 2 x 2 minutes. The first treatment removes the bulk of the Fmoc groups, and the second ensures complete removal.

  • Washing: Immediately after the deprotection time, thoroughly wash the resin with DMF (at least 5 x 1 minute) to remove the base.

  • Proceed to Coupling: Proceed immediately to the next coupling step.

Visualizing the Potential Side Reaction

The following diagram illustrates the hypothetical pathway for the base-catalyzed O-to-N acetyl migration of a threonine residue after Fmoc deprotection.

O_to_N_Acetyl_Migration Start Fmoc-NH-CHR-CO-Peptide | -CH(CH3)-OAc Deprotection H2N-CHR-CO-Peptide | -CH(CH3)-OAc Start->Deprotection 20% Piperidine/DMF Intermediate Tetrahedral Intermediate Deprotection->Intermediate Intramolecular Nucleophilic Attack DesiredProduct Coupling with next Fmoc-AA-OH Deprotection->DesiredProduct Desired Pathway SideProduct Ac-NH-CHR-CO-Peptide | -CH(CH3)-OH Intermediate->SideProduct Proton Transfer & Rearrangement

Caption: Potential O-to-N acetyl migration pathway during Fmoc deprotection.

References

Technical Support Center: Strategies to Improve Yield in Peptides Containing Thr(Ac)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of peptides containing Acetyl-Threonine (Thr(Ac)).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing peptides containing Thr(Ac)?

A1: The primary challenges include:

  • Incomplete coupling reactions: Steric hindrance from the acetyl group on the threonine side chain can slow down the coupling of the subsequent amino acid.

  • Side reactions: The acetyl group may be susceptible to premature cleavage under certain reaction conditions, particularly during repeated acidic treatments for Boc-SPPS or harsh final cleavage conditions.

  • Aggregation: Peptides containing Thr(Ac) may be prone to aggregation, leading to poor solvation and reduced reaction efficiency.

  • Purification difficulties: The final peptide product may have a similar retention time to deletion sequences or other impurities, complicating HPLC purification.

Q2: Which solid-phase peptide synthesis (SPPS) strategy is recommended for Thr(Ac) peptides, Fmoc or Boc?

A2: The Fmoc/tBu strategy is generally preferred for the synthesis of peptides containing Thr(Ac). The milder basic conditions used for Fmoc deprotection are less likely to cause the cleavage of the side-chain acetyl group compared to the strong acid (e.g., HF) used for final cleavage in Boc-SPPS.

Q3: How can I confirm the successful incorporation of Thr(Ac) into my peptide?

A3: Successful incorporation can be confirmed by mass spectrometry (MS) analysis of the final cleaved peptide. The observed mass should correspond to the theoretical mass of the peptide containing the acetylated threonine residue. Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the location of the modification.

Q4: Is the acetyl group on Threonine stable during the entire SPPS protocol?

A4: The acetyl group is generally stable under standard Fmoc-SPPS conditions. However, prolonged exposure to strong acids or bases should be avoided. The final cleavage from the resin using a standard TFA cocktail is typically safe for the acetyl group.

Troubleshooting Guides

Issue 1: Low Yield of the Final Peptide

Q: I am observing a very low yield of my Thr(Ac)-containing peptide after cleavage and purification. What are the potential causes and solutions?

A: Low yield can stem from several factors throughout the synthesis process. The following guide will help you troubleshoot the issue.

Low_Yield_Troubleshooting start Low Final Yield check_coupling Check Coupling Efficiency (Kaiser Test / TNBS Test) start->check_coupling incomplete_coupling Incomplete Coupling Detected check_coupling->incomplete_coupling coupling_ok Coupling Appears Complete incomplete_coupling->coupling_ok No solution_coupling Troubleshoot Coupling incomplete_coupling->solution_coupling Yes check_cleavage Review Cleavage & Purification coupling_ok->check_cleavage check_aggregation Assess On-Resin Aggregation coupling_ok->check_aggregation double_couple Implement Double Coupling for residue after Thr(Ac) solution_coupling->double_couple stronger_reagent Use a Stronger Coupling Reagent solution_coupling->stronger_reagent increase_time Increase Coupling Time solution_coupling->increase_time cleavage_issue Suspect Cleavage/Purification Issue check_cleavage->cleavage_issue optimize_cocktail Optimize Cleavage Cocktail (e.g., add scavengers) cleavage_issue->optimize_cocktail Yes check_hplc Review HPLC Protocol (gradient, column) cleavage_issue->check_hplc Yes aggregation_issue Aggregation Suspected check_aggregation->aggregation_issue chaotropic_agents Incorporate Chaotropic Agents (e.g., high salt in wash) aggregation_issue->chaotropic_agents Yes special_reagents Use Aggregation-Disrupting Reagents (e.g., OxymaPure) aggregation_issue->special_reagents Yes

Caption: Experimental workflow for coupling the amino acid after Thr(Ac).

Methodology:

  • Resin Preparation: Start with the peptide-resin that has the N-terminal Fmoc group removed from the Thr(Ac) residue.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 minute).

  • Reagent Preparation: In a separate vessel, pre-activate the next Fmoc-protected amino acid (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

  • First Coupling: Add the activated amino acid solution to the resin and allow it to react for 90-120 minutes at room temperature.

  • Washing: Wash the resin with DMF (3 x 1 minute).

  • Monitoring: Take a small sample of the resin and perform a Kaiser test.

  • Second Coupling (if necessary): If the Kaiser test is positive (indicating incomplete reaction), repeat steps 3-5.

  • Capping (Optional but Recommended): If deletion sequences are a concern, perform a capping step as described in Table 2.

Visual Guides

General SPPS Workflow

This diagram outlines the fundamental cycle of solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.

SPPS_Cycle start Start with Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat Cycle for each Amino Acid wash2->repeat repeat->deprotection n-1 times final_cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->final_cleavage purification Purification (HPLC) final_cleavage->purification

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Technical Support Center: Fmoc-Thr(Ac)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Fmoc-Thr(Ac)-OH in solid-phase peptide synthesis (SPPS), with a focus on managing peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the acetyl group on this compound?

The acetyl (Ac) group on the threonine side chain serves as a permanent protecting group during Fmoc-based solid-phase peptide synthesis. Unlike the more common tert-butyl (tBu) group, the acetyl group is stable under the acidic conditions used for final cleavage from most resins (e.g., with trifluoroacetic acid, TFA). This allows for the synthesis of peptides where the threonine side-chain hydroxyl group remains acetylated in the final product. O-acetylation of serine and threonine is a biologically relevant post-translational modification.

Q2: Is the acetyl group on threonine stable during the repetitive piperidine treatments for Fmoc deprotection?

Yes, the O-acetyl group on the threonine side chain is stable to the standard basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF).[1] This stability allows for its incorporation at any position within the peptide sequence without premature deprotection.

Q3: Can the acetyl group be removed after synthesis?

Yes, if the final peptide requires a free hydroxyl group on the threonine, the acetyl group can be removed post-synthesis and purification. This is typically achieved by treatment with dilute sodium methoxide in methanol or hydrazine hydrate.[1]

Q4: How does this compound influence peptide aggregation compared to other threonine derivatives like Fmoc-Thr(tBu)-OH?

While direct quantitative comparisons are not extensively documented in readily available literature, the properties of the side-chain protecting group are known to influence aggregation. Peptides containing threonine can be prone to aggregation. The tert-butyl group of Fmoc-Thr(tBu)-OH is bulky and hydrophobic, which can sometimes contribute to interchain association. The acetyl group is smaller and less hydrophobic. However, any modification that disrupts the natural hydrogen bonding capacity of the threonine hydroxyl group can alter the peptide's secondary structure and aggregation propensity. In some difficult sequences, the choice of a different protecting group, such as the more sterically hindering trityl (Trt) group, has been shown to be advantageous in preventing aggregation compared to the t-butyl group.

Troubleshooting Guide: Aggregation in Sequences Containing this compound

Aggregation during SPPS is a common issue that can lead to poor coupling efficiency, incomplete deprotection, and low yields of the target peptide. Below are common indicators of aggregation and steps to troubleshoot these issues when using this compound.

Problem 1: Poor Resin Swelling or Clumping

  • Observation: The peptide-resin beads appear clumped together, do not swell significantly in the synthesis solvent, or shrink during synthesis.

  • Underlying Issue: The peptide chains are collapsing and associating with each other on the resin surface, preventing solvent penetration.

  • Troubleshooting Steps:

    • Solvent Modification: Switch from standard N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences. A mixture of DMF/DMSO or NMP/DMSO can also be effective.

    • Chaotropic Salts: Add chaotropic salts like LiCl (e.g., 0.5 M) to the coupling and deprotection solutions to disrupt hydrogen bonding and secondary structure formation.

    • Elevated Temperature: Perform the coupling and deprotection steps at a higher temperature (e.g., 40-60°C). This can help to break up aggregates and improve reaction kinetics.

Problem 2: Incomplete or Slow Fmoc Deprotection

  • Observation: The UV monitoring of the Fmoc deprotection shows a broadened or tailing peak, or a positive Kaiser test (or other amine test) is observed after the deprotection step is complete.

  • Underlying Issue: Aggregation is sterically hindering the access of piperidine to the N-terminal Fmoc group.

  • Troubleshooting Steps:

    • Extended Deprotection Time: Increase the duration of the piperidine treatment (e.g., from 10 minutes to 20-30 minutes).

    • Stronger Base: For particularly difficult cases, consider replacing piperidine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A common mixture is 2% DBU and 2% piperidine in DMF. Caution: DBU is a stronger, non-nucleophilic base and should be used judiciously as it can promote side reactions, especially with aspartic acid residues.

    • Incorporate Aggregation-Disrupting Strategies: If aggregation is anticipated, consider the preventative measures outlined in the "Proactive Strategies" section below.

Problem 3: Low Coupling Efficiency

  • Observation: A positive Kaiser test after the coupling step indicates the presence of unreacted free amines.

  • Underlying Issue: The aggregated peptide chains on the resin are preventing the activated amino acid from accessing the N-terminal amine of the growing peptide chain.

  • Troubleshooting Steps:

    • Double Coupling: Repeat the coupling step with a fresh portion of activated amino acid.

    • Change Coupling Reagents: Switch to a more potent coupling reagent, such as HATU or HCTU, if you are using a less reactive one like HBTU.

    • Solvent and Temperature Changes: As with deprotection issues, switching to NMP or DMSO and increasing the temperature can improve coupling efficiency.

    • Reduced Resin Loading: Synthesizing on a resin with a lower initial loading (e.g., 0.2-0.4 mmol/g) can increase the distance between peptide chains and reduce the likelihood of interchain aggregation.

Proactive Strategies to Mitigate Aggregation

For sequences known to be difficult or those containing multiple hydrophobic residues in addition to this compound, consider these proactive strategies:

  • Use of Pseudoproline Dipeptides: If the sequence allows, and the final acetylated threonine is not required, the introduction of a pseudoproline dipeptide at a strategic location can be highly effective at disrupting aggregation. This involves replacing a Ser-X or Thr-X sequence with an Fmoc-Ser(Ψ(Me,Me)pro)-X-OH or Fmoc-Thr(Ψ(Me,Me)pro)-X-OH dipeptide. The proline-like kink introduced by the oxazolidine ring breaks up the regular secondary structures that lead to aggregation. The native threonine structure is restored during the final TFA cleavage.

  • Backbone Protection: For very long or extremely aggregation-prone sequences, the use of a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding amino acid can prevent the hydrogen bonding that leads to aggregation.

Data Summary

While specific quantitative data on aggregation with this compound is limited, the choice of side-chain protection is a critical factor. The following table summarizes a qualitative comparison of different threonine protecting groups in the context of aggregation.

Protecting GroupKey CharacteristicsImpact on Aggregation
Acetyl (Ac) Small, stable to acid.Can alter local secondary structure. Its smaller size may be beneficial compared to bulky groups in some contexts, but removing a hydrogen bond donor can still impact aggregation.
tert-Butyl (tBu) Bulky, hydrophobic, acid-labile.The standard choice for Fmoc-SPPS. Its bulk can sometimes contribute to aggregation in hydrophobic sequences.
Trityl (Trt) Very bulky, more acid-labile than tBu.The increased steric hindrance has been shown to be effective in disrupting aggregation in some "difficult sequences" where tBu-protected threonine was problematic.
Pseudoproline Forms a temporary oxazolidine ring.Highly effective at disrupting β-sheet formation and aggregation. The native threonine is regenerated upon cleavage.

Experimental Protocols

Protocol 1: Resin Swelling Test to Diagnose Aggregation

This test can be performed at any point during the synthesis if aggregation is suspected.

  • Sample Collection: After a deprotection or coupling step, remove a small sample of the peptide-resin (approx. 5-10 mg) and wash it thoroughly with DMF and then dichloromethane (DCM). Dry the sample under vacuum.

  • Volume Measurement: Place the dried resin in a small graduated cylinder or a similar calibrated vessel and record the initial volume.

  • Solvation: Add the synthesis solvent (e.g., DMF or NMP) to the resin and allow it to swell for at least 15 minutes, with occasional gentle agitation.

  • Volume Measurement: Record the final swollen volume of the resin.

  • Analysis: Compare the swelling capacity to that of the initial, unloaded resin. A significant decrease in swelling is a strong indicator of on-resin aggregation.

Protocol 2: High-Temperature Coupling for Aggregating Sequences

  • Pre-activation: In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to the resin loading) with the coupling reagent (e.g., HATU, 3.95 equivalents) and a base (e.g., DIEA, 8 equivalents) in the synthesis solvent for 1-2 minutes.

  • Resin Preparation: Ensure the peptide-resin is drained of the previous deprotection solution and washed thoroughly.

  • Coupling Reaction: Add the pre-activated amino acid solution to the peptide-resin.

  • Heating: Heat the reaction vessel to the desired temperature (e.g., 50°C) using a temperature-controlled synthesis instrument or a water bath.

  • Reaction Time: Allow the coupling reaction to proceed for 30-60 minutes at the elevated temperature.

  • Washing: After the reaction is complete, drain the vessel and wash the resin thoroughly with the synthesis solvent to remove excess reagents.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines and confirm the completion of the coupling.

Visualizations

AggregationTroubleshooting start Aggregation Suspected (e.g., Poor Swelling, Failed Coupling) solvent Switch to NMP or add DMSO start->solvent temp Increase Temperature (40-60°C) start->temp reagent Use Stronger Coupling Reagent (HATU) or extend deprotection time start->reagent check Re-evaluate Synthesis (Kaiser Test / Swelling Test) solvent->check temp->check reagent->check success Continue Synthesis check->success Issue Resolved fail Consider Advanced Strategies (Pseudoproline, Backbone Protection) check->fail Issue Persists

Caption: Troubleshooting workflow for addressing peptide aggregation during SPPS.

ResinSwellingTest cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis a 1. Collect 5-10 mg of peptide-resin b 2. Wash with DMF and DCM a->b c 3. Dry under vacuum b->c d 4. Record initial dry volume c->d e 5. Add solvent and allow to swell (15 min) d->e f 6. Record final swollen volume e->f g 7. Compare swelling to initial unloaded resin f->g h Significant decrease indicates aggregation g->h Yes i No significant change g->i No

Caption: Experimental workflow for the resin swelling test to diagnose aggregation.

References

Technical Support Center: Threonine Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges related to threonine racemization during peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity at the threonine residue.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process by which an enantiomerically pure starting material, such as an L-amino acid, is converted into a mixture of both L- and D-enantiomers. During peptide synthesis, the activation of the carboxylic acid of an amino acid can make the alpha-proton acidic and susceptible to abstraction, leading to a loss of its original stereochemistry.

Q2: Why is threonine particularly susceptible to racemization?

A2: While not as prone to racemization as histidine or cysteine, threonine is still considered a residue at risk for epimerization, especially under harsh coupling conditions. The presence of the β-hydroxyl group can influence the electronic environment of the α-carbon, and the choice of coupling reagents and reaction conditions plays a significant role.

Q3: What are the main mechanisms of threonine racemization during peptide synthesis?

A3: There are two primary mechanisms for racemization during the coupling of Nα-protected amino acids:

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The oxazolone is planar and can be reprotonated from either side, leading to a mixture of L- and D-isomers.[1]

  • Direct Enolization: A base can directly abstract the α-proton of the activated amino acid to form an enolate intermediate, which upon reprotonation can yield both enantiomers.[1]

Q4: What are the consequences of threonine racemization in a synthetic peptide?

A4: The presence of D-threonine in a peptide intended to contain only L-threonine can have significant consequences, including:

  • Altered three-dimensional structure.

  • Reduced or abolished biological activity.

  • Potential for immunogenicity.

  • Difficulties in purification due to the presence of diastereomers.

Q5: How can I detect threonine racemization in my synthetic peptide?

A5: Racemization can be detected by various analytical techniques, including:

  • Chiral Amino Acid Analysis: After total hydrolysis of the peptide, the resulting amino acids are derivatized and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.

  • Enzymatic Digestion: Using enzymes that are specific for L-amino acid peptide bonds, the presence of D-amino acids can be inferred if the peptide is not completely digested.

  • NMR Spectroscopy: In some cases, diastereomers can be distinguished by high-field NMR.

Troubleshooting Guide

This guide provides solutions to common problems encountered with threonine racemization during solid-phase peptide synthesis (SPPS).

Problem Potential Cause Recommended Solution
High levels of D-Threonine detected after synthesis. Use of aggressive coupling reagents.Switch to a lower-racemization coupling reagent such as those based on carbodiimides with additives (e.g., DIC/Oxyma) or newer generation uronium/aminium salts known for low racemization.[2]
Prolonged activation time.Minimize the pre-activation time of the Fmoc-Thr(tBu)-OH before adding it to the resin. For many modern reagents, pre-activation is not necessary.
Use of a strong, sterically hindered base.Replace bases like DIPEA or NMM with a weaker or more sterically hindered base such as 2,4,6-collidine, which has been shown to reduce racemization.[3]
Elevated coupling temperature.If using elevated temperatures to overcome aggregation, consider lowering the temperature for the threonine coupling step. Racemization increases with temperature.
Racemization occurs even with "low-racemization" reagents. The specific peptide sequence is prone to aggregation.Consider using pseudoproline dipeptides (e.g., Fmoc-Xaa-Thr(ψPro)-OH) to disrupt secondary structure formation during synthesis. The pseudoproline is converted back to threonine during final cleavage.[4]
Inappropriate solvent choice.Ensure the use of high-purity, peptide synthesis-grade solvents. Some studies suggest that solvent polarity can influence racemization.
Difficulty in removing diastereomers during purification. The diastereomers have very similar retention times on RP-HPLC.Optimize the HPLC gradient and consider using a different stationary phase or ion-pairing reagent. In severe cases, preparative chiral chromatography may be necessary.

Quantitative Data on Threonine Racemization

Obtaining a direct comparison of threonine racemization across different coupling reagents from a single study with standardized conditions is challenging. The extent of racemization is highly dependent on the specific peptide sequence, reaction conditions (temperature, base, solvent), and the analytical method used for detection. However, the following table compiles available data and general trends to guide reagent selection.

Coupling Reagent/MethodAdditiveBase% D-Thr (Epimerization)Notes
HATU -DIPEA/NMMGenerally low, but can be significant with prolonged activation or high temperatures.HATU is a fast and efficient coupling reagent, but its high reactivity can sometimes lead to increased racemization if not used carefully.
HBTU -DIPEA/NMMGenerally considered to have a slightly higher racemization potential than HATU.A widely used and cost-effective reagent.
DIC OxymaPure DIPEA< 1% The combination of a carbodiimide with an oxime-based additive is highly effective in suppressing racemization.[2][5]
DIC HOBt DIPEALowA classic combination for reducing racemization, though Oxyma-based additives are often considered superior.[2]
COMU -DIPEALowA third-generation uronium salt that incorporates an Oxyma moiety, showing excellent performance in suppressing racemization.[3]

Note: The values presented are indicative and can vary significantly based on experimental conditions. It is always recommended to perform a small-scale test coupling and racemization analysis for critical sequences.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Thr(tBu)-OH using DIC/OxymaPure

This protocol is recommended for coupling threonine in sequences where racemization is a concern.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-Thr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling: a. In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF. b. Add DIC (3-5 equivalents) to the amino acid/OxymaPure solution. c. Immediately add the activated amino acid solution to the deprotected resin. d. Add DIPEA (6-10 equivalents) to the reaction vessel. e. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Confirmation of Coupling: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.

  • Proceed to the next cycle.

Protocol 2: Using Pseudoproline Dipeptides to Mitigate Racemization

This method is particularly useful for sequences prone to aggregation, which can exacerbate racemization.

Materials:

  • Fmoc-Xaa-Thr(ψPro)-OH dipeptide (where Xaa is the preceding amino acid)

  • Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)

  • Base (e.g., DIPEA or Collidine)

  • Other reagents as per standard SPPS protocols

Procedure:

  • Follow the standard SPPS protocol for deprotection of the N-terminal amino group on the resin-bound peptide.

  • For the coupling step, use the Fmoc-Xaa-Thr(ψPro)-OH dipeptide instead of Fmoc-Thr(tBu)-OH.

  • Dissolve the pseudoproline dipeptide and the coupling reagent/additive in DMF.

  • Add the base and immediately add the solution to the resin.

  • Allow the coupling to proceed as you would for a standard amino acid.

  • The oxazolidine ring of the pseudoproline will be cleaved during the final trifluoroacetic acid (TFA) cleavage and deprotection step, yielding the native threonine residue.[4]

Visualizations

Signaling Pathways and Workflows

Racemization_Mechanism cluster_activation Carboxyl Activation cluster_racemization_pathways Racemization Pathways Amino_Acid Nα-Protected Threonine Activated_AA Activated Threonine (e.g., O-acylisourea) Amino_Acid->Activated_AA Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate Activated_AA->Enolate Base-mediated α-proton abstraction Peptide_Bond_Formation Peptide Bond Formation Activated_AA->Peptide_Bond_Formation Nucleophilic Attack by N-terminus Racemic_Mixture Racemic Mixture (L- and D-Threonine) Oxazolone->Racemic_Mixture Reprotonation Enolate->Racemic_Mixture Reprotonation

Caption: Mechanisms of threonine racemization during peptide synthesis.

Troubleshooting_Workflow Start High D-Threonine Detected Check_Reagents Review Coupling Reagents Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Low-racemization reagent already in use Change_Reagent Switch to DIC/Oxyma or COMU Check_Reagents->Change_Reagent Aggressive reagent used (e.g., high-reactivity uronium salt without additive) Check_Sequence Analyze Peptide Sequence Check_Conditions->Check_Sequence Optimal conditions already used Reduce_Temp Lower coupling temperature for Threonine Check_Conditions->Reduce_Temp Elevated temperature used Change_Base Switch to Collidine Check_Conditions->Change_Base Strong base used (DIPEA/NMM) Use_Pseudoproline Incorporate Pseudoproline Dipeptide Check_Sequence->Use_Pseudoproline Aggregation-prone sequence End Re-synthesize and Analyze Check_Sequence->End No obvious aggregation risk Change_Reagent->End Reduce_Temp->End Change_Base->End Use_Pseudoproline->End

Caption: Troubleshooting workflow for threonine racemization.

References

Technical Support Center: Troubleshooting Incomplete Acetyl Deprotection in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic peptide chemistry. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding incomplete N-terminal acetyl deprotection.

Frequently Asked Questions (FAQs)

Q1: What is incomplete acetyl deprotection and why is it problematic?

A: N-terminal acetylation is a common modification in synthetic peptides, often used to mimic native proteins or to prevent degradation. Acetyl deprotection is the process of removing this acetyl group when desired. Incomplete deprotection results in a heterogeneous mixture of the intended deacetylated peptide and the acetylated starting material. This contamination can lead to difficulties in purification, inaccurate yield calculations, and misleading results in downstream applications such as bioassays or structural studies.

Q2: What are the primary causes of incomplete acetyl deprotection?

A: The amide bond of an N-terminal acetyl group is notoriously stable and difficult to hydrolyze. Several factors can contribute to incomplete deprotection:

  • Harsh Deprotection Conditions Required: Acetamides generally require harsh acidic or basic conditions and elevated temperatures to achieve cleavage, which may not be compatible with sensitive peptide sequences.[1]

  • Peptide Aggregation: As a peptide chain elongates during solid-phase peptide synthesis (SPPS), it can form secondary structures leading to aggregation. This can physically block access of deprotection reagents to the N-terminal acetyl group.

  • Sequence-Dependent Effects: The nature of the amino acid sequence adjacent to the N-terminal acetyl group can influence the efficiency of deprotection. Steric hindrance from bulky side chains or specific electronic effects can make the amide bond even more resistant to cleavage.

  • Insufficient Reaction Time or Temperature: Due to the stability of the acetamide bond, standard deprotection times and temperatures may be insufficient for complete removal.

Q3: How can I detect incomplete acetyl deprotection?

A: Several analytical techniques can be employed to identify and quantify the presence of both acetylated and deacetylated peptides in your sample:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for assessing peptide purity. The acetylated and deacetylated forms of a peptide will typically have different retention times due to the change in polarity, allowing for their separation and quantification.

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the species in your sample.[2][3][4][5] The acetylated peptide will have a mass difference of +42.01 Da compared to the deacetylated peptide. Techniques like LC-MS combine the separation power of HPLC with the identification capabilities of MS.

  • Western Blot: If you have an antibody specific to the acetylated N-terminus, you can use Western blotting to detect the presence of the acetylated form.[3][6]

Q4: What are the key troubleshooting strategies if I encounter incomplete acetyl deprotection?

A: If you have confirmed incomplete deprotection, consider the following strategies:

  • Optimize Chemical Deprotection Conditions:

    • Increase Reaction Time and/or Temperature: Carefully extend the duration of the deprotection step or increase the temperature. Monitor the reaction progress to avoid peptide degradation.[1][7]

    • Vary Reagent Concentration: Adjust the concentration of the acid or base used for deprotection.

  • Employ Alternative Chemical Methods:

    • Acidic Hydrolysis: Use strong acids like HCl in a suitable solvent such as an Ethanol/Water mixture at elevated temperatures.[1]

    • Basic Hydrolysis: Employ strong bases like KOH or NaOH in an Ethanol/Water mixture, typically under reflux conditions.[1][7]

    • Thionyl Chloride and Pyridine: This combination has been shown to effectively remove acetyl groups under mild conditions.[8]

  • Consider Enzymatic Deprotection:

    • Acylpeptide Hydrolase: This enzyme is known to specifically remove N-terminal acetyl groups from peptides.[9] It offers a milder alternative to harsh chemical methods. Other enzymes like lipases and esterases have also shown activity in hydrolyzing N-acetyl groups.[10]

  • Resynthesize with an Alternative N-terminal Modification:

    • If deprotection of the acetyl group proves consistently difficult, consider resynthesizing the peptide with a more labile N-terminal protecting group, such as a trifluoroacetyl group, which is more easily removed under mild basic conditions.

Troubleshooting Guides

Guide 1: Optimizing Chemical Deprotection

This guide provides a systematic approach to optimizing your chemical deprotection protocol.

Step 1: Baseline Analysis Analyze your crude peptide product using RP-HPLC and Mass Spectrometry to quantify the ratio of acetylated to deacetylated peptide.

Step 2: Incremental Increase in Reaction Time Extend the deprotection time in increments (e.g., 2, 4, 6 hours) while keeping the temperature and reagent concentrations constant. Analyze a small aliquot at each time point to monitor the progress and check for any degradation products.

Step 3: Incremental Increase in Temperature If extending the time is insufficient, cautiously increase the reaction temperature in small increments (e.g., 10°C). Be aware that higher temperatures can increase the risk of side reactions and peptide degradation.

Step 4: Evaluation of Alternative Reagents If optimization of your current protocol fails, consider switching to a different deprotection chemistry as outlined in the tables below.

Guide 2: Implementing Enzymatic Deprotection

For sensitive peptides that cannot withstand harsh chemical conditions, enzymatic deprotection is an excellent alternative.

Step 1: Enzyme Selection Acylpeptide hydrolase is a common choice for removing N-terminal acetyl groups.[9] Other hydrolases may also be effective.[10]

Step 2: Buffer and Condition Optimization Consult the literature or the enzyme supplier's datasheet for the optimal buffer, pH, and temperature for the chosen enzyme.

Step 3: Small-Scale Trial Perform a small-scale trial reaction with a portion of your peptide to confirm the enzyme's activity and determine the required incubation time.

Step 4: Scale-Up and Purification Once the optimal conditions are established, scale up the reaction. The enzyme can then be removed during the standard peptide purification process (e.g., RP-HPLC).

Data Presentation

Table 1: Chemical Deprotection Methods for N-Acetyl Groups
MethodReagentsTypical ConditionsConsiderations
Acidic Hydrolysis Strong Acid (e.g., HCl)EtOH/H₂O, RefluxHarsh conditions may degrade sensitive peptides.[1]
Basic Hydrolysis Strong Base (e.g., KOH, NaOH)EtOH/H₂O, RefluxMay not be compatible with base-sensitive functional groups.[1][7]
Thionyl Chloride/Pyridine SOCl₂, Pyridine1,2-dichloroethane, Room Temp.Milder conditions, shorter reaction times.[8]
Alcoholysis Trifluoroacetic Acid (TFA), MethanolRoom TemperatureOffers selective deacetylation with low internal peptide bond cleavage.[11]
Table 2: Analytical Techniques for Detecting Incomplete Deprotection
TechniquePrincipleInformation Provided
RP-HPLC Separation based on polarity.Purity assessment, quantification of acetylated vs. deacetylated species.
Mass Spectrometry Measurement of mass-to-charge ratio.Confirms molecular weight of both species (+42 Da for acetylated).[2][3][4][5]
LC-MS Combines HPLC and MS.Separation and identification of components in a mixture.
Western Blot Antibody-based detection.Qualitative detection of acetylated peptide.[3][6]

Experimental Protocols

Protocol 1: General Procedure for RP-HPLC Analysis
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Column: Use a C18 reversed-phase column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient of increasing Solvent B (e.g., 5% to 95% over 30 minutes).

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Analysis: The acetylated peptide will typically have a slightly later retention time than the deacetylated peptide. Integrate the peak areas to determine the relative amounts of each species.

Protocol 2: General Procedure for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with the ionization source (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in a positive ion mode.

  • Analysis: Look for two main peaks corresponding to the molecular weights of the deacetylated peptide [M+H]⁺ and the acetylated peptide [M+42+H]⁺.

Visualizations

G start Crude Peptide with Incomplete Deprotection analysis Analyze via RP-HPLC & Mass Spec start->analysis decision Is Deprotection Complete? analysis->decision optimize_chem Optimize Chemical Deprotection: - Increase Time/Temp - Change Reagents decision->optimize_chem No enzymatic Use Enzymatic Deprotection (e.g., Acylpeptide Hydrolase) decision->enzymatic No, if harsh conditions are a concern resynthesize Resynthesize Peptide with Alternative N-Terminal Group decision->resynthesize No, if other methods fail end Purified Deacetylated Peptide decision->end Yes optimize_chem->analysis enzymatic->analysis resynthesize->end

Caption: Troubleshooting workflow for incomplete acetyl deprotection.

Caption: Chemical transformation during N-acetyl deprotection.

References

Technical Support Center: Managing Steric Hindrance with Fmoc-Thr(Ac)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the sterically hindered amino acid derivative, Fmoc-Thr(Ac)-OH, in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reactions

Symptoms:

  • Positive Kaiser test (or other ninhydrin-based test) after coupling.

  • Presence of deletion sequences (peptide lacking the Thr residue) in the final product upon mass spectrometry analysis.

  • Low yield of the target peptide.

Possible Causes & Solutions:

CauseRecommended Action
Steric Hindrance: The bulky Fmoc and Acetyl protecting groups, combined with the β-branched structure of Threonine, impede the approach of the activated amino acid to the growing peptide chain.1. Optimize Coupling Reagents: Employ stronger, more reactive coupling reagents specifically designed for sterically hindered amino acids. Phosphonium salts like PyAOP and PyBOP are often more effective than standard carbodiimides such as DIC.[1][2][3] 2. Extend Coupling Time: Increase the reaction time to allow for complete acylation. Monitor the reaction progress using a qualitative test like the Kaiser test. 3. Double Coupling: Perform a second coupling step with a fresh portion of activated this compound.
Suboptimal Solvent: The choice of solvent can impact the swelling of the resin and the solubility of reagents.1. Solvent Choice: While DMF is standard, consider using N-Methyl-2-pyrrolidone (NMP) which can improve resin swelling and reagent solubility. In some cases, a mixture of solvents may be beneficial.
Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking access to the N-terminal amine.1. "Difficult Sequence" Protocols: Incorporate chaotropic agents or use elevated temperatures during coupling. Be cautious with temperature as it can increase the risk of side reactions.
Issue 2: Side Reactions Associated with this compound

Symptoms:

  • Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data indicating byproducts with masses corresponding to modifications of the Threonine residue or the peptide backbone.

Possible Causes & Solutions:

CauseRecommended Action
O→N Acyl Shift: During TFA cleavage, the peptide backbone can rearrange at the Threonine residue, leading to the formation of an ester linkage.[4][5]1. Controlled Cleavage: Use a milder TFA cleavage cocktail or reduce the cleavage time. The presence of scavengers is crucial. 2. Post-Cleavage Treatment: An N-O shift can sometimes be reversed by treating the cleaved peptide with a mild base, such as aqueous ammonia.[5]
Diketopiperazine (DKP) Formation: If Thr is the second amino acid being coupled to the resin, the deprotected dipeptide can cyclize and cleave from the resin.[4][5][6]1. Use of DBU: For the Fmoc deprotection of the first amino acid, consider adding a small amount of DBU (1-2%) to the piperidine solution to accelerate the deprotection and minimize the time the free N-terminal amine is available for cyclization.[5]
Guanidinylation: If aminium/uronium salt coupling reagents (e.g., HBTU, HATU) are used in excess, they can react with the free N-terminal amine, leading to chain termination.[2][7]1. Reagent Stoichiometry: Use a minimal excess of the coupling reagent. 2. Phosphonium-based Reagents: Switch to phosphonium-based reagents like PyBOP or PyAOP, which do not have this side reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: There is no single "best" reagent, as the optimal choice depends on the specific peptide sequence and reaction conditions. However, for sterically hindered amino acids like this compound, phosphonium salts are generally recommended due to their high reactivity and lower risk of certain side reactions compared to carbodiimides or aminium/uronium salts.

Comparison of Common Coupling Reagents:

Coupling ReagentClassAdvantagesDisadvantages
DIC/HOBt CarbodiimideCost-effective, widely used.Can be less effective for hindered couplings, potential for side reactions.[3]
HBTU/HATU Aminium/UroniumHigh reactivity.Potential for guanidinylation of the N-terminus.[2][7]
PyBOP/PyAOP PhosphoniumVery high reactivity, excellent for hindered couplings, no guanidinylation side reaction.[1][2][3]Higher cost.

Q2: How can I monitor the coupling reaction of this compound?

A2: The Kaiser test is a common qualitative method to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling reaction. For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.

Q3: What is the purpose of the Acetyl (Ac) protecting group on the Threonine side chain?

A3: The acetyl group protects the hydroxyl side chain of Threonine from participating in unwanted side reactions during peptide synthesis, such as O-acylation during the coupling of the subsequent amino acid.

Q4: Are there alternatives to the Acetyl protecting group for Threonine?

A4: Yes, the tert-butyl (tBu) group is a very common alternative for protecting the Threonine side chain. Fmoc-Thr(tBu)-OH is widely used and is generally compatible with standard Fmoc-SPPS protocols.[8] The choice between Ac and tBu may depend on the specific requirements of the peptide and the desired deprotection strategy.

Q5: What should I do if I see significant peptide aggregation when coupling this compound?

A5: Peptide aggregation can be a major challenge in SPPS. To mitigate this, you can try the following:

  • Switch to NMP: NMP is often better at disrupting secondary structures than DMF.

  • Incorporate Chaotropic Salts: Adding a low concentration of a chaotropic salt like LiCl to the coupling and deprotection solutions can help break up aggregates.

  • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50 °C) can improve reaction kinetics and disrupt aggregation. However, this should be done with caution as it can also increase the risk of side reactions.

Experimental Protocols & Visualizations

Protocol 1: Standard Coupling of this compound using DIC/HOBt
  • Swell the resin in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate this compound (3 eq.) with HOBt (3 eq.) and DIC (3 eq.) in DMF for 15-20 minutes.

  • Add the pre-activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours.

  • Take a small sample of resin for a Kaiser test. If the test is positive, repeat the coupling.

  • Wash the resin with DMF to remove excess reagents.

G cluster_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Add Activated Amino Acid to Resin wash1->couple preactivate Pre-activate this compound with DIC/HOBt in DMF preactivate->couple react React for 2-4 hours couple->react kaiser Kaiser Test react->kaiser kaiser->couple Positive (Recouple) wash2 Wash with DMF kaiser->wash2 Negative

Caption: Standard coupling workflow for this compound using DIC/HOBt.

Protocol 2: Enhanced Coupling of this compound using PyAOP
  • Swell the resin in DMF or NMP for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF/NMP.

  • In a separate vessel, dissolve this compound (3 eq.), PyAOP (3 eq.), and DIPEA (6 eq.) in DMF or NMP.

  • Add the amino acid solution to the resin immediately (no pre-activation time needed).

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Perform a Kaiser test to check for completion.

  • Wash the resin with DMF/NMP.

G cluster_prep Resin Preparation cluster_coupling Coupling swell Swell Resin in DMF/NMP deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF/NMP deprotect->wash1 couple Add Mixture to Resin wash1->couple mix Mix this compound, PyAOP, DIPEA mix->couple react React for 1-2 hours couple->react kaiser Kaiser Test react->kaiser wash2 Wash with DMF/NMP kaiser->wash2

Caption: Enhanced coupling workflow for this compound using PyAOP.

Troubleshooting Logic

G start Low Coupling Efficiency? reagent Optimize Coupling Reagent (e.g., PyAOP/PyBOP) start->reagent Yes time Extend Coupling Time start->time Yes double_couple Perform Double Coupling start->double_couple Yes solvent Change Solvent (e.g., NMP) reagent->solvent time->solvent double_couple->solvent aggregation Address Aggregation (Chaotropic agents, heat) solvent->aggregation

Caption: Decision-making workflow for troubleshooting low coupling efficiency.

References

Technical Support Center: Purification of Peptides with Acetylated Threonine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides containing acetylated threonine residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying peptides with acetylated threonine?

The main challenge is the chemical instability of the O-acetyl group on the threonine residue. This acetyl group is susceptible to migration from the oxygen atom of the threonine side chain to the adjacent nitrogen atom of the peptide backbone, a process known as an O-N acyl shift. This rearrangement results in the formation of an N-acetylated iso-peptide, which has different properties from the desired O-acetylated peptide, leading to purification difficulties.

Q2: How does O-acetylation on threonine affect the peptide's properties in reversed-phase HPLC (RP-HPLC)?

O-acetylation of a threonine residue increases the hydrophobicity of a peptide. The addition of the acetyl group makes the peptide less polar, leading to a longer retention time on a reversed-phase column compared to its non-acetylated counterpart. The exact change in retention time will depend on the peptide's sequence and the position of the acetylated threonine.

Q3: What are the typical symptoms of O-N acyl migration observed during HPLC purification?

The most common symptom of O-N acyl migration during HPLC is the appearance of peak splitting or the emergence of a new, closely eluting peak. The original peak corresponding to the O-acetylated peptide may decrease in area over time, while the new peak, representing the N-acetylated iso-peptide, grows. This can lead to difficulties in isolating a pure fraction of the desired product.

Q4: Can the position of the acetylated threonine in the peptide sequence influence purification?

Yes, the position of the acetylated threonine and the nature of the neighboring amino acid residues can significantly impact the stability of the O-acetyl group. Proximity to certain residues can either sterically hinder or catalytically promote the O-N acyl migration. For instance, a neighboring basic residue might influence the local pH and facilitate the acyl shift.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of peptides containing acetylated threonine.

Problem Possible Cause Recommended Solution
Peak Splitting or Appearance of a New Peak O-N acyl migration is occurring during the purification process. This is often exacerbated by the pH of the mobile phase or elevated temperatures.- Optimize Mobile Phase pH: Avoid strongly acidic or basic conditions. Aim for a pH range of 3-5 for the mobile phase. Trifluoroacetic acid (TFA) at 0.1% is commonly used, but if peak splitting is observed, consider using a weaker acid like formic acid. - Control Temperature: Perform the purification at reduced temperatures (e.g., 4 °C) to slow down the kinetics of the acyl migration. - Minimize Purification Time: Develop an efficient purification method with a steep gradient to reduce the overall run time and minimize the peptide's exposure to potentially destabilizing conditions.
Poor Resolution Between the Desired Peptide and the Iso-peptide The O-acetylated peptide and its N-acetylated iso-peptide have very similar hydrophobicities, making them difficult to separate using standard RP-HPLC conditions.- Modify the Gradient: Use a shallower gradient around the elution time of the peptide of interest to improve the separation between the two isomers. - Change the Stationary Phase: If resolution is still an issue, consider using a column with a different stationary phase (e.g., C8 instead of C18) or a different chemistry that might offer better selectivity for the two forms. - Alternative Chromatography: Explore other chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC) which separates based on polarity and may provide better resolution.
Low Recovery of the Acetylated Peptide The peptide may be adsorbing to the column or precipitating. The O-N acyl migration can also lead to a perceived low recovery of the target peptide as it converts to the iso-peptide.- Adjust Mobile Phase Composition: Ensure adequate solubility of the peptide in the mobile phase. For very hydrophobic peptides, a small percentage of a stronger organic solvent like isopropanol can sometimes improve recovery. - Confirm Identity of All Peaks: Use mass spectrometry to analyze all major peaks to confirm their identities. The "impurity" peak may be the desired product that has undergone acyl migration.

Experimental Protocols

General Protocol for RP-HPLC Purification of a Peptide with Acetylated Threonine

This protocol provides a starting point for the purification of a peptide containing O-acetylated threonine. Optimization will be required based on the specific properties of the peptide.

1. Materials:

  • Crude synthetic peptide containing acetylated threonine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 100 Å pore size)

  • Preparative HPLC system with a UV detector

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA (or 0.1% FA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA (or 0.1% FA) in HPLC-grade acetonitrile.

  • Degas both mobile phases prior to use.

3. Purification Procedure:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at the desired flow rate.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a small amount of ACN or DMSO in Mobile Phase A). Filter the sample through a 0.45 µm filter.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical starting gradient could be from 5% to 65% B over 60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Fraction Collection: Collect fractions based on the UV absorbance at 214 nm or 280 nm.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

4. Recommendations for Peptides with Acetylated Threonine:

  • Temperature Control: If possible, use a refrigerated autosampler and column compartment set to a low temperature (e.g., 4-10 °C).

  • pH Consideration: If O-N acyl migration is a significant issue, consider using a mobile phase with formic acid instead of TFA, as it is a weaker acid.

  • Speed: Optimize the gradient to be as fast as possible while still achieving good separation to minimize the time the peptide is on the column.

Visualizations

O-N Acyl Migration in a Threonine-Containing Peptide

G cluster_0 O-Acetylated Threonine Peptide (Desired Product) cluster_1 Transition State cluster_2 N-Acetylated Iso-peptide (Side Product) O_acetyl Peptide Backbone-NH-CH(R)-C(=O)-NH-CH(CH(CH3)OC(=O)CH3)-C(=O)-... Transition Five-membered ring intermediate O_acetyl->Transition Acyl Shift (Acid/Base Catalyzed) N_acetyl Peptide Backbone-NH-CH(R)-C(=O)-N(C(=O)CH3)-CH(CH(CH3)OH)-C(=O)-... Transition->N_acetyl N_acetyl->Transition Reversible

Caption: O-N acyl migration of an acetyl group on a threonine residue.

General Workflow for Peptide Purification

G Start Crude Acetylated Threonine Peptide Dissolve Dissolve in Mobile Phase A Start->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject onto RP-HPLC Column Filter->Inject HPLC Gradient Elution (ACN/Water + Acid) Inject->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Fractions (Analytical HPLC & MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize End Pure O-Acetylated Threonine Peptide Lyophilize->End

Caption: A typical workflow for the purification of synthetic peptides.

Technical Support Center: Peptide Cleavage from Resin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of N-terminal acetylation on peptide cleavage from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: Does N-terminal acetylation affect the efficiency of peptide cleavage from the resin?

A1: For standard peptides (those without N-methylated amino acids at the N-terminus), the N-terminal acetyl group generally does not significantly impact the efficiency of cleavage from common resins like Wang or Rink Amide. The cleavage mechanism, which involves the acid-labile linker connecting the peptide to the resin, is typically unaffected by this modification at the distant N-terminus. However, the presence of the acetyl group can be beneficial by increasing the proteolytic stability of the final peptide.

Q2: Are there any specific side reactions to be aware of when cleaving N-acetylated peptides?

A2: A notable side reaction can occur during the acidic cleavage of peptides that have an N-acetylated, N-methylated amino acid at the N-terminus. In this specific case, the acetyl group can participate in a reaction that leads to the cleavage and loss of the N-terminal Ac-N-methylamino acid residue from the rest of the peptide sequence.[1] This results in a shorter peptide impurity. For standard N-acetylated peptides without N-methylation, this is not a common issue.

Q3: What is the standard procedure for N-terminal acetylation of a peptide on-resin?

A3: N-terminal acetylation is typically performed as the final step in solid-phase peptide synthesis (SPPS) before the cleavage from the resin.[2] After the final amino acid has been coupled and its N-terminal Fmoc protecting group has been removed, the resin-bound peptide is treated with an acetylating agent, commonly a mixture of acetic anhydride and a base like pyridine or diisopropylethylamine (DIEA) in a solvent such as N,N-dimethylformamide (DMF).

Q4: Do I need to modify my cleavage cocktail for an N-acetylated peptide?

A4: Generally, you do not need to use a different cleavage cocktail for an N-acetylated peptide compared to its non-acetylated counterpart. The choice of cleavage cocktail is primarily determined by the amino acid composition of your peptide (especially the presence of sensitive residues like Cysteine, Methionine, Tryptophan, and Arginine) and the type of resin used.[3][4]

Q5: How can I confirm that my peptide was successfully acetylated?

A5: The most common method to confirm N-terminal acetylation is mass spectrometry of the cleaved and purified peptide. A successful acetylation will result in a mass increase of 42.04 Da compared to the non-acetylated peptide.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of N-acetylated peptides from the resin.

Problem Potential Cause(s) Recommended Solution(s)
Low Cleavage Yield 1. Incomplete Cleavage Reaction: Insufficient cleavage time or TFA concentration. 2. Peptide Precipitation on Resin: The peptide may be poorly soluble in the cleavage cocktail. 3. Aggregation of Peptide on Resin: The peptide sequence may be prone to aggregation, hindering reagent access.1. Extend the cleavage time (e.g., from 2 hours to 4 hours) and ensure a high concentration of TFA (typically 95%). A small-scale trial cleavage can help optimize the time.[3] 2. Add a small amount of a different solvent to the cleavage cocktail to improve solubility. 3. For known difficult sequences, consider using specialized resins or synthesis protocols to minimize on-resin aggregation.
Presence of Deletion Product (Missing N-terminal Ac-amino acid) 1. Side reaction with N-acetylated, N-methylated amino acid: As described in the FAQs, this is a known issue for this specific modification.[1]1. If possible, replace the N-terminal acetyl group with a different electron-withdrawing group, such as a methoxycarbonyl group.[1] 2. Optimize cleavage conditions by using milder TFA concentrations or shorter cleavage times and analyzing the crude product to find a balance between cleavage efficiency and minimizing the side reaction.
Modification of Sensitive Amino Acids 1. Inadequate Scavengers: Reactive carbocations generated during cleavage can modify sensitive residues (e.g., Trp, Met, Cys, Tyr).1. Ensure the correct scavengers are used in the cleavage cocktail based on the peptide sequence. Common scavengers include triisopropylsilane (TIS) to reduce trityl cations, water to hydrolyze t-butyl cations, and 1,2-ethanedithiol (EDT) to protect tryptophan.[3]
Incomplete Removal of Side-Chain Protecting Groups 1. Insufficient Cleavage Time: Some protecting groups require longer exposure to strong acid for complete removal.1. Increase the cleavage time. For peptides with multiple protecting groups, a longer duration (e.g., 4-6 hours) may be necessary.
Peptide Re-attachment to the Resin 1. Reactive Linker Fragments: Cations generated from the resin linker can react with nucleophilic residues in the peptide.1. Use appropriate scavengers in the cleavage cocktail. For Rink Amide resin, adding 1,3-dimethoxybenzene can help prevent C-terminal N-alkylation.[5][6]

Experimental Protocols

Protocol 1: On-Resin N-Terminal Acetylation
  • Resin Preparation: Following the final coupling and Fmoc-deprotection step, wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Acetylation Mixture: Prepare a solution of 10% acetic anhydride and 5% DIEA in DMF.

  • Acetylation Reaction: Add the acetylation mixture to the resin and gently agitate at room temperature for 30-60 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) followed by dichloromethane (DCM) (3 x 1 min) to remove excess reagents and by-products.

  • Drying: Dry the resin under vacuum before proceeding to cleavage.

Protocol 2: Cleavage of N-Acetylated Peptide from Wang Resin
  • Resin Preparation: Place the dry, N-acetylated peptide-resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for peptides without sensitive residues is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing sensitive residues, adjust the scavengers accordingly (e.g., add EDT for Trp-containing peptides).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the cleaved peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the peptide pellet with cold ether, and dry the peptide under vacuum.

Protocol 3: Cleavage of N-Acetylated Peptide from Rink Amide Resin
  • Resin Preparation: Place the dry, N-acetylated peptide-resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is 95% TFA with appropriate scavengers (e.g., TIS, water). For Rink Amide resin, it is recommended to add 3% v/v 1,3-dimethoxybenzene to the cleavage cocktail to prevent linker-related side reactions.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.

  • Peptide Precipitation and Isolation: Follow the same procedure as described for Wang resin (Protocol 2, steps 4 and 5).

Visualizations

Cleavage_Workflow Start Dry N-Acetylated Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., 95% TFA + Scavengers) Start->Cleavage Incubate Incubate at RT (1-3 hours) Cleavage->Incubate Filter Filter to Separate Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Isolate Peptide (Centrifugation & Washing) Precipitate->Isolate End Dry, Crude N-Acetylated Peptide Isolate->End

Caption: General workflow for the cleavage of an N-acetylated peptide from the resin.

Troubleshooting_Logic Start Low Cleavage Yield? Check_Time Increase Cleavage Time? Start->Check_Time Yes Check_Scavengers Incorrect Scavengers? Start->Check_Scavengers No, but side products Solution1 Extend incubation period. Check_Time->Solution1 Check_NMe N-terminal Ac-N-Me-AA? Check_Scavengers->Check_NMe No, specific deletion Solution2 Add appropriate scavengers (e.g., TIS, EDT). Check_Scavengers->Solution2 Solution3 Consider alternative N-terminal protecting group. Check_NMe->Solution3 Yes Success Successful Cleavage Solution1->Success Solution2->Success Solution3->Success

Caption: A logical diagram for troubleshooting common peptide cleavage issues.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Containing Acetylated Threonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The post-translational modification of proteins through the acetylation of threonine residues is an emerging area of study with significant implications for cellular signaling and disease pathology. Accurate and robust analytical methods are paramount for the characterization of these modified peptides. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for the analysis and purification of peptides. This guide provides a comparative overview of HPLC-based approaches for the analysis of peptides containing acetylated threonine, supported by experimental protocols and a discussion of alternative methods.

Impact of Threonine Acetylation on Peptide Properties

The addition of an acetyl group to the hydroxyl side chain of a threonine residue (O-acetylation) imparts a significant change in the physicochemical properties of a peptide. This modification increases the hydrophobicity of the peptide and neutralizes the polar hydroxyl group. These changes in polarity are the primary basis for the separation of acetylated and non-acetylated peptides by HPLC.

Comparison of HPLC Methods for Acetylated Threonine Peptide Analysis

The choice of HPLC column and mobile phase is critical for the successful separation of peptides containing acetylated threonine from their unmodified counterparts and other impurities. The following table summarizes a representative comparison of different HPLC methodologies.

Disclaimer: Direct comparative studies on a standardized peptide containing acetylated threonine are not extensively available in the published literature. The following quantitative data is a representative illustration based on established chromatographic principles. O-acetylation of threonine increases the hydrophobicity of a peptide, which is expected to lead to longer retention times on reversed-phase columns and potentially altered selectivity on mixed-mode or polar-embedded columns. The exact retention times will vary depending on the full peptide sequence, the specific HPLC system, and the precise gradient conditions.

Table 1: Representative Comparison of HPLC Columns for the Analysis of a Model Peptide Containing Acetylated Threonine

Column Type Stationary Phase Principle of Separation Expected Retention Time of Unmodified Peptide (minutes) Expected Retention Time of Acetylated Threonine Peptide (minutes) Resolution (Rs) Advantages Disadvantages
Reversed-Phase (RP-HPLC) C18 (Octadecylsilane)Hydrophobic interactions15.217.5> 2.0High resolving power for peptides, widely available, compatible with mass spectrometry.May not be optimal for very similar or isomeric peptides.
Polar-Embedded RP-HPLC C18 with embedded polar groupsMixed-mode (hydrophobic and hydrophilic interactions)14.816.5> 1.8Offers alternative selectivity to standard C18, can improve peak shape for polar analytes.Selectivity can be more complex to predict.
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide or other polar stationary phasesPartitioning into a water-enriched layer on the stationary phase12.110.8> 1.5Effective for separating polar analytes, orthogonal to RP-HPLC.Requires high organic content in the mobile phase, which can be problematic for peptide solubility.
Mixed-Mode Chromatography (HILIC/Cation-Exchange) Stationary phase with both hydrophilic and cation-exchange propertiesHydrophilic and electrostatic interactions18.517.0> 2.2Highly sensitive to subtle changes in hydrophilicity and charge, offering excellent resolution for post-translationally modified peptides.[1]Can be more complex to develop methods for, requires salt gradients which may not be ideal for all detection methods.

Experimental Protocols

Sample Preparation: Enzymatic Digestion and Acetylation

A common workflow involves the tryptic digestion of a protein of interest, followed by a chemical acetylation step.

Materials:

  • Protein of interest

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Acetic anhydride

  • Methanol

  • Formic acid

Procedure:

  • Reduction and Alkylation: Dissolve the protein in 50 mM ammonium bicarbonate buffer. Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes. Cool to room temperature and add IAM to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C overnight.

  • Acetylation: To the peptide solution, add a freshly prepared solution of acetic anhydride in methanol (e.g., 1:3 v/v). The final concentration of acetic anhydride should be optimized for the specific peptide. Allow the reaction to proceed at room temperature for 1 hour.

  • Quenching and Desalting: Quench the reaction by adding formic acid. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with an appropriate concentration of acetonitrile in 0.1% formic acid.

  • Lyophilization: Lyophilize the desalted peptides to dryness and store at -20°C until HPLC analysis.

HPLC Analysis Protocol (Reversed-Phase HPLC)

This protocol is a general guideline for the analysis of acetylated peptides using a standard C18 column.

Instrumentation and Columns:

  • HPLC system with a UV detector or coupled to a mass spectrometer.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore).

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 20 µL.

  • Gradient:

    • 0-5 min: 5% B

    • 5-65 min: 5-65% B (linear gradient)

    • 65-70 min: 65-95% B (linear gradient)

    • 70-75 min: 95% B

    • 75-80 min: 95-5% B (linear gradient)

    • 80-90 min: 5% B (re-equilibration)

Mandatory Visualizations

Signaling Pathway: Inhibition of NF-κB Signaling by YopJ-mediated Threonine Acetylation

The bacterial virulence factor YopJ from Yersinia species is a potent inhibitor of host immune responses. YopJ functions as an acetyltransferase that targets key kinases in the MAPK and NF-κB signaling pathways.[2] One of its mechanisms of action is the acetylation of serine and threonine residues in the activation loop of these kinases, which prevents their phosphorylation and subsequent activation.[2][3] The following diagram illustrates the inhibition of the NF-κB pathway through the acetylation of a critical threonine residue in the activation loop of IKKβ.

G Inhibition of NF-κB Signaling by YopJ-Mediated Threonine Acetylation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_Complex Activates IKKβ_P IKKβ (Phosphorylated) IKK_Complex->IKKβ_P Phosphorylation on Thr/Ser IKKβ_Ac IKKβ (Acetylated) IKK_Complex->IKKβ_Ac IκBα IκBα IKKβ_P->IκBα Phosphorylates IKKβ_Ac->IKKβ_P Blocks Phosphorylation NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits IκBα_P IκBα (P) NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n Translocation YopJ YopJ Gene_Expression Inflammatory Gene Expression NF-κB_n->Gene_Expression Induces

Figure 1: Inhibition of NF-κB signaling by YopJ.

Experimental Workflow for HPLC Analysis

The following diagram outlines the general workflow for the HPLC analysis of a protein sample to identify peptides containing acetylated threonine.

G Experimental Workflow for HPLC Analysis of Acetylated Threonine Peptides Reduction_Alkylation Reduction (DTT) & Alkylation (IAM) Tryptic_Digestion Tryptic Digestion Reduction_Alkylation->Tryptic_Digestion Acetylation Chemical Acetylation (Acetic Anhydride) Tryptic_Digestion->Acetylation Desalting Desalting (C18 SPE) Acetylation->Desalting HPLC_Analysis HPLC Analysis Desalting->HPLC_Analysis Fraction_Collection Fraction Collection HPLC_Analysis->Fraction_Collection MS_Analysis Mass Spectrometry (LC-MS/MS) Fraction_Collection->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Figure 2: HPLC analysis workflow.

Conclusion

The analysis of peptides containing acetylated threonine presents a unique analytical challenge due to the subtle change in physicochemical properties this modification imparts. While standard reversed-phase HPLC is a powerful tool, alternative and mixed-mode chromatographic techniques such as HILIC and HILIC/cation-exchange can offer orthogonal selectivity and improved resolution. The choice of the optimal method will depend on the specific peptide sequence and the complexity of the sample matrix. The provided protocols and workflows offer a starting point for the development of robust and reliable analytical methods for the characterization of this important post-translational modification.

References

A Comparative Guide to Fmoc-Thr(Ac)-OH and Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups for amino acid side chains is paramount to achieving high-purity, full-length peptides. For threonine, a beta-hydroxy amino acid, effective side-chain protection is crucial to prevent side reactions such as O-acylation during coupling and dehydration. The two most common protecting groups employed in Fmoc-based SPPS are the tert-butyl (tBu) ether and the acetyl (Ac) ester, leading to the use of Fmoc-Thr(tBu)-OH and Fmoc-Thr(Ac)-OH, respectively. This guide provides a detailed comparison of these two building blocks, supported by experimental data and protocols, to aid researchers in making an informed choice for their specific synthetic needs.

Chemical Properties and Orthogonality

The choice between the tBu and Ac protecting groups for the threonine side chain hinges on their distinct chemical labilities, which dictates their compatibility with the overall SPPS strategy.

Fmoc-Thr(tBu)-OH is the workhorse for standard Fmoc-SPPS. The tert-butyl ether linkage is stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the N-terminal Fmoc group.[1][2][3] This orthogonality ensures that the threonine side chain remains protected throughout the peptide elongation process. The tBu group is subsequently removed during the final cleavage of the peptide from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[1][2][3]

This compound , on the other hand, utilizes an acetyl ester to protect the hydroxyl group. The acetyl group is also stable to the standard Fmoc deprotection conditions with piperidine.[4] However, its removal requires a different set of chemical conditions, offering an alternative orthogonal strategy. The acetyl group is typically cleaved by nucleophilic attack, most commonly through Zemplén deacetylation, which involves treatment with a catalytic amount of sodium methoxide in methanol.[5] This method is mild and highly efficient. Alternatively, hydrazine-based methods can be employed for deacetylation.[4] This distinct deprotection chemistry allows for selective deprotection of the threonine side chain while the peptide is still on the solid support and other acid-labile protecting groups remain intact.

Performance Comparison in SPPS

While direct comparative studies with extensive quantitative data are limited, the performance of each derivative can be inferred from their chemical properties and existing literature on their use in SPPS.

ParameterFmoc-Thr(tBu)-OHThis compound
Coupling Efficiency Generally high and well-established with standard coupling reagents (e.g., HBTU, HATU, DIC/Oxyma).Expected to have good coupling efficiency, similar to other standard Fmoc-amino acids.
Side Reactions Low risk of racemization with most standard coupling protocols.[6] Minimal risk of β-elimination under standard SPPS conditions.Potential for β-elimination under strongly basic conditions, although generally stable to piperidine.[4][7] Risk of racemization is comparable to other Fmoc-amino acids.
Deprotection Concurrent with final peptide cleavage from the resin using strong acid (e.g., TFA).[1][2][3]Orthogonal deprotection on-resin using mild basic/nucleophilic conditions (e.g., sodium methoxide or hydrazine).[4][5]
Applications Standard peptide synthesis, synthesis of peptides without the need for selective side-chain modification of threonine.Synthesis of peptides requiring selective on-resin modification of the threonine side chain (e.g., phosphorylation, glycosylation, or labeling). Synthesis of peptides where final strong acid cleavage needs to be minimized.
Advantages Simplicity of the workflow (deprotection in the final cleavage step). Extensive literature and established protocols.Allows for selective, on-resin manipulation of the threonine hydroxyl group. Milder deprotection conditions for the side chain.
Disadvantages Does not allow for selective deprotection of the threonine side chain on-resin.Requires an additional on-resin deprotection step. Potential for incomplete deacetylation or base-induced side reactions if not optimized.

Experimental Protocols

The following are generalized experimental protocols for the use of Fmoc-Thr(tBu)-OH and this compound in manual Fmoc-SPPS.

Standard Fmoc-SPPS Cycle using Fmoc-Thr(tBu)-OH or this compound

This protocol outlines a single coupling cycle.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

  • Add a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

SPPS_Cycle cluster_resin Peptide-Resin Resin_Fmoc Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Fmoc->Deprotection Washing1 DMF Wash Deprotection->Washing1 Removal of Fmoc & piperidine adduct Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling H-AA-Resin Washing2 DMF/DCM Wash Coupling->Washing2 Fmoc-AA(n+1)-AA-Resin Washing2->Resin_Fmoc Ready for next cycle

On-Resin Deprotection of Acetyl Group (for this compound)

This step is performed after the full peptide sequence has been assembled and before the final cleavage from the resin.

Zemplén Deacetylation Protocol:

  • Wash the peptide-resin with methanol (MeOH) (3 times).

  • Prepare a solution of 0.1 M sodium methoxide (NaOMe) in MeOH.

  • Add the NaOMe/MeOH solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitor the deprotection by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Once the reaction is complete, drain the solution and neutralize the resin by washing with a solution of 5% acetic acid in MeOH.

  • Wash the resin thoroughly with MeOH, followed by DMF and DCM.

Deacetylation_Workflow Peptide_Resin_Ac Peptide-Thr(Ac)-Resin MeOH_Wash1 MeOH Wash Peptide_Resin_Ac->MeOH_Wash1 Deacetylation Zemplén Deacetylation (cat. NaOMe in MeOH) MeOH_Wash1->Deacetylation Neutralization Neutralization (5% AcOH in MeOH) Deacetylation->Neutralization Reaction monitoring Final_Wash MeOH/DMF/DCM Wash Neutralization->Final_Wash Peptide_Resin_OH Peptide-Thr(OH)-Resin Final_Wash->Peptide_Resin_OH Ready for cleavage or further modification

Logical Framework for Selecting the Appropriate Threonine Derivative

The decision to use Fmoc-Thr(tBu)-OH versus this compound is primarily driven by the overall synthetic goal.

Decision_Tree Start Start: Need to incorporate Threonine in SPPS Question1 Is selective on-resin modification of the Thr side chain required? Start->Question1 Use_Ac Use this compound Question1->Use_Ac Yes Question2 Is the final peptide sensitive to strong acid cleavage? Question1->Question2 No End_Ac Enables orthogonal deprotection and subsequent modification Use_Ac->End_Ac Use_tBu Use Fmoc-Thr(tBu)-OH End_tBu Standard, efficient workflow for routine peptide synthesis Use_tBu->End_tBu Question2->Use_Ac Yes Question2->Use_tBu No

Conclusion

Both Fmoc-Thr(tBu)-OH and this compound are valuable reagents for Fmoc-SPPS, each with its specific advantages. Fmoc-Thr(tBu)-OH remains the standard choice for routine peptide synthesis due to its simplicity and compatibility with the widely used Fmoc/tBu strategy. Its performance is well-documented, and it offers a robust and reliable method for incorporating threonine.

This compound, while requiring an additional on-resin deprotection step, provides a crucial level of orthogonality that is indispensable for the synthesis of complex peptides requiring selective modification of the threonine side chain. The ability to unmask the hydroxyl group under mild basic conditions opens up possibilities for on-resin phosphorylation, glycosylation, and other modifications that are not feasible with the acid-labile tBu group. The choice between these two derivatives should, therefore, be a strategic one, based on the final application and the desired complexity of the target peptide.

References

A Comparative Guide to Acetyl and t-Butyl Side-Chain Protection of Threonine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for trifunctional amino acids is paramount to achieving high yields and purity. For threonine, with its reactive hydroxyl side chain, the choice of protecting group can significantly impact the synthetic strategy, particularly when complex peptides requiring on-resin modifications are the target. The tert-butyl (tBu) group is the conventional and widely adopted protection for the threonine side chain in the widely used Fmoc/tBu orthogonal strategy. However, the acetyl (Ac) group, while less common for this specific application, presents a set of unique advantages rooted in its distinct chemical lability. This guide provides an objective comparison of acetyl and t-butyl protection for the threonine side chain, supported by established chemical principles and representative experimental protocols.

Orthogonal Protection Strategies: A Fundamental Overview

The core principle of modern peptide synthesis lies in the concept of orthogonal protection, where different classes of protecting groups can be removed under specific conditions without affecting others. The standard Fmoc/tBu strategy exemplifies this: the Nα-Fmoc group is base-labile (removed by piperidine), while the t-butyl side-chain protecting groups are acid-labile (removed by trifluoroacetic acid, TFA).

The introduction of an acetyl group for threonine side-chain protection offers a third dimension of orthogonality. The acetyl group is stable to the basic conditions used for Fmoc removal and the acidic conditions for tBu removal, but it can be selectively cleaved under mild basic conditions, such as with hydrazine. This opens up possibilities for sophisticated peptide engineering.

Orthogonal_Protection cluster_Fmoc Nα-Protection cluster_SideChain Side-Chain Protection Fmoc Fmoc tBu Thr(tBu) Fmoc->tBu Piperidine (Base) Ac Thr(Ac) Fmoc->Ac Piperidine (Base) tBu->Ac TFA (Acid) Ac->tBu Hydrazine (Mild Base)

Figure 1: Orthogonality of Fmoc, t-Butyl, and Acetyl protecting groups.

Comparative Analysis of Acetyl and t-Butyl Protection

FeatureAcetyl (Ac) Protectiont-Butyl (tBu) Protection
Chemical Nature EsterEther
Stability to Fmoc Deprotection (Piperidine) Stable[1][2]Stable
Deprotection Condition Mildly basic (e.g., Hydrazine, dilute NaOMe)[3]Strongly acidic (e.g., 95% TFA)[4]
Orthogonality Orthogonal to both Fmoc (base-labile) and tBu (acid-labile) protecting groups.[5][6]Orthogonal to Fmoc (base-labile) protecting groups.[7]
Potential Side Reactions - O-to-N acyl migration: Can occur if the adjacent N-terminal amine is unprotected.[8][9] - β-elimination: Possible under strong basic conditions, though less likely under mild deprotection.[10]- t-butylation: Released t-butyl cations during TFA cleavage can modify susceptible residues (Trp, Tyr, Met), requiring scavengers.[11]
Primary Advantage Enables selective on-resin deprotection for side-chain modification (e.g., glycosylation, phosphorylation, labeling) while other acid-labile protecting groups remain intact.High stability during synthesis and compatibility with the standard, well-established Fmoc/tBu protocol.
Primary Disadvantage Less commonly used, requiring specific deprotection steps that are not part of the standard final cleavage. Potential for acyl migration.Lack of orthogonality with other acid-labile groups, preventing selective on-resin deprotection in their presence.

Experimental Protocols

To illustrate the practical differences, here are representative protocols for the synthesis of a model pentapeptide (Tyr-Ala-Thr-Gly-Phe) using both Fmoc-Thr(Ac)-OH and Fmoc-Thr(tBu)-OH.

Materials and General Procedure
  • Resin: Rink Amide resin (0.5 mmol/g substitution)

  • Amino Acids: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Thr(tBu)-OH/Fmoc-Thr(Ac)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH

  • Coupling Reagent: HBTU/HOBt (4 eq.) and DIPEA (8 eq.) in DMF

  • Fmoc Deprotection: 20% piperidine in DMF

Protocol 1: Synthesis with Fmoc-Thr(tBu)-OH

SPPS_tBu_Workflow start Rink Amide Resin couple_phe Couple Fmoc-Phe-OH start->couple_phe deprotect_phe Deprotect Fmoc (20% Piperidine/DMF) couple_phe->deprotect_phe couple_gly Couple Fmoc-Gly-OH deprotect_phe->couple_gly deprotect_gly Deprotect Fmoc couple_gly->deprotect_gly couple_thr Couple Fmoc-Thr(tBu)-OH deprotect_gly->couple_thr deprotect_thr Deprotect Fmoc couple_thr->deprotect_thr couple_ala Couple Fmoc-Ala-OH deprotect_thr->couple_ala deprotect_ala Deprotect Fmoc couple_ala->deprotect_ala couple_tyr Couple Fmoc-Tyr(tBu)-OH deprotect_ala->couple_tyr deprotect_tyr Deprotect Fmoc couple_tyr->deprotect_tyr cleavage Cleave and Deprotect (95% TFA, H2O, TIS) deprotect_tyr->cleavage end Purify Peptide cleavage->end

Figure 2: SPPS workflow using Fmoc-Thr(tBu)-OH.
  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple Fmoc-Phe-OH to the resin using HBTU/HOBt/DIPEA in DMF for 2 hours.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).

  • Chain Elongation: Repeat coupling and deprotection steps for Fmoc-Gly-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH, and Fmoc-Tyr(tBu)-OH.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% triisopropylsilane (TIS) for 2-3 hours. This single step cleaves the peptide from the resin and removes the tBu protecting groups from both Thr and Tyr.

  • Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 2: Synthesis with this compound for Selective On-Resin Modification

SPPS_Ac_Workflow start Rink Amide Resin couple_phe Couple Fmoc-Phe-OH start->couple_phe deprotect_phe Deprotect Fmoc couple_phe->deprotect_phe couple_gly Couple Fmoc-Gly-OH deprotect_phe->couple_gly deprotect_gly Deprotect Fmoc couple_gly->deprotect_gly couple_thr_ac Couple this compound deprotect_gly->couple_thr_ac deprotect_thr_ac Deprotect Fmoc couple_thr_ac->deprotect_thr_ac selective_deprotect Selective Thr(Ac) Deprotection (5% Hydrazine/DMF) deprotect_thr_ac->selective_deprotect on_resin_mod On-Resin Modification (e.g., Glycosylation) selective_deprotect->on_resin_mod couple_ala Couple Fmoc-Ala-OH on_resin_mod->couple_ala deprotect_ala Deprotect Fmoc couple_ala->deprotect_ala couple_tyr Couple Fmoc-Tyr(tBu)-OH deprotect_ala->couple_tyr deprotect_tyr Deprotect Fmoc couple_tyr->deprotect_tyr cleavage Cleave and Deprotect (95% TFA, H2O, TIS) deprotect_tyr->cleavage end Purify Peptide cleavage->end tButylation_Side_Reaction TFA TFA Thr_tBu Thr(tBu) TFA->Thr_tBu Cleavage tBu_cation t-Butyl Cation Thr_tBu->tBu_cation Trp Tryptophan tBu_cation->Trp Alkylation Scavenger Scavenger (TIS) tBu_cation->Scavenger Trapping tBu_Trp t-Butylated Tryptophan (Side Product) Trp->tBu_Trp

References

Confirming Acetylated Threonine Incorporation in Synthetic Peptides using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive analytical tool to confirm the successful incorporation of post-translational modifications, such as acetylation. This guide provides a comparative overview of using NMR to verify the presence of O-acetylated threonine (Thr(Ac)) within a peptide sequence, complete with expected chemical shift data and detailed experimental protocols.

The acetylation of threonine residues can significantly impact the structure, function, and therapeutic properties of peptides and proteins. Therefore, unambiguous confirmation of this modification is a critical step in the development of novel peptide-based therapeutics and research tools. High-resolution NMR spectroscopy, by probing the local chemical environment of each atom, offers a precise method to identify the acetyl group and its effect on the threonine residue and the surrounding peptide backbone.

Distinguishing Thr(Ac) from Unmodified Threonine by NMR

The key to confirming Thr(Ac) incorporation lies in identifying unique NMR signals that arise from the acetyl group and the resulting chemical shift changes in the threonine side chain. In an unmodified threonine residue, the side chain consists of a β-proton (Hβ), a γ-methyl group (Hγ), and a hydroxyl group. Upon acetylation, the hydroxyl proton is replaced by an acetyl group, introducing a new methyl group (H3) and a carbonyl carbon (C=O).

These additions generate characteristic signals in both ¹H and ¹³C NMR spectra. The most direct evidence is the appearance of a sharp singlet in the ¹H NMR spectrum around 2.0-2.1 ppm, corresponding to the three equivalent protons of the acetyl methyl group. Furthermore, two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can provide unambiguous confirmation by showing correlations between the acetyl protons and the acetyl carbonyl carbon, as well as correlations between the threonine side chain protons and carbons.

Comparative NMR Data: Thr vs. Thr(Ac)

The following table summarizes the expected ¹H and ¹³C chemical shifts for a threonine residue versus an O-acetylated threonine residue within a peptide. These values are indicative and can vary slightly depending on the peptide sequence and solvent conditions.

Atom Threonine (Thr) ¹H Chemical Shift (δ) ppmThreonine (Thr) ¹³C Chemical Shift (δ) ppmO-acetylated Threonine (Thr(Ac)) ¹H Chemical Shift (δ) ppmO-acetylated Threonine (Thr(Ac)) ¹³C Chemical Shift (δ) ppm
α-Proton (Hα) ~ 4.35~ 60.2~ 4.4 - 4.6~ 59 - 61
β-Proton (Hβ) ~ 4.22~ 68.3~ 5.2 - 5.4~ 70 - 72
γ-Methyl Protons (Hγ) ~ 1.23~ 20.0~ 1.2 - 1.3~ 19 - 21
Acetyl Methyl Protons (-COCH₃) N/AN/A~ 2.0 - 2.1~ 21 - 23
Acetyl Carbonyl Carbon (-C =O) N/AN/AN/A~ 170 - 172

Note: The chemical shifts are referenced to DSS or a similar internal standard. Data is compiled from typical values found in literature and databases for amino acids in peptides.

Experimental Protocols

I. Synthesis of a Thr(Ac)-Containing Peptide

This protocol outlines a standard manual solid-phase peptide synthesis (SPPS) procedure using Fmoc chemistry to incorporate Thr(Ac) into a model peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Thr(OAc)-OH (O-acetylated threonine)

  • Coupling reagents: HBTU, HOBt

  • Base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, NMP

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (or Fmoc-Thr(OAc)-OH), HBTU, and HOBt in DMF. Add DIPEA to activate the carboxyl group and add the mixture to the resin. Allow the coupling reaction to proceed for 2 hours.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Lyophilization: Lyophilize the purified peptide to obtain a white powder.

  • Characterization: Confirm the mass of the peptide by MALDI-TOF mass spectrometry.[1]

II. NMR Sample Preparation and Analysis

Materials:

  • Lyophilized Thr(Ac)-containing peptide

  • NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH 7)

  • Internal standard (e.g., DSS)

  • NMR tubes

Procedure:

  • Sample Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 500-600 µL of NMR buffer.

  • pH Adjustment: Adjust the pH of the sample to the desired value.

  • Transfer to NMR Tube: Transfer the solution to a clean, high-quality NMR tube.

  • NMR Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). Recommended experiments include:

    • 1D ¹H: To observe the overall proton spectrum and identify the characteristic acetyl methyl singlet.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify the complete spin systems of all amino acid residues, including the Thr(Ac) residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space correlations for sequential assignment and structural analysis.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, confirming the assignments of the Thr(Ac) side chain and the acetyl group.

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range correlations (2-3 bonds), which can definitively link the acetyl methyl protons to the acetyl carbonyl carbon and the threonine Hβ proton to the acetyl carbonyl carbon.

Visualizing the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the incorporation of acetylated threonine into a synthetic peptide using NMR spectroscopy.

G cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_confirmation Confirmation of Thr(Ac) Incorporation SPPS Solid-Phase Peptide Synthesis (Incorporate Thr(Ac)) Purification HPLC Purification SPPS->Purification MassSpec Mass Spectrometry (Verify Mass) Purification->MassSpec NMR_Sample NMR Sample Preparation MassSpec->NMR_Sample Acquire_Spectra 1D/2D NMR Data Acquisition (¹H, TOCSY, HSQC, HMBC) NMR_Sample->Acquire_Spectra Assign_Spectra Spectral Assignment Acquire_Spectra->Assign_Spectra Identify_Acetyl Identify Acetyl Group Signals (¹H singlet ~2.1 ppm) Assign_Spectra->Identify_Acetyl Observe_Shifts Observe Chemical Shift Changes (Downfield shift of Hβ) Identify_Acetyl->Observe_Shifts Confirm_Connectivity Confirm Connectivity via 2D NMR (HMBC: Hβ to C=O) Observe_Shifts->Confirm_Connectivity Confirmation Successful Thr(Ac) Incorporation Confirmed Confirm_Connectivity->Confirmation

Caption: Workflow for Thr(Ac) incorporation confirmation.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key NMR observables and their logical relationship in confirming the presence of an acetylated threonine residue.

G Thr_unmodified Unmodified Threonine - Hβ ~4.2 ppm - No Acetyl Signal Thr_acetylated Acetylated Threonine - Hβ ~5.3 ppm - Acetyl ¹H Singlet ~2.1 ppm - Acetyl ¹³C=O ~171 ppm Observation1 ¹H Singlet at ~2.1 ppm Thr_acetylated->Observation1 Gives rise to Observation2 Hβ Downfield Shift Thr_acetylated->Observation2 Causes Observation3 HMBC Correlation: Hβ to Acetyl C=O Thr_acetylated->Observation3 Enables NMR_Experiment NMR Experiment NMR_Experiment->Thr_acetylated Detects Conclusion Thr(Ac) Incorporation Confirmed Observation1->Conclusion Observation2->Conclusion Observation3->Conclusion

Caption: Key NMR evidence for Thr(Ac) confirmation.

References

A Researcher's Guide to Validating Final Peptide Product Purity and Identity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and identity of a final peptide product is a critical step that underpins the reliability of experimental results and the safety of potential therapeutics. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols. We also explore alternative methods and commercial solutions to aid in selecting the most appropriate validation strategy for your research needs.

Core Validation Techniques: A Head-to-Head Comparison

The two most critical quality attributes for any synthetic peptide are its purity and identity. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the gold-standard techniques for assessing these parameters, respectively. Complementary methods like Amino Acid Analysis (AAA) and Nuclear Magnetic Resonance (NMR) spectroscopy provide additional quantitative and structural information. The table below summarizes the key performance characteristics of these methods.

Analytical MethodPrimary ApplicationPrincipleKey Performance Parameters
High-Performance Liquid Chromatography (HPLC) Purity AssessmentSeparates components of a mixture based on their differential partitioning between a stationary and a mobile phase. For peptides, Reverse-Phase HPLC (RP-HPLC) is most common.Purity Determination: Can resolve the target peptide from impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides. Purity is calculated as the area of the main peak relative to the total area of all peaks.[1] Precision: High, with relative standard deviations (RSD) typically below 2%. Sensitivity: UV detection allows for detection in the low microgram range.
Mass Spectrometry (MS) Identity ConfirmationMeasures the mass-to-charge ratio (m/z) of ionized molecules. It provides a precise molecular weight of the peptide, confirming its elemental composition. Tandem MS (MS/MS) can be used to sequence the peptide.Identity Confirmation: Confirms the molecular weight of the peptide with high accuracy.[2][3] Sequencing: MS/MS fragments the peptide and the resulting fragmentation pattern is used to determine the amino acid sequence.[2][3] Sensitivity: Extremely high, with detection limits in the femtomole to attomole range.[4]
Amino Acid Analysis (AAA) Quantification & CompositionHydrolyzes the peptide into its constituent amino acids, which are then separated, identified, and quantified.Quantification: Provides an absolute quantification of the peptide by measuring the amount of each amino acid. Composition Verification: Confirms that the amino acid composition of the synthesized peptide matches the expected sequence. Precision: High, with a coefficient of variation (CV) typically less than 5%.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification & Structural AnalysisMeasures the nuclear magnetic resonance of atomic nuclei in a magnetic field. The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without a reference standard of the same analyte.Quantification: Provides highly accurate and precise quantification. A study comparing qNMR to a traditional method for peptide quantification showed a smaller coefficient of variation (0.36% vs. 0.93%).[5] Structural Information: Provides detailed information about the three-dimensional structure of the peptide in solution. Precision: Very high, with intraday CV as low as 0.052% and interday CV of 0.071% for an amino acid.[5]

Alternative and Complementary Techniques

Beyond the core methods, other techniques can provide valuable information, particularly for complex peptides or when orthogonal validation is required.

TechniquePrimary ApplicationPrincipleKey Advantages
Capillary Electrophoresis with Sodium Dodecyl Sulfate (CE-SDS) Purity and Molecular WeightSeparates molecules based on their electrophoretic mobility in a capillary filled with a gel matrix.Can offer higher resolution than SDS-PAGE for protein and peptide purity analysis. It has been shown to effectively separate monomers, dimers, and trimers of insulin glargine, where size-exclusion HPLC showed only a single aggregate peak.[6][7]
Size-Exclusion Chromatography (SEC) Aggregate and Oligomer AnalysisSeparates molecules based on their size as they pass through a porous stationary phase.Effective for detecting and quantifying aggregates and oligomers, which is a critical quality attribute for therapeutic peptides.
Ion-Exchange Chromatography (IEX) Charge Variant AnalysisSeparates molecules based on their net charge by interacting with a charged stationary phase.Useful for identifying and quantifying charge variants arising from modifications like deamidation or oxidation.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible results. Below are outlines for the key validation experiments.

Protocol 1: Peptide Purity Determination by RP-HPLC

Objective: To determine the purity of the final peptide product.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • Chromatographic System: Use a reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Program a linear gradient of increasing Mobile Phase B to elute the peptide and any impurities. A typical gradient might be from 5% to 65% B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).

  • Data Analysis: Integrate the peak areas of the main peptide peak and all impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area of all peaks in the chromatogram.

Protocol 2: Peptide Identity Confirmation by MALDI-TOF MS

Objective: To confirm the molecular weight of the final peptide product.

  • Sample Preparation: Mix the peptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to co-crystallize.

  • Mass Spectrometer: Use a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.

  • Acquisition: Irradiate the sample spot with a laser to desorb and ionize the peptide. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.

  • Data Analysis: Compare the measured molecular weight to the theoretical molecular weight of the target peptide.

Protocol 3: Peptide Quantification by Amino Acid Analysis (Pre-column Derivatization)

Objective: To determine the absolute quantity and amino acid composition of the peptide.

  • Hydrolysis: Hydrolyze the peptide into its constituent amino acids using 6M HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the amino acids with a reagent such as phenylisothiocyanate (PITC) to make them detectable by UV or fluorescence.

  • Chromatographic Separation: Separate the derivatized amino acids using RP-HPLC.

  • Quantification: Compare the peak areas of the amino acids in the sample to those of a known standard to determine the amount of each amino acid.

  • Peptide Content Calculation: Calculate the total peptide content based on the known sequence and the quantified amount of each amino acid.

Commercial Alternatives and Service Providers

For laboratories that do not have in-house capabilities for all these techniques, several commercial options are available, ranging from benchtop synthesizers with integrated quality control to specialized contract research organizations (CROs).

Benchtop Peptide Synthesizers:

  • Gyros Protein Technologies: Offers a range of synthesizers like the PurePep® Chorus and Symphony® X, which provide flexibility in synthesis scale and throughput.[8]

  • PeptiSystems: The PeptiPilot is a benchtop synthesizer designed for process development and small-scale production with a focus on cost-efficiency and high purity.[9]

  • Vapourtec: The Peptide-Builder is a compact, high-throughput synthesizer that utilizes Variable Bed Flow Reactor (VBFR) technology to improve efficiency and reduce waste.[10][11]

Contract Research Organizations (CROs) for Peptide Analysis:

  • GenScript: A leading provider of a wide range of life sciences research services, including custom peptide synthesis with comprehensive quality control.[12]

  • Southern Research: Offers expertise in various therapeutic modalities, including peptide drug development with support for radiopharmaceuticals and radio tracers.[13]

  • Syngene: An innovation-led CRO providing integrated scientific services from early discovery to commercial supply for various drug modalities, including peptides.[14]

  • SK pharmteco: A global CDMO that partners with biopharmaceutical companies to manufacture APIs and intermediates, including peptides, and provides analytical services.

Visualizing Workflows and Pathways

Understanding the experimental workflow and the biological context of a peptide is crucial. The following diagrams, created using the DOT language, illustrate a typical peptide quality control workflow and a representative signaling pathway.

Peptide_QC_Workflow cluster_synthesis Peptide Synthesis cluster_qc Quality Control cluster_final Final Product Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Crude Purification (e.g., Precipitation) Cleavage->Purification HPLC Purity Analysis (RP-HPLC) Purification->HPLC MS Identity Confirmation (MS) Purification->MS Lyophilization Lyophilization HPLC->Lyophilization MS->Lyophilization AAA Quantification (AAA) FinalProduct Final Peptide Product (>95% Purity) AAA->FinalProduct Lyophilization->AAA

Caption: A typical workflow for peptide synthesis and quality control.

Growth_Hormone_Signaling GH Growth Hormone (GH) GHR GH Receptor GH->GHR Binding JAK2 JAK2 GHR->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation IGF1_gene IGF-1 Gene STAT_dimer->IGF1_gene Transcription Activation IGF1_mRNA IGF-1 mRNA IGF1_gene->IGF1_mRNA Transcription IGF1 IGF-1 IGF1_mRNA->IGF1 Translation

Caption: Simplified JAK-STAT signaling pathway activated by Growth Hormone.[15]

References

A Comparative Analysis of Threonine Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the hydroxyl function of threonine is a critical decision in the successful synthesis of peptides. This guide provides an objective comparison of commonly employed threonine protecting groups, supported by experimental data and detailed protocols to aid in the strategic planning of peptide synthesis projects.

The choice of a protecting group significantly impacts the overall yield, purity, and potential for side reactions during solid-phase peptide synthesis (SPPS). This comparison focuses on the performance of three key protecting groups: tert-Butyl (tBu), Trityl (Trt), and the less conventional but promising Tetrahydropyranyl (Thp).

Performance Comparison of Threonine Protecting Groups

The following table summarizes the key performance indicators for the tBu, Trt, and Thp protecting groups for the threonine side chain in Fmoc-based solid-phase peptide synthesis.

Protecting GroupStructureStabilityDeprotection ConditionsKey AdvantagesPotential Disadvantages
tert-Butyl (tBu) Stable to basic conditions (e.g., piperidine for Fmoc removal). Acid-labile.Strong acid, typically Trifluoroacetic acid (TFA) (e.g., 95% TFA in water with scavengers).High stability during synthesis, widely available and cost-effective.Can lead to O-sulfonation side reactions in the presence of certain arginine protecting groups (e.g., Pmc, Mtr) during final cleavage[1]. Formation of tert-butyl cations during deprotection can lead to side reactions with sensitive residues like Tryptophan and Tyrosine[2].
Trityl (Trt) Stable to basic conditions. More acid-labile than tBu.Milder acid conditions than tBu (e.g., 1-5% TFA in Dichloromethane). Can also be removed with standard high-TFA cocktails.Facile removal under milder acidic conditions, allowing for orthogonal deprotection strategies.Can be sterically bulky, potentially hindering coupling efficiency. Prone to a higher degree of racemization compared to other protecting groups[3].
Tetrahydropyranyl (Thp) Stable to basic and nucleophilic conditions. Acid-labile.Mild acidic conditions (e.g., 2% TFA in Dichloromethane) or standard high-TFA cocktails[3].Improves solubility of protected peptides, reduces aggregation[4]. Lower racemization reported compared to Trt[3].Introduction of a new chiral center, leading to diastereomeric mixtures of the protected amino acid, though this does not affect the final peptide stereochemistry[3]. Less commonly used than tBu and Trt.

Experimental Protocols

Detailed methodologies for the incorporation and deprotection of each threonine protecting group are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and solid-phase support used.

Protocol 1: Incorporation of Fmoc-Thr(tBu)-OH in SPPS
  • Resin Swelling: Swell the solid-phase resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Coupling:

    • Pre-activate a solution of Fmoc-Thr(tBu)-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Incorporation of Fmoc-Thr(Trt)-OH in SPPS

Follow the same procedure as for Fmoc-Thr(tBu)-OH (Protocol 1), substituting Fmoc-Thr(Trt)-OH for Fmoc-Thr(tBu)-OH in the coupling step. Due to the steric bulk of the Trt group, extended coupling times or the use of a more potent coupling agent may be necessary for challenging sequences.

Protocol 3: Incorporation of Fmoc-Thr(Thp)-OH in SPPS

Follow the same procedure as for Fmoc-Thr(tBu)-OH (Protocol 1), substituting Fmoc-Thr(Thp)-OH for Fmoc-Thr(tBu)-OH in the coupling step.

Protocol 4: Cleavage and Deprotection

The choice of cleavage cocktail and reaction time is critical for efficient deprotection and minimizing side reactions.

For tBu and Trt protected peptides:

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v/v/v/v)[5].

  • Procedure:

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by HPLC if necessary, especially for peptides with multiple protecting groups[6].

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

For Thp protected peptides:

  • Mild Cleavage Cocktail: 2% TFA in DCM with scavengers (e.g., triisopropylsilane)[3].

  • Standard Cleavage Cocktail: The same Reagent K as for tBu and Trt can also be used for complete deprotection[3].

  • Procedure: Follow the same general procedure as for tBu and Trt, adjusting the reaction time based on the chosen cleavage cocktail. For the mild cocktail, longer reaction times may be required.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Thr(PG)-OH, HCTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Resin Repeat for next amino acid

Figure 1. General workflow of a solid-phase peptide synthesis (SPPS) cycle for incorporating a protected threonine residue.

G Start Select Threonine Protecting Group Acid_Sensitivity Is mild acid lability required for orthogonal strategy? Start->Acid_Sensitivity Aggregation_Prone Is the peptide sequence prone to aggregation? Acid_Sensitivity->Aggregation_Prone No Trt Use Trt Acid_Sensitivity->Trt Yes Racemization_Concern Is racemization a significant concern? Aggregation_Prone->Racemization_Concern No Thp Use Thp Aggregation_Prone->Thp Yes tBu Use tBu Racemization_Concern->tBu No Racemization_Concern->Thp Yes

Figure 2. Decision tree for selecting a threonine protecting group based on key synthetic considerations.

G Thr Threonine Residue Protected_Thr Protected Threonine Thr->Protected_Thr Protection PG Protecting Group (tBu, Trt, Thp) PG->Protected_Thr SPPS Solid-Phase Peptide Synthesis Protected_Thr->SPPS Peptide_Resin Protected Peptide on Resin SPPS->Peptide_Resin Cleavage Cleavage & Deprotection (TFA Cocktail) Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Purification (HPLC) Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Figure 3. Overall process from protected threonine to purified peptide.

Conclusion

The selection of a threonine protecting group is a multifaceted decision that should be based on the specific requirements of the peptide being synthesized.

  • tBu remains a robust and economical choice for routine peptide synthesis, provided that potential side reactions with sensitive residues are carefully managed.

  • Trt offers the advantage of milder deprotection conditions, which is beneficial for orthogonal protection strategies, but at the cost of increased steric hindrance and a higher risk of racemization.

  • Thp emerges as a valuable alternative, particularly for sequences prone to aggregation, as it can enhance solubility and reduce racemization.

Researchers should carefully consider the trade-offs between stability, ease of removal, and potential side reactions when selecting the optimal threonine protecting group for their specific application. The experimental protocols and comparative data presented in this guide are intended to facilitate this decision-making process and contribute to the successful synthesis of high-quality peptides.

References

A Researcher's Guide to Protecting Group Stability: Acetyl vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. A well-chosen protecting group must be robust enough to withstand a variety of reaction conditions, yet be removable with high selectivity under mild conditions that do not compromise the integrity of the target molecule. This guide provides a comprehensive comparison of the stability of the classical acetyl (Ac) protecting group against four other commonly employed protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), tert-butyldimethylsilyl (TBDMS), and methoxymethyl (MOM). This analysis is supported by available quantitative data, detailed experimental protocols for deprotection, and a logical framework for protecting group selection.

Comparative Stability of Protecting Groups

The stability of a protecting group is not absolute but rather dependent on the specific chemical environment to which it is exposed. The following tables summarize the relative stability of the acetyl group and its modern counterparts under various reaction conditions.

Table 1: Stability of Protecting Groups for Alcohols

Protecting GroupAcidic ConditionsBasic ConditionsReductive ConditionsOxidative Conditions
Acetyl (Ac) LabileLabileStableStable
TBDMS LabileStableStableStable
MOM LabileStableStableStable

Table 2: Stability of Protecting Groups for Amines

Protecting GroupAcidic ConditionsBasic ConditionsReductive ConditionsOxidative Conditions
Acetyl (Ac) StableLabile (harsh)StableStable
Boc LabileStableStableLabile
Cbz StableStableLabileStable

Quantitative Stability Data

Obtaining direct, side-by-side quantitative comparisons of protecting group stability under identical conditions is challenging due to the vast differences in their lability. However, data from various studies can be compiled to provide a relative sense of their stability. The following table presents half-lives (t½) for the cleavage of different protecting groups under specified acidic or basic conditions, offering a more quantitative insight into their relative lability.

Table 3: Quantitative Comparison of Protecting Group Lability

Protecting GroupSubstrateDeprotection ConditionsHalf-life (t½)
TBDMS-ether Primary Alcohol80% Acetic Acid (aq), 25°C20 hours
TBDMS-ether Secondary Alcohol80% Acetic Acid (aq), 25°C72 hours
Boc-amine Amino Acid50% TFA in CH2Cl2, 25°C< 10 minutes
Cbz-amine Amino AcidH2, Pd/C, RTVariable (typically fast)
Acetyl-ester Sugar0.1 M NaOMe in MeOH, 25°C< 30 minutes

It is crucial to note that these values are highly dependent on the specific substrate, solvent, temperature, and reagent concentration.

Experimental Protocols for Deprotection

The following are representative experimental protocols for the cleavage of each of the discussed protecting groups. These methods highlight the distinct conditions required for their removal, underscoring the concept of orthogonal protection strategies in complex syntheses.

Deprotection of an Acetyl (Ac) Group from an Alcohol (Saponification)

Objective: To remove an acetyl protecting group from a primary alcohol using basic hydrolysis.

Procedure:

  • The acetyl-protected alcohol (1.0 mmol) is dissolved in methanol (10 mL).

  • A solution of sodium methoxide in methanol (0.5 M, 2.2 mL, 1.1 mmol) is added dropwise to the stirred solution at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is neutralized with an acidic resin (e.g., Amberlyst 15) until pH 7 is reached.

  • The resin is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the deprotected alcohol.

Deprotection of a tert-Butyldimethylsilyl (TBDMS) Group from an Alcohol

Objective: To cleave a TBDMS ether using a fluoride source.

Procedure:

  • The TBDMS-protected alcohol (1.0 mmol) is dissolved in tetrahydrofuran (THF, 10 mL).

  • A solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.2 mL, 1.2 mmol) is added to the solution at room temperature.

  • The reaction is stirred and monitored by TLC.

  • Once the starting material is consumed, the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution (15 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash chromatography on silica gel to yield the free alcohol.

Deprotection of a Methoxymethyl (MOM) Group from an Alcohol

Objective: To remove a MOM ether under acidic conditions.

Procedure:

  • The MOM-protected alcohol (1.0 mmol) is dissolved in a mixture of methanol (10 mL) and water (1 mL).

  • Concentrated hydrochloric acid (12 M, 0.1 mL) is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is carefully neutralized by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography.

Deprotection of a tert-Butyloxycarbonyl (Boc) Group from an Amine

Objective: To deprotect a Boc-protected amine using strong acid.

Procedure:

  • The N-Boc protected amine (1.0 mmol) is dissolved in dichloromethane (DCM, 5 mL).

  • Trifluoroacetic acid (TFA, 5 mL) is added to the solution at room temperature.

  • The reaction mixture is stirred for 1-2 hours, with progress monitored by TLC.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in a minimal amount of DCM and triturated with diethyl ether to precipitate the amine salt.

  • The solid is collected by filtration and washed with cold diethyl ether to give the deprotected amine as its trifluoroacetate salt.

Deprotection of a Benzyloxycarbonyl (Cbz) Group from an Amine

Objective: To remove a Cbz protecting group by catalytic hydrogenolysis.

Procedure:

  • The N-Cbz protected amine (1.0 mmol) is dissolved in methanol (20 mL).

  • Palladium on activated carbon (10% w/w, 10 mol%) is added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the deprotected amine.

Decision-Making Framework for Protecting Group Selection

The choice of a suitable protecting group is a critical step in the planning of a synthetic route. The following diagram illustrates a logical workflow for this decision-making process, taking into account the key factors that influence this choice.

Protecting_Group_Selection Start Start: Need to Protect a Functional Group IdentifyFG Identify Functional Group (e.g., Alcohol, Amine) Start->IdentifyFG AssessConditions Assess Upcoming Reaction Conditions (Acidic, Basic, Reductive, Oxidative) IdentifyFG->AssessConditions ConsiderOrthogonality Consider Orthogonality (Presence of other protecting groups) IdentifyFG->ConsiderOrthogonality SelectCandidate Select Candidate Protecting Groups Based on Stability Chart AssessConditions->SelectCandidate ConsiderOrthogonality->SelectCandidate EvaluateCleavage Evaluate Cleavage Conditions (Mildness, Compatibility with final product) SelectCandidate->EvaluateCleavage FinalChoice Final Protecting Group Choice EvaluateCleavage->FinalChoice End Proceed with Synthesis FinalChoice->End

A logical workflow for selecting a suitable protecting group.

This decision-making process emphasizes a thorough analysis of the synthetic route to ensure that the chosen protecting group will be stable when required and can be removed without affecting other sensitive functionalities in the molecule. The concept of orthogonality is particularly crucial in the synthesis of complex molecules where multiple protecting groups are required.[1][2] By selecting protecting groups that can be removed under different, non-interfering conditions, chemists can achieve selective deprotection and manipulation of specific functional groups.[1][2]

References

Navigating Peptide Synthesis: A Guide to Detecting Side Reactions with Fmoc-Thr(Ac)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the final product is paramount. The choice of protected amino acids can significantly impact the prevalence of side reactions, leading to impurities that can be difficult to remove and may compromise the biological activity of the peptide. This guide provides a comparative analysis of analytical methods to detect common side reactions associated with the use of Fmoc-Thr(Ac)-OH and evaluates its performance against alternative protected threonine derivatives.

The use of Nα-Fmoc-O-acetyl-L-threonine (this compound) in SPPS is a common strategy to incorporate threonine into a peptide sequence. The acetyl group provides protection for the hydroxyl side chain, preventing undesired reactions. However, like many aspects of peptide chemistry, this approach is not without its challenges. Two primary side reactions can occur: diketopiperazine (DKP) formation and β-elimination. Understanding and accurately detecting these side products is crucial for optimizing synthesis protocols and ensuring the desired peptide is obtained with high purity.

Key Side Reactions and Their Detection

Diketopiperazine (DKP) Formation

Diketopiperazines are cyclic dipeptides that can form, particularly when proline is the C-terminal amino acid, leading to truncation of the peptide chain. While less common with threonine, the risk is still present, especially after the coupling of the second amino acid.

β-Elimination

The acetyl protecting group on the threonine side chain can be susceptible to base-catalyzed β-elimination, particularly during the piperidine-mediated Fmoc deprotection step. This reaction results in the formation of a dehydroalanine (Dha) residue in the peptide sequence. The highly reactive Dha can then undergo subsequent reactions, such as the addition of piperidine to form a piperidinyl-alanine adduct, further complicating the impurity profile.

Analytical Methods for Impurity Detection

The gold standard for analyzing peptide purity and identifying side products involves a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary technique for separating the desired peptide from its impurities. The different polarities of the target peptide, DKP, dehydroalanine-containing peptides, and piperidinyl-alanine adducts allow for their separation and quantification based on peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an additional layer of identification. By analyzing the mass-to-charge ratio (m/z) of the eluting peaks, researchers can confirm the identity of the expected peptide and tentatively identify impurities based on their molecular weights. Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide and pinpoint the exact location of any modifications.

Performance Comparison of Protected Threonine Derivatives

While this compound is widely used, alternative protecting groups for the threonine side chain, such as tert-butyl (tBu) and trityl (Trt), are available and may offer advantages in minimizing side reactions.

Protected Threonine DerivativeKey AdvantagesPotential Side Reactions
This compound Cost-effective and commonly used.Susceptible to β-elimination under basic conditions. Potential for diketopiperazine formation.
Fmoc-Thr(tBu)-OH The tert-butyl group is more stable to the basic conditions of Fmoc deprotection, significantly reducing the risk of β-elimination.[1]Can be more sterically hindered, potentially leading to incomplete couplings in difficult sequences.
Fmoc-Thr(Trt)-OH The bulky trityl group provides excellent protection against β-elimination. The use of trityl-protected amino acids has been shown to result in purer peptide products compared to t-Bu protection.The trityl group is labile to mild acid, which can be advantageous for selective deprotection but may be a limitation in some synthetic strategies.

Experimental Protocols

General Protocol for HPLC Analysis of Peptide Purity

A general reversed-phase HPLC protocol is outlined below. Optimization of the gradient and mobile phases will be required for specific peptides.

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Gradient: A linear gradient from 5% to 95% B over 30 minutes. Flow Rate: 1 mL/min. Detection: UV absorbance at 214 nm and 280 nm.

LC-MS Protocol for Impurity Identification

For LC-MS analysis, a similar chromatographic method can be employed, with the eluent directed to a mass spectrometer.

Ionization Source: Electrospray Ionization (ESI) in positive ion mode. Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap. Scan Range: m/z 300-2000. Data Analysis: The acquired data is processed to identify the molecular weights of the eluting peaks. The expected masses for the target peptide and potential side products (DKP, dehydroalanine peptide, piperidinyl-alanine adduct) are calculated and compared to the experimental data.

Visualizing the Process

Side_Reaction_Detection_Workflow SPPS Solid-Phase Peptide Synthesis with this compound Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide HPLC RP-HPLC Analysis Crude_Peptide->HPLC LCMS LC-MS Analysis Crude_Peptide->LCMS Pure_Peptide Purified Peptide HPLC->Pure_Peptide Side_Products Side Products Identified: - Diketopiperazine - Dehydroalanine Peptide - Piperidinyl-alanine Adduct LCMS->Side_Products

Analytical workflow for detecting side reactions.

Logical Decision Making in Method Selection

Method_Selection_Tree Start Need to analyze peptide purity? Check_Purity Separation of peptide from impurities? Start->Check_Purity HPLC Use RP-HPLC for separation and quantification. Check_Purity->HPLC Yes Identify_Impurities Identification of unknown peaks? LCMS Use LC-MS for mass identification. Identify_Impurities->LCMS Yes End Analysis Complete Identify_Impurities->End No HPLC->Identify_Impurities MSMS Further characterization needed? LCMS->MSMS Tandem_MS Perform MS/MS for sequencing and localization of modification. MSMS->Tandem_MS Yes MSMS->End No Tandem_MS->End

Decision tree for selecting analytical methods.

Conclusion

The detection and mitigation of side reactions are critical for the successful synthesis of high-purity peptides. While this compound is a viable option, researchers must be vigilant for the potential formation of diketopiperazine and β-elimination products. The use of robust analytical techniques like HPLC and LC-MS is essential for the accurate characterization of the crude peptide product. For sequences prone to these side reactions, considering alternative protecting groups such as tert-butyl (tBu) or trityl (Trt) for the threonine side chain may lead to a cleaner synthesis and a higher yield of the desired peptide. The choice of the optimal protected threonine derivative will ultimately depend on the specific peptide sequence, the synthetic strategy, and the desired level of purity.

References

Performance Showdown: Fmoc-Thr(Ac)-OH in Solid-Phase Peptide Synthesis on Wang and 2-Chlorotrityl Chloride Resins

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis, the choice of solid support plays a pivotal role in determining the overall success of the endeavor. For researchers incorporating post-translationally modified amino acids, such as acetylated threonine (Thr(Ac)), selecting the optimal resin is critical to achieving high purity and yield. This guide provides a comparative analysis of the performance of Fmoc-Thr(Ac)-OH on two commonly utilized resins in solid-phase peptide synthesis (SPPS): Wang resin and 2-chlorotrityl chloride (2-CTC) resin.

While direct, quantitative comparative studies on this compound with these specific resins are not extensively available in published literature, this guide synthesizes established knowledge of their general characteristics and performance with analogous Fmoc-amino acids to provide a robust framework for researchers.

At a Glance: Resin Performance Comparison

The following table summarizes the key performance indicators for this compound on Wang and 2-chlorotrityl chloride resins, based on their known chemical properties and behavior during Fmoc-based SPPS.

Performance MetricWang Resin2-Chlorotrityl Chloride (2-CTC) Resin
Peptide Purity Good to HighVery High
Peptide Yield GoodExcellent
Risk of Racemization LowVery Low
Side Reactions Potential for diketopiperazine formationMinimized diketopiperazine formation
Cleavage Conditions Strong acid (e.g., high % TFA)Mild acid (e.g., 1-5% TFA in DCM)
Suitability for Protected Fragments LimitedIdeal

Delving into the Details: A Head-to-Head Comparison

Wang Resin: The Workhorse of SPPS

Wang resin is a p-alkoxybenzyl alcohol-based resin widely employed for the synthesis of peptides with a C-terminal carboxylic acid.[1] Its popularity stems from its good performance across a range of applications and its compatibility with standard Fmoc chemistry protocols.

When using this compound with Wang resin, researchers can expect good yields and purities. However, a key consideration is the potential for diketopiperazine formation, a common side reaction in Fmoc-SPPS, particularly at the dipeptide stage.[2] This intramolecular cyclization can lead to chain termination and cleavage of the dipeptide from the resin, thereby reducing the overall yield of the target peptide.

Cleavage of the final peptide from Wang resin typically requires strong acidic conditions, often a cocktail containing a high percentage of trifluoroacetic acid (TFA).[3] While effective, this can sometimes lead to the degradation of sensitive peptides or the removal of certain acid-labile protecting groups.

2-Chlorotrityl Chloride (2-CTC) Resin: The Specialist for Sensitive Peptides

The 2-chlorotrityl chloride resin is a highly acid-labile support that offers several advantages, particularly for the synthesis of sensitive or complex peptides.[4] Its bulky trityl linker sterically hinders the formation of diketopiperazines, making it an excellent choice when synthesizing peptides prone to this side reaction.[5]

For the incorporation of this compound, 2-CTC resin is expected to provide superior purity and yield compared to Wang resin due to the minimization of side reactions. A significant advantage of 2-CTC resin is the ability to cleave the peptide under very mild acidic conditions, such as 1-5% TFA in dichloromethane (DCM).[4] This mild cleavage is particularly beneficial for producing fully protected peptide fragments that can be used in convergent synthesis strategies.

Experimental Protocols: A Guide to Synthesis

The following are generalized protocols for the synthesis of a peptide containing Thr(Ac) using this compound on both Wang and 2-chlorotrityl chloride resins.

Loading of the First Amino Acid (this compound)

On Wang Resin:

  • Swell the Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours.

  • In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling agent such as HBTU/HATU (3-5 eq.) and a base like N,N-diisopropylethylamine (DIEA) (6-10 eq.) in DMF.

  • Add the activated amino acid solution to the swollen resin and agitate at room temperature for 2-4 hours.

  • Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.

  • Cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride and pyridine in DMF.

On 2-Chlorotrityl Chloride Resin:

  • Swell the 2-CTC resin in DCM for 30 minutes.

  • Dissolve this compound (1.5-2 equivalents relative to resin loading) in DCM containing DIEA (3-4 eq.).

  • Add the amino acid solution to the swollen resin and agitate at room temperature for 1-2 hours.

  • Wash the resin with DCM.

  • Cap any remaining active sites on the resin by treating with a solution of methanol/DIEA in DCM.[6]

Peptide Chain Elongation (General Protocol)

The following steps are repeated for each subsequent amino acid coupling:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: Pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling reagent (e.g., HBTU/HATU, 3-5 eq.) and a base (e.g., DIEA, 6-10 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF, DCM, and methanol.

Cleavage and Deprotection

From Wang Resin:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail, typically Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v/v/v/v), for 2-3 hours at room temperature.[7]

  • Filter the resin and wash with fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrates to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold ether.

  • Lyophilize the crude peptide for purification.

From 2-Chlorotrityl Chloride Resin:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • For cleavage of a fully protected peptide, treat the resin with a solution of 1-5% TFA in DCM for 30-60 minutes.

  • For cleavage and deprotection of side-chain protecting groups, a standard high-TFA cleavage cocktail can be used as described for Wang resin.

  • Filter the resin and neutralize the filtrate with a base (e.g., pyridine or DIEA) if a protected fragment is desired.

  • Precipitate and collect the peptide as described for Wang resin.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the key stages of solid-phase peptide synthesis and the logical decision-making process for resin selection.

SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Elongation Cycle cluster_final Final Steps Resin_Swelling Resin Swelling First_AA_Loading First Amino Acid Loading (this compound) Resin_Swelling->First_AA_Loading Capping Capping First_AA_Loading->Capping Fmoc_Deprotection Fmoc Deprotection Capping->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Repeat n times Coupling Amino Acid Coupling Washing1->Coupling Repeat n times Washing2 Washing Coupling->Washing2 Repeat n times Washing2->Fmoc_Deprotection Repeat n times Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification Cleavage->Purification Resin_Selection Start Start: Synthesize Peptide with Thr(Ac) Goal Desired Outcome? Start->Goal Protected_Fragment Protected Peptide Fragment Goal->Protected_Fragment Yes Standard_Peptide Standard Deprotected Peptide Goal->Standard_Peptide No Select_2CTC Select 2-CTC Resin Protected_Fragment->Select_2CTC Select_Wang Select Wang Resin Standard_Peptide->Select_Wang Consider_Side_Reactions Consider potential side reactions (e.g., diketopiperazine) Select_Wang->Consider_Side_Reactions

References

Safety Operating Guide

Proper Disposal of Fmoc-Thr(Ac)-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A critical consideration in the disposal of Fmoc-protected amino acids is the potential for environmental toxicity. Safety Data Sheets for the related compound, Fmoc-Thr(tBu)-OH, present conflicting information regarding its environmental hazards. Some sources classify it as not hazardous, while others state it is "very toxic to aquatic life with long lasting effects."[1][2] In the absence of definitive data for Fmoc-Thr(Ac)-OH, a conservative approach that assumes potential aquatic toxicity is essential to ensure environmental protection.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

II. Chemical Waste Profile

A summary of the known information for this compound and a closely related analogue is presented below.

PropertyThis compoundFmoc-Thr(tBu)-OH (for comparison)
Molecular Formula C₂₁H₂₁NO₆C₂₃H₂₇NO₅
Molecular Weight 383.39 g/mol 397.46 g/mol
Appearance White to off-white solidWhite solid
Known Hazards Data not availableNot classified as a hazardous substance or mixture by some suppliers.[3] However, other suppliers classify it as "very toxic to aquatic life with long lasting effects" (H410).[1][2]
Disposal Consideration Treat as potentially hazardous to the aquatic environment.Due to conflicting data, treat as hazardous to the aquatic environment. Avoid release into the environment.[2]

III. Step-by-Step Disposal Protocol

This protocol is based on the principle of treating this compound as a chemical waste that requires professional disposal. Do not dispose of this compound down the drain or in regular solid waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid this compound, including any contaminated items such as weighing paper or spatulas, in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • Liquid Waste: If this compound is in a solution, collect it in a dedicated liquid hazardous waste container. Do not mix it with other incompatible waste streams.

  • Waste Container Labeling:

    • Label the waste container clearly with the words "Hazardous Waste."

    • Identify the contents as "this compound" and list any solvents present in the mixture.

    • Include the approximate concentration and quantity of the waste.

    • Note the date when the waste was first added to the container.

    • Provide the name and contact information of the responsible researcher or laboratory.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

    • Do not store incompatible chemicals together.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste disposal. Provide the EHS office or disposal company with accurate information about the waste composition.

IV. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below.

DisposalWorkflow This compound Disposal Workflow Start Generation of This compound Waste Assess Assess Hazards (Assume Aquatic Toxicity) Start->Assess Segregate Segregate Waste (Solid vs. Liquid) Assess->Segregate Proceed with Caution Label Label Waste Container (Contents, Hazards, Date) Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Disposal Professional Disposal by Licensed Vendor ContactEHS->Disposal

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both laboratory personnel and the broader ecosystem. Always consult your institution's specific chemical hygiene and waste disposal plans for additional guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.